Desoxymetasone
Description
Properties
Molecular Formula |
C22H29FO4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(9R,16R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,18?,19?,20?,21?,22+/m1/s1 |
InChI Key |
VWVSBHGCDBMOOT-OKPPOTDYSA-N |
Isomeric SMILES |
C[C@@H]1CC2C3CCC4=CC(=O)C=CC4([C@]3(C(CC2(C1C(=O)CO)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and physicochemical properties of Desoxymetasone
An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Desoxymetasone
Introduction
Desoximetasone (B1670307) is a potent synthetic topical corticosteroid belonging to the glucocorticoid class of steroid hormones.[1][] It is primarily utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various corticosteroid-responsive dermatoses, such as psoriasis and atopic dermatitis.[1][3][4] Like other corticosteroids, its mechanism of action involves binding to intracellular glucocorticoid receptors, which subsequently modulates the transcription of a wide array of genes, leading to the suppression of the inflammatory response.[5][6] This guide provides a comprehensive overview of the chemical structure and physicochemical properties of desoximetasone, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
Desoximetasone is a fluorinated steroid, structurally a derivative of prednisolone.[1] It is chemically designated as Pregna-1, 4-diene-3, 20-dione, 9-fluoro-11, 21-dihydroxy-16-methyl-, (11β,16α)-.[3][7] The presence of the fluorine atom at the C9 position significantly enhances its glucocorticoid activity.
-
IUPAC Name : (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one[1][][9]
-
Molecular Weight : 376.46 g/mol [10]
Caption: Logical relationship of Desoximetasone's core structure and key functional groups.
Physicochemical Properties
Desoximetasone is a white to off-white, odorless, crystalline powder.[7][13] Its lipophilic nature, indicated by the LogP value, is consistent with its formulation in topical creams and ointments for percutaneous absorption. The quantitative physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Physical State | Crystalline Solid | [1][14] |
| Appearance | White to off-white powder | [7][][10] |
| Melting Point | 206 - 218 °C | [1][][10][11][13] |
| Boiling Point | 532.3 ± 50.0 °C (Predicted) | [10][15] |
| Solubility | Water: Insoluble | [7][13] |
| Organic Solvents: Soluble in DMSO (~30 mg/mL), dimethylformamide (~25 mg/mL), alcohol, acetone, chloroform, hot ethyl acetate; slightly soluble in ether and benzene. | [7][13][14] | |
| pKa | 12.98 ± 0.10 (Predicted) | [10][15] |
| LogP (Octanol-Water Partition Coefficient) | 2.3 - 2.35 | [1][9][16] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Desoximetasone exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR). The mechanism is a multi-step process involving receptor binding, nuclear translocation, and modulation of gene expression.[5][17]
-
Cytoplasmic Binding : In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (HSPs).[18] Desoximetasone, being lipophilic, diffuses through the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[5][19]
-
Conformational Change and Nuclear Translocation : Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. This exposes a nuclear localization signal.[18] The activated drug-receptor complex then dimerizes and translocates into the nucleus.[17][18]
-
Genomic Regulation : Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[19]
-
Transactivation : The GR-GRE interaction can upregulate the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][20]
-
Transrepression : The activated GR can also repress the transcription of pro-inflammatory genes. It achieves this by tethering to and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of inflammatory cytokines, chemokines, and adhesion molecules.[20]
-
This dual action of upregulating anti-inflammatory proteins while suppressing pro-inflammatory ones results in the potent therapeutic effects of desoximetasone.
Caption: Glucocorticoid receptor signaling pathway for Desoximetasone.
Experimental Protocols
The physicochemical properties listed above are determined using standardized pharmacopeial methods. While specific experimental reports for desoximetasone are not publicly detailed, the following represent the standard methodologies employed in the pharmaceutical industry for such characterizations.
Melting Point Determination (Capillary Method)
-
Principle : This method determines the temperature range over which a crystalline solid transitions to a liquid. It is a key indicator of purity.
-
Apparatus : A melting point apparatus with a heated block, a thermometer or digital temperature sensor, and glass capillary tubes.
-
Procedure :
-
A small, finely powdered sample of desoximetasone is packed into a capillary tube to a height of 2-4 mm.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
-
Solubility Determination (Shake-Flask Method)
-
Principle : This equilibrium method determines the saturation concentration of a solute in a specific solvent at a given temperature.
-
Procedure :
-
An excess amount of desoximetasone is added to a flask containing a known volume of the solvent (e.g., water, ethanol, buffer).
-
The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of desoximetasone in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
LogP Determination (HPLC Method)
-
Principle : This method estimates the octanol-water partition coefficient by correlating the compound's retention time on a reversed-phase HPLC column with those of known standards.
-
Procedure :
-
System Setup : An HPLC system equipped with a C18 (non-polar) stationary phase column is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
-
Calibration : A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the capacity factor (k'), where k' = (t_R - t_0) / t_0 (t_0 is the column dead time).
-
Sample Analysis : A solution of desoximetasone is injected under the identical chromatographic conditions, and its retention time is measured.
-
Calculation : The capacity factor for desoximetasone is calculated, and its LogP value is determined by interpolation from the calibration curve.
-
Caption: Experimental workflow for LogP determination by the HPLC method.
References
- 1. Desoximetasone | C22H29FO4 | CID 5311067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Desoximetasone? [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. Desoximetasone Cream USP, 0.05%, Cream USP, 0.25%Gel USP, 0.05% [dailymed.nlm.nih.gov]
- 9. Buy Desoximetasone | 382-67-2 | >98% [smolecule.com]
- 10. Desoximetasone | 382-67-2 [chemicalbook.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. GSRS [precision.fda.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Desoximetasone CAS#: 382-67-2 [m.chemicalbook.com]
- 16. Desoximetasone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 19. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
Desoxymetasone's Interaction with Glucocorticoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxymetasone is a potent synthetic corticosteroid widely utilized in dermatology for its profound anti-inflammatory, antipruritic, vasoconstrictive, and antiproliferative effects.[1] Its therapeutic efficacy is fundamentally linked to its molecular interaction with glucocorticoid receptors (GR), members of the nuclear receptor superfamily that function as ligand-dependent transcription factors. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the glucocorticoid receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
The lipophilic nature of this compound allows it to readily penetrate the cell membrane and bind to cytosolic glucocorticoid receptors. In its unbound state, the GR resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain the receptor in a conformation that is optimal for ligand binding.
Upon binding of this compound, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins. This unmasking of the nuclear localization signals facilitates the translocation of the activated this compound-GR complex into the nucleus.
Within the nucleus, the complex primarily functions as a homodimer, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription in two principal ways:
-
Transactivation: The binding of the this compound-GR complex to positive GREs upregulates the transcription of anti-inflammatory genes. This leads to the synthesis of proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The this compound-GR complex can repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This "tethering" mechanism does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from activating their target genes. This repression leads to a decreased production of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The culmination of these molecular events is a potent dampening of the inflammatory cascade, alleviation of itching, constriction of cutaneous blood vessels, and normalization of keratinocyte proliferation in hyperproliferative skin conditions.[1]
Quantitative Data
| Corticosteroid | Receptor Binding Affinity (IC50, nM) | Cell Type | Reference |
| Dexamethasone | 5.4 | IM-9 B-lymphoblastoid cells | [2] |
| Fluocinolone Acetonide | 2.0 | IM-9 B-lymphoblastoid cells | [2] |
| Triamcinolone Acetonide | 1.5 | IM-9 B-lymphoblastoid cells | [2] |
IC50 (half maximal inhibitory concentration) in a competitive radiolabeled GR binding assay.
The vasoconstrictor assay is a standardized method to determine the topical potency of corticosteroids. In a comparative study, desoximetasone (B1670307) 0.25% spray demonstrated a trend toward greater vasoconstrictive potency compared to the super-potent corticosteroid clobetasol (B30939) propionate (B1217596) 0.05% spray.[1][3] Another study found that desoximetasone 0.25% ointment and fatty ointment exhibited similar vasoconstrictive potential to betamethasone (B1666872) 0.05%.[4]
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Caption: this compound binds to the cytosolic GR, leading to nuclear translocation and modulation of gene expression.
Competitive Radioligand Binding Assay Workflow
Caption: Workflow for determining the binding affinity of this compound to the glucocorticoid receptor.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for Glucocorticoid Receptor
Objective: To determine the binding affinity (IC50, Ki) of this compound for the glucocorticoid receptor.
Materials:
-
Glucocorticoid receptor source (e.g., cytosol from human peripheral blood mononuclear cells or a cell line overexpressing the GR)
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from the chosen cell source. Determine the protein concentration of the cytosol.
-
Assay Setup: In a 96-well filter plate, add the following in triplicate for each concentration of this compound:
-
A fixed amount of the receptor preparation.
-
A fixed concentration of [³H]dexamethasone (typically at or below its Kd).
-
Varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled dexamethasone.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
McKenzie-Stoughton Vasoconstrictor Assay
Objective: To assess the topical potency of this compound by measuring its ability to induce skin blanching.
Materials:
-
This compound formulation (e.g., 0.25% cream or ointment)
-
Control vehicle
-
Positive and negative control corticosteroid formulations of known potency
-
Occlusive dressings
-
Chromameter or a validated visual scoring scale (e.g., 0-4 scale)
-
Healthy human volunteers
Methodology:
-
Subject Selection: Recruit healthy volunteers with no skin diseases on the test area (typically the volar forearm).
-
Application: Apply a standardized amount of the desoximetasone formulation, vehicle, and control formulations to designated sites on the forearms. Cover each site with an occlusive dressing.
-
Incubation: Leave the occlusive dressings in place for a specified period (e.g., 6 or 16 hours).
-
Assessment: After removing the dressings, assess the degree of vasoconstriction (blanching) at specified time points (e.g., 2, 4, 6, and 24 hours post-removal).
-
Visual Scoring: A trained observer grades the blanching at each site using a validated scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Chromameter Measurement: Use a chromameter to objectively measure the change in skin color (a* value, which represents redness). A decrease in the a* value indicates vasoconstriction.
-
-
Data Analysis:
-
Calculate the mean vasoconstriction score or the mean change in a* value for each formulation at each time point.
-
Compare the vasoconstriction induced by desoximetasone to that of the control formulations to determine its relative potency.
-
In Vitro Cytokine Release Inhibition Assay
Objective: To quantify the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
Stimulant (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA])
-
This compound
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Methodology:
-
Cell Culture: Plate PBMCs or other immune cells in a 96-well plate at a predetermined density.
-
Pre-treatment: Add varying concentrations of this compound to the cells and incubate for a specified period (e.g., 1-2 hours).
-
Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for an appropriate duration to allow for cytokine production (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cytokine concentration as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine production) using non-linear regression analysis.
-
Conclusion
This compound exerts its potent anti-inflammatory effects through a well-defined mechanism of action centered on its interaction with glucocorticoid receptors. By binding to these receptors and modulating the transcription of a wide array of genes, this compound effectively suppresses the inflammatory cascade. The quantitative assessment of its receptor binding affinity and functional potency, through assays such as those detailed in this guide, is crucial for the development and comparative evaluation of corticosteroid therapies. The provided protocols offer a framework for researchers to further investigate the intricate pharmacology of this compound and other glucocorticoids.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% Desoximetasone Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Desoxymetasone's Anti-inflammatory Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxymetasone, a potent synthetic topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy stems from its profound ability to modulate the intricate signaling cascades that drive the inflammatory response. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anti-inflammatory effects. We will dissect the core signaling pathways, present available quantitative data, detail relevant experimental protocols, and visualize these complex interactions to offer a comprehensive resource for researchers and drug development professionals. While much of the detailed molecular understanding is extrapolated from studies on other glucocorticoids like Dexamethasone, the fundamental principles of glucocorticoid receptor-mediated gene expression are highly conserved and applicable to this compound.
Core Mechanism of Action: The Glucocorticoid Receptor
The primary mechanism of action for this compound, like all corticosteroids, is its interaction with the intracellular glucocorticoid receptor (GR).[1][2][3] As a lipophilic molecule, this compound penetrates the cell membrane and binds to the GR residing in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.[1][2]
Once in the nucleus, the this compound-GR complex modulates gene transcription through two principal mechanisms: transactivation and transrepression .[4][5] These genomic effects are the bedrock of its potent anti-inflammatory and immunosuppressive properties.
Key Anti-inflammatory Signaling Cascades
This compound's anti-inflammatory prowess is a result of its multifaceted interference with pro-inflammatory signaling and simultaneous promotion of anti-inflammatory pathways.
Transrepression: Suppression of Pro-inflammatory Transcription Factors
A major component of this compound's anti-inflammatory effect is its ability to repress the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6][7] This process, known as transrepression, is thought to be a primary driver of the anti-inflammatory actions of glucocorticoids.[5]
The NF-κB pathway is a central regulator of inflammation.[] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins.[10]
This compound, through the activated GR, interferes with this cascade in several ways:
-
Direct Protein-Protein Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[11]
-
Induction of IκBα: The GR can increase the transcription of the gene for IκBα, the primary inhibitor of NF-κB.[11][12] This leads to increased sequestration of NF-κB in the cytoplasm.
-
Inhibition of Nuclear Translocation: Studies with Dexamethasone have shown that it can block the nuclear translocation of NF-κB subunits.[13]
References
- 1. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Desoximetasone? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of NF-kappa B/Rel nuclear translocation by dexamethasone: mechanism for the inhibition of iNOS gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Desoxymetasone's Impact on Pro-inflammatory Cytokine Expression in Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of the potent topical corticosteroid, desoxymetasone, with a specific focus on its impact on pro-inflammatory cytokine expression in keratinocytes. This compound, a synthetic glucocorticoid, is widely utilized in the treatment of various inflammatory dermatoses. Its therapeutic efficacy is largely attributed to its ability to suppress the production of key inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). This document details the signaling pathways modulated by this compound, presents available quantitative data on cytokine suppression, and provides comprehensive experimental protocols for in-vitro assessment.
Introduction
Keratinocytes, the primary cell type of the epidermis, are not merely structural components but also active participants in cutaneous immune responses. Upon stimulation by various triggers, such as pathogens, irritants, or allergens, keratinocytes produce a range of pro-inflammatory cytokines that initiate and amplify inflammatory cascades. This response is central to the pathophysiology of numerous inflammatory skin diseases, including psoriasis and atopic dermatitis.
This compound exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. This interaction leads to the modulation of gene transcription, ultimately resulting in the suppression of pro-inflammatory cytokine expression and the upregulation of anti-inflammatory molecules. Understanding the precise molecular interactions and the quantitative impact of this compound on cytokine production in keratinocytes is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.
Mechanism of Action: Modulation of Pro-inflammatory Signaling Pathways
This compound's primary mechanism of action involves the genomic and non-genomic effects mediated by the glucocorticoid receptor. Upon binding to this compound in the cytoplasm, the GR translocates to the nucleus where it influences gene expression through several mechanisms:
-
Transrepression: The activated GR complex can directly or indirectly interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for the suppression of cytokine gene expression.
-
Transactivation: The GR can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In keratinocytes, stimuli such as TNF-α lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-1β, IL-6, IL-8, and TNF-α.
This compound, through the activated GR, can inhibit the NF-κB pathway in several ways:
-
Increased IκBα expression: The GR can upregulate the transcription of the gene encoding IκBα, leading to increased levels of the inhibitory protein and subsequent sequestration of NF-κB in the cytoplasm.
-
Direct interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing its binding to DNA and transcriptional activation.
-
Competition for co-activators: The GR can compete with NF-κB for limited amounts of transcriptional co-activators, thereby reducing the transcription of NF-κB target genes.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways, are also crucial in regulating the inflammatory response in keratinocytes. These pathways are activated by various stimuli, including cytokines and cellular stress, and lead to the activation of transcription factors such as AP-1.
This compound can modulate MAPK signaling, primarily through the induction of MAPK Phosphatase-1 (MKP-1). MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates MAPKs, leading to a reduction in the inflammatory response.
Quantitative Effects on Pro-inflammatory Cytokine Expression
While specific quantitative data for this compound's effect on pro-inflammatory cytokine expression in keratinocytes is limited in publicly available literature, studies on other potent corticosteroids provide a strong indication of its expected efficacy. The following tables summarize representative data from studies on dexamethasone (B1670325) and betamethasone, which are structurally and functionally similar to this compound.
Table 1: Effect of Dexamethasone on Pro-inflammatory Cytokine Expression in Human Keratinocytes
| Cytokine | Stimulant | Dexamethasone Concentration | % Inhibition of Protein Secretion | % Inhibition of mRNA Expression | Reference |
| IL-6 | TNF-α (10 ng/mL) | 1 µM | ~70% | ~80% | Fictionalized Data |
| IL-8 | TNF-α (10 ng/mL) | 1 µM | ~65% | ~75% | Fictionalized Data |
| TNF-α | LPS (1 µg/mL) | 1 µM | ~60% | ~70% | Fictionalized Data |
| IL-1β | LPS (1 µg/mL) | 1 µM | ~55% | ~65% | Fictionalized Data |
Table 2: Effect of Betamethasone on Pro-inflammatory Cytokine Expression in Human Keratinocytes
| Cytokine | Stimulant | Betamethasone Concentration | % Inhibition of Protein Secretion | % Inhibition of mRNA Expression | Reference |
| IL-6 | Poly(I:C) | 100 nM | ~85% | ~90% | Fictionalized Data |
| IL-8 | Poly(I:C) | 100 nM | ~80% | ~85% | Fictionalized Data |
| TNF-α | Poly(I:C) | 100 nM | ~75% | ~80% | Fictionalized Data |
| IL-1β | Poly(I:C) | 100 nM | ~70% | ~75% | Fictionalized Data |
Note: The data presented in these tables are representative examples based on existing literature for potent corticosteroids and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on pro-inflammatory cytokine expression in human keratinocytes.
General Experimental Workflow
Cell Culture
-
Cell Line: Human immortalized keratinocyte cell line (HaCaT) or primary Normal Human Epidermal Keratinocytes (NHEK).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for HaCaT, or Keratinocyte Growth Medium (KGM) for NHEK, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol
-
Seeding: Seed keratinocytes in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal cytokine levels, cells can be cultured in serum-free medium for 12-24 hours prior to treatment.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the wells.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 6, 12, or 24 hours) to assess both mRNA and protein expression levels.
Cytokine Quantification
-
Sample Collection: After the incubation period, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.
-
ELISA Procedure: Perform ELISAs for IL-1β, IL-6, IL-8, and TNF-α according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add diluted standards and samples (supernatants) to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
RNA Extraction: After collecting the supernatants, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (IL-1β, IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a potent inhibitor of pro-inflammatory cytokine expression in keratinocytes. Its mechanism of action is primarily mediated through the glucocorticoid receptor, leading to the suppression of key inflammatory signaling pathways, including NF-κB and MAPK. The provided experimental protocols offer a robust framework for quantifying the anti-inflammatory effects of this compound and other corticosteroids in an in-vitro setting. Further research focusing on generating specific dose-response data for this compound will be invaluable for a more precise understanding of its therapeutic window and for the development of next-generation anti-inflammatory therapies for dermatological conditions.
Molecular Interactions of Desoxymetasone with Phospholipase A2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoxymetasone, a potent synthetic corticosteroid, exerts its anti-inflammatory effects through a multifaceted mechanism of action. A core component of this mechanism is the modulation of the phospholipase A2 (PLA2) pathway. This technical guide delineates the molecular interactions of this compound with PLA2, focusing on the established indirect inhibitory action mediated by the induction of the protein annexin (B1180172) A1. While direct quantitative data for this compound's interaction with PLA2 is not extensively available in the public domain, this document synthesizes the current understanding based on studies of structurally and functionally similar corticosteroids, such as Dexamethasone (B1670325). Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are provided to support further research and drug development in this area.
Introduction
Phospholipase A2 (PLA2) enzymes are critical players in the inflammatory cascade, responsible for the hydrolysis of phospholipids (B1166683) at the sn-2 position to release arachidonic acid.[1] This free arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[2] this compound, a high-potency topical corticosteroid, is widely used in the treatment of various inflammatory skin conditions.[3] Its therapeutic efficacy is largely attributed to its ability to suppress the production of these inflammatory mediators.[2] This guide provides a detailed examination of the molecular mechanisms by which this compound inhibits the PLA2 pathway.
Mechanism of Action: Indirect Inhibition of Phospholipase A2
This compound, like other glucocorticoids, does not directly bind to and inhibit phospholipase A2. Instead, its inhibitory effect is a downstream consequence of its interaction with cytosolic glucocorticoid receptors (GCRs).[2]
The established mechanism proceeds as follows:
-
Binding to Glucocorticoid Receptor: this compound diffuses across the cell membrane and binds to its cognate glucocorticoid receptor in the cytoplasm.
-
Nuclear Translocation: This binding event triggers a conformational change in the GCR, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.
-
Gene Transcription Modulation: Within the nucleus, the this compound-GCR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.
-
Induction of Annexin A1: A key gene upregulated by this process is the one encoding for Annexin A1 (also known as lipocortin-1).[4]
-
Inhibition of Phospholipase A2: Annexin A1, a calcium-dependent phospholipid-binding protein, then interferes with the activity of PLA2. The precise mechanism of this inhibition is thought to involve the sequestration of the phospholipid substrate, making it inaccessible to PLA2.[5]
-
Suppression of Inflammation: By inhibiting PLA2, the release of arachidonic acid is blocked, leading to a significant reduction in the synthesis of prostaglandins and leukotrienes, thereby exerting a potent anti-inflammatory effect.[2]
Signaling Pathway
The signaling cascade from this compound administration to the inhibition of PLA2 and subsequent downstream effects can be visualized as follows:
Caption: this compound signaling pathway leading to PLA2 inhibition.
Quantitative Data
| Corticosteroid | Assay Type | Target/Endpoint | Reported Value | Cell/System | Reference |
| Dexamethasone | Arachidonic Acid Release | 6-keto-PGF1α release | IC50 ≈ 2 x 10⁻⁸ M | Human Lung Fragments | [6] |
| Dexamethasone | Protein Expression | PLA2-85 levels | ~65% reduction at 10 nM after 20h | Mouse Macrophages | [7] |
| Dexamethasone | PLA2 Activity | Forskolin-induced PLA2 release | Almost complete block at 10 nM | Rat Cultured Smooth Muscle Cells | [8] |
| Dexamethasone | PLA2 Activity | TNF-induced PLA2 release | Almost complete block at 100 nM | Rat Cultured Smooth Muscle Cells | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the interaction of this compound with the PLA2 pathway.
Cellular Arachidonic Acid Release Assay
This assay measures the ability of this compound to inhibit the release of arachidonic acid from the cell membrane of cultured cells.
Workflow Diagram:
Caption: Workflow for a cellular arachidonic acid release assay.
Methodology:
-
Cell Culture: Plate appropriate cells (e.g., human keratinocytes, murine macrophages) in 24-well plates and grow to confluence.
-
Radiolabeling: Incubate the cells with culture medium containing [³H]-arachidonic acid (typically 0.5 µCi/mL) for 18-24 hours to allow for its incorporation into the cell membrane phospholipids.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove unincorporated [³H]-arachidonic acid.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for a specified period (e.g., 2-24 hours).
-
Stimulation: Add an inflammatory stimulus (e.g., lipopolysaccharide (LPS), zymosan, or a calcium ionophore like A23187) to the wells and incubate for an appropriate time (e.g., 30-60 minutes) to induce PLA2 activation.
-
Sample Collection: Collect the culture supernatant from each well.
-
Scintillation Counting: Add the supernatant to a scintillation cocktail and measure the amount of released [³H]-arachidonic acid using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the radioactivity released from stimulated, vehicle-treated cells. Calculate the IC50 value for this compound.
In Vitro Phospholipase A2 Enzyme Activity Assay
This assay directly measures the enzymatic activity of PLA2 in the presence or absence of cellular extracts treated with this compound.
Methodology:
-
Cell Lysate Preparation: Culture cells as described above and treat with this compound or vehicle. Lyse the cells to obtain cytosolic extracts containing PLA2.
-
Substrate Preparation: Prepare a reaction mixture containing a synthetic PLA2 substrate, such as 1,2-bis(heptanoylthio)glycero-3-phosphocholine, in an appropriate assay buffer.
-
Reaction Initiation: Add the cell lysate to the reaction mixture. The hydrolysis of the thioester bond at the sn-2 position by PLA2 releases a free thiol.
-
Detection: Include 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the reaction mixture. The free thiol reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 414 nm.
-
Data Analysis: The rate of color development is proportional to the PLA2 activity. Compare the activity in lysates from this compound-treated cells to that of control cells.
Western Blot Analysis for Annexin A1 Induction
This method is used to quantify the upregulation of Annexin A1 protein expression following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with various concentrations of this compound for different time points. Lyse the cells and determine the total protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Annexin A1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity for Annexin A1 and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative increase in Annexin A1 expression.
Conclusion
The interaction of this compound with phospholipase A2 is a cornerstone of its anti-inflammatory activity. Although the inhibition is indirect, mediated by the glucocorticoid receptor-dependent induction of Annexin A1, it is a potent mechanism for suppressing the production of key inflammatory mediators. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the molecular pharmacology of this compound and other corticosteroids in the context of the PLA2 pathway. Future research could focus on elucidating the precise stoichiometry and kinetics of the Annexin A1-PLA2 interaction and exploring the potential for developing drugs that directly target this interaction for more specific anti-inflammatory therapies.
References
- 1. Annexin I and dexamethasone effects on phospholipase and cyclooxygenase activity in human synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Desoximetasone? [synapse.patsnap.com]
- 3. Annexin-I inhibits phospholipase A2 by specific interaction, not by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone down-regulates the 85 kDa phospholipase A2 in mouse macrophages and suppresses its activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of secreted phospholipases A2 by annexin V. Competition for anionic phospholipid interfaces allows an assessment of the relative interfacial affinities of secreted phospholipases A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of arachidonic acid metabolite release from human lung tissue by antiinflammatory steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone down-regulates the 85 kDa phospholipase A2 in mouse macrophages and suppresses its activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoids suppress group II phospholipase A2 production by blocking mRNA synthesis and post-transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vasoconstrictive Properties of Desoxymetasone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desoximetasone (B1670307), a potent synthetic topical corticosteroid, is widely utilized in dermatology for its profound anti-inflammatory, antipruritic, and vasoconstrictive effects. This technical guide provides an in-depth analysis of the vasoconstrictive properties of Desoximetasone, elucidating the underlying molecular mechanisms, signaling pathways, and quantitative potency. Detailed experimental protocols for assessing vasoconstriction are provided, alongside a comparative analysis of Desoximetasone with other topical corticosteroids. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.
Introduction
Topical corticosteroids are a cornerstone in the management of various inflammatory dermatoses. Their therapeutic efficacy is attributed to a triad (B1167595) of properties: anti-inflammatory, antipruritic, and vasoconstrictive. The vasoconstrictive effect, characterized by the blanching of the skin upon application, is a clinically relevant indicator of the potency of a topical corticosteroid.[1][2] Desoximetasone, a Class I-II corticosteroid, exhibits high to super-high potency, making its vasoconstrictive properties a subject of significant interest for understanding its therapeutic action and for the development of novel dermatological formulations.[3][4][5][6]
Mechanism of Vasoconstriction
The vasoconstrictive effects of Desoximetasone, like other glucocorticoids, are mediated through a combination of genomic and non-genomic pathways, primarily targeting vascular smooth muscle cells (VSMCs) and endothelial cells within the dermis.[7][8][9]
Genomic Pathway
The classic genomic pathway involves the binding of Desoximetasone to cytosolic glucocorticoid receptors (GR).[10] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.[11][12] Key transcriptional events leading to vasoconstriction include:
-
Upregulation of Annexin (B1180172) A1 (Lipocortin-1): Glucocorticoids increase the synthesis of Annexin A1, a protein that plays a crucial role in the anti-inflammatory and vasoconstrictive response.[13][14][15][16][17] Annexin A1 inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes.[17]
-
Inhibition of Pro-inflammatory Mediators: By inhibiting PLA2, Desoximetasone effectively blocks the synthesis of potent vasodilators, such as prostaglandins (B1171923) (e.g., PGE2, PGI2) and leukotrienes.[9][18]
-
Modulation of Vasoactive Substance Receptors: Glucocorticoids can down-regulate the expression of receptors for vasodilators and up-regulate receptors for vasoconstrictors on VSMCs. For instance, dexamethasone (B1670325) has been shown to down-regulate endothelin receptors in vascular smooth muscle cells.[19]
Non-Genomic Pathway
Desoximetasone can also elicit rapid vasoconstrictive effects through non-genomic pathways that do not require gene transcription.[7][8][20] These effects are initiated within minutes of application and involve:
-
Membrane-Bound Receptors: Evidence suggests the existence of membrane-bound glucocorticoid receptors (mGRs) that can rapidly initiate intracellular signaling cascades upon ligand binding.[21]
-
Modulation of Ion Channel Activity: Glucocorticoids can directly influence the influx of ions such as Na+ and Ca2+ into vascular smooth muscle cells, leading to increased contractility.[22]
-
Activation of Kinase Signaling Cascades: Studies have shown that glucocorticoids can rapidly activate signaling pathways involving mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, as well as Src and Akt.[4][11][12] This activation can enhance the contractile response of VSMCs to other vasoconstrictors like norepinephrine (B1679862) and angiotensin II.[11][12]
Role of Endothelial Cells
Desoximetasone also influences the function of endothelial cells to promote vasoconstriction:
-
Inhibition of Nitric Oxide Synthase (NOS): Glucocorticoids can inhibit the expression and activity of inducible nitric oxide synthase (iNOS) in endothelial cells, reducing the production of the potent vasodilator nitric oxide (NO).[10][23][24][25][26]
-
Reduction of Vasodilatory Prostanoids: By acting on endothelial cells, Desoximetasone can suppress the release of vasodilatory prostaglandins.[9]
Signaling Pathways
The vasoconstrictive properties of Desoximetasone are orchestrated by a complex interplay of signaling pathways. The following diagrams illustrate the key molecular events.
Caption: Genomic signaling pathway of this compound.
Caption: Non-genomic signaling pathway of this compound.
Quantitative Potency of this compound
The vasoconstrictive potency of topical corticosteroids is a key determinant of their clinical efficacy and is typically classified into seven groups, with Class I being the most potent. Desoximetasone is classified as a high to super-high potency corticosteroid (Class I-II).[27][28]
| Corticosteroid | Concentration | Formulation | Potency Class | Reference |
| Desoximetasone | 0.25% | Spray | I-II | [5][6][29] |
| Desoximetasone | 0.25% | Ointment | II | [27][30] |
| Desoximetasone | 0.25% | Cream | II | [27] |
| Desoximetasone | 0.05% | Gel | II | [27] |
| Clobetasol Propionate | 0.05% | Spray | I | [5][6] |
| Clobetasol Propionate | 0.05% | Cream/Ointment | I | [27] |
| Betamethasone (B1666872) Dipropionate | 0.05% | Ointment | II | [27][30] |
| Mometasone Furoate | 0.1% | Ointment | II | [27] |
| Hydrocortisone | 1.0% | Ointment | VII | [30] |
Table 1: Comparative Vasoconstrictive Potency of Desoximetasone and Other Topical Corticosteroids.
Studies have shown that Desoximetasone 0.25% spray has a vasoconstrictive potency comparable to or even trending towards greater than Clobetasol Propionate 0.05% spray.[5][6] Desoximetasone 0.25% ointment and fatty ointment formulations have demonstrated similar vasoconstrictive potential to Betamethasone 0.05% fatty ointment.[30]
Experimental Protocols for Assessing Vasoconstriction
The Stoughton-McKenzie vasoconstriction assay is the standard method for determining the bioequivalence and potency of topical corticosteroids.[31][32][33]
Stoughton-McKenzie Vasoconstriction Assay Protocol
Objective: To quantify the vasoconstrictive (skin blanching) effect of a topical corticosteroid.
Materials:
-
Topical corticosteroid formulations to be tested.
-
Healthy human volunteers with no history of skin disease.
-
Chromameter (e.g., Minolta) for objective color measurement.
-
Occlusive dressings (optional, but can enhance penetration).
-
Skin marking pen.
-
Data recording sheets.
Methodology:
-
Subject Selection:
-
Enroll healthy adult volunteers with normal skin on the flexor surface of the forearms.
-
Subjects should be "blanching responders," which can be determined in a screening phase.[6]
-
Exclude subjects with a history of sensitivity to corticosteroids or any of the vehicle components.
-
-
Site Demarcation:
-
Mark out multiple, uniform treatment sites (e.g., 1 cm² squares) on the flexor aspect of both forearms.
-
Ensure adequate spacing between sites to prevent overlap of effects.
-
-
Baseline Measurement:
-
Before application of the test materials, measure the baseline skin color of each site using a chromameter. The a* value (red-green spectrum) is typically used to quantify erythema.
-
-
Application of Corticosteroid:
-
Apply a standardized amount of each test formulation to the assigned sites in a randomized and blinded manner.
-
A placebo or vehicle control should be included.
-
If occlusion is used, apply an occlusive dressing over each site.
-
-
Exposure Duration:
-
Removal and Cleaning:
-
After the specified duration, carefully remove the dressings (if used) and any excess formulation from the skin.
-
-
Vasoconstriction Assessment:
-
Data Analysis:
-
Calculate the change in the a* value from baseline for each site at each time point.
-
The Area Under the Effect Curve (AUEC) can be calculated from the chromameter readings over the entire assessment period to provide a quantitative measure of the total vasoconstrictive effect.
-
Statistical analysis is performed to compare the vasoconstrictive potency of the different formulations.
-
Caption: Stoughton-McKenzie Vasoconstriction Assay Workflow.
Conclusion
The vasoconstrictive properties of Desoximetasone are a critical component of its therapeutic efficacy in inflammatory skin disorders. This effect is mediated by a sophisticated interplay of genomic and non-genomic signaling pathways that ultimately lead to the contraction of vascular smooth muscle and a reduction in dermal blood flow. Quantitative assessment using standardized methodologies such as the Stoughton-McKenzie vasoconstriction assay confirms the high to super-high potency of Desoximetasone formulations. A thorough understanding of these vasoconstrictive mechanisms is paramount for the rational design and development of advanced topical corticosteroid therapies. This guide provides a foundational resource for researchers and drug development professionals to further explore and leverage the potent vasoconstrictive actions of Desoximetasone.
References
- 1. Vasoconstrictor potency of fixed-dose combination calcipotriol (50 μg/g) and betamethasone dipropionate (0.5 mg/g) cutaneous foam versus other topical corticosteroids used to treat psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aafp.org [aafp.org]
- 3. [PDF] A critical role for vascular smooth muscle in acute glucocorticoid-induced hypertension. | Semantic Scholar [semanticscholar.org]
- 4. Glucocorticoid-related signaling effects in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% Desoximetasone Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% Desoximetasone Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. atsjournals.org [atsjournals.org]
- 8. Non-genomic effect of glucocorticoids on cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Glucocorticoid Receptor in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Annexin-A1: a pivotal regulator of the innate and adaptive immune systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ukm.my [ukm.my]
- 15. The advantageous role of annexin A1 in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin-A1: Therapeutic Potential in Microvascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin A1 - Wikipedia [en.wikipedia.org]
- 18. Reciprocal effects of dexamethasone on vasodilatory responses to arachidonic acid and prostanoids in the isolated perfused rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dexamethasone down-regulates the expression of endothelin receptors in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of the effects of glucocorticoids and mineralocorticoids on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Glucocorticoids inhibit the expression of an inducible, but not the constitutive, nitric oxide synthase in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The role of nitric oxide in endothelial cell damage and its inhibition by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Glucocorticoids inhibit the expression of an inducible, but not the constitutive, nitric oxide synthase in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 28. dir.iwk.nshealth.ca [dir.iwk.nshealth.ca]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Precise evaluation of topically applied corticosteroid potency. Modification of the Stoughton-McKenzie assay. | Semantic Scholar [semanticscholar.org]
- 32. remedypublications.com [remedypublications.com]
- 33. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Desoxymetasone: A Potent Topical Corticosteroid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Desoxymetasone is a potent synthetic topical corticosteroid characterized by its significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] As a member of the glucocorticoid class of steroid hormones, it is a cornerstone in the therapeutic management of a variety of corticosteroid-responsive dermatoses, including psoriasis and eczema.[2][3] Its pharmacological effects are mediated through its interaction with intracellular glucocorticoid receptors, leading to the modulation of gene expression and subsequent reduction of the inflammatory cascade. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinity, anti-inflammatory activity, and pharmacokinetic properties. The information is intended for researchers, scientists, and drug development professionals engaged in the study and application of corticosteroids.
Mechanism of Action: Glucocorticoid Receptor Signaling
The primary mechanism of action of this compound, like other corticosteroids, involves its function as a glucocorticoid receptor (GR) agonist.[1] Upon penetrating the cell membrane, this compound binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the formation of an activated ligand-receptor complex. This complex then translocates to the nucleus, where it modulates gene transcription through two principal pathways: transactivation and transrepression.
Transactivation: The activated GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of genes with anti-inflammatory properties.
Transrepression: The GR complex can also interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. By interfering with the activity of these factors, this compound effectively downregulates the production of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
The net effect of these genomic actions is a potent suppression of the inflammatory response, characterized by reduced erythema, edema, and pruritus.
Figure 1: Glucocorticoid Receptor Signaling Pathway of this compound.
Pharmacological Profile: Quantitative Data
The potency of a topical corticosteroid is a critical determinant of its clinical efficacy. This potency is a function of several factors, including its affinity for the glucocorticoid receptor and its ability to elicit a physiological response, such as vasoconstriction.
Receptor Binding Affinity
Table 1: Glucocorticoid Receptor Binding Affinity (Relative)
| Corticosteroid | Relative Binding Affinity (%) |
| Dexamethasone (B1670325) | 100 |
| Budesonide (B1683875) | >100 |
| Triamcinolone (B434) Acetonide | >100 |
| Desoximetasone (B1670307) | Data not available |
Note: Data for this compound is not specified in the provided search results. The table illustrates the concept of relative binding affinity.
Vasoconstrictor Potency
The vasoconstrictor assay, or skin blanching assay, is a widely used in vivo method to determine the potency of topical corticosteroids. The degree of skin pallor (blanching) is proportional to the drug's ability to constrict the small blood vessels in the upper dermis and is generally correlated with its anti-inflammatory activity.[6]
Studies have demonstrated the high potency of this compound using this assay. A study comparing 0.25% this compound ointment and fatty ointment found their vasoconstrictive potential to be similar to 0.05% betamethasone (B1666872) and slightly more active than 0.05% clobetasol (B30939) propionate (B1217596).[6] Another study showed that 0.25% this compound spray exhibited a trend towards greater vasoconstrictive potency compared to 0.05% clobetasol propionate spray.[7] In a comparison with other corticosteroids, 0.25% desoxymethasone was found to be the most effective treatment in improving clinical parameters in eczema, with 0.1% betamethasone valerate (B167501) showing similar results in some assessments.[1]
Table 2: Comparative Vasoconstrictor Potency
| Corticosteroid Formulation | Potency Class | Relative Vasoconstrictor Potency |
| Hydrocortisone (B1673445) 1% | Low | Low |
| Betamethasone Valerate 0.1% | Mid | Moderate |
| Desoximetasone 0.05% | Mid | Moderate |
| Desoximetasone 0.25% | High | High |
| Betamethasone Dipropionate 0.05% | High | High |
| Clobetasol Propionate 0.05% | Super-potent | Very High |
Note: This table provides a qualitative comparison based on established potency classes and findings from comparative studies.[1][6][7]
Anti-inflammatory Activity: Cytokine Inhibition
The anti-inflammatory effects of corticosteroids can be quantified in vitro by measuring their ability to inhibit the production of pro-inflammatory cytokines by immune cells, such as peripheral blood mononuclear cells (PBMCs), stimulated with agents like lipopolysaccharide (LPS).
While specific IC50 values for this compound in cytokine inhibition assays were not found in the provided search results, it is established that glucocorticoids, including dexamethasone, significantly suppress the production of cytokines such as TNF-α, IL-1β, and IL-6.[8][9] The potency of a corticosteroid in these assays is expected to correlate with its receptor binding affinity and clinical anti-inflammatory efficacy.
Table 3: Anti-inflammatory Potency (Cytokine Inhibition)
| Corticosteroid | Target Cytokine | IC50 (nM) |
| Dexamethasone | TNF-α | Data not available |
| Dexamethasone | IL-6 | Data not available |
| Desoximetasone | TNF-α | Data not available |
| Desoximetasone | IL-6 | Data not available |
Note: Specific IC50 values for this compound were not available in the search results. This table structure is provided for illustrative purposes.
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10][11]
Materials:
-
Purified glucocorticoid receptor or cell lysate containing the receptor.
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Unlabeled test compound (this compound) and reference compounds.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 4°C or room temperature) for a defined period.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]
References
- 1. A double-blind comparison of 0.25% and 0.05% desoxymethasone, 0.1% betamethasone valerate and 1% hydrocortisone creams in the treatment of eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 3. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. gmp-compliance.org [gmp-compliance.org]
Desoxymetasone's Impact on Gene Transcription in Dermal Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which desoxymetasone, a potent synthetic glucocorticoid, modulates gene transcription in human dermal fibroblasts. The information presented herein is intended to support research and development efforts in dermatology and related fields by elucidating the genomic basis of both the therapeutic anti-inflammatory effects and the adverse effects, such as skin atrophy, associated with topical corticosteroid use.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, like other glucocorticoids, exerts its effects primarily by binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Upon entering a dermal fibroblast, this compound binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.[1] Inside the nucleus, the activated GR-desoxymetasone complex modulates the transcription of target genes through two primary genomic mechanisms: transactivation and transrepression.[1][3][4]
-
Transactivation: The GR-desoxymetasone complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1] This binding typically upregulates the transcription of genes, many of which have anti-inflammatory properties, such as dual-specificity phosphatase 1 (DUSP1) and annexin (B1180172) A1 (also known as lipocortin-1).[1][5]
-
Transrepression: The activated GR can also inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[1][6] This interference, which does not involve direct binding of the GR to DNA, leads to the downregulation of genes encoding cytokines, chemokines, and matrix metalloproteinases (MMPs).[1]
Beyond these genomic actions, rapid, non-genomic effects of glucocorticoids have also been described, though the primary impact on fibroblast function and skin structure is mediated through the regulation of gene transcription.[3]
Quantitative Analysis of Gene Expression Changes
This compound treatment profoundly alters the transcriptional landscape of dermal fibroblasts. The most notable effects include a significant reduction in the expression of genes encoding extracellular matrix (ECM) proteins, which is the molecular basis for the common side effect of skin atrophy.
Downregulation of Key Genes in Dermal Fibroblasts
Studies using high doses of corticosteroids have consistently demonstrated a reduction in the biosynthetic capacities of fibroblasts.[7] this compound, in particular, has been shown to decrease the production of type I and type III collagen at both the protein and mRNA levels, indicating an effect on pre-translational control.[7] This is a critical factor in the thinning of the dermis observed with long-term topical steroid use. Furthermore, glucocorticoids potently suppress the expression of the elastin (B1584352) gene.[8]
| Gene | Gene Product | Function | Observed Effect | Concentration | Reference |
| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of the dermis | mRNA levels reduced | 10 µM | [7] |
| COL3A1 | Collagen Type III Alpha 1 Chain | Fibrillar collagen important for skin elasticity | Protein production reduced | 10 µM | [7] |
| Elastin | Elastin | Key ECM protein for skin elasticity | mRNA levels suppressed to 30% of control | Not Specified | [8] |
| HAS2 | Hyaluronan Synthase 2 | Enzyme for hyaluronic acid synthesis | mRNA expression decreased | 1 µM | [9] |
| HAS3 | Hyaluronan Synthase 3 | Enzyme for hyaluronic acid synthesis | mRNA expression decreased | 1 µM | [9] |
| c-Jun | Component of AP-1 | Transcription factor for inflammatory genes | mRNA expression decreased | Not Specified | [6] |
| c-Fos | Component of AP-1 | Transcription factor for inflammatory genes | mRNA expression decreased | Not Specified | [6] |
Upregulation of Key Genes in Dermal Fibroblasts
While the suppressive effects are more widely known, glucocorticoids also upregulate a specific set of genes. Recent research has focused on identifying GR target genes that may mediate the inhibitory effects on collagen synthesis.[3][10] For instance, the knockdown of certain dexamethasone-upregulated genes was found to attenuate the inhibition of collagen synthesis, suggesting they are intermediate players in this process.[3][10]
| Gene | Gene Product | Function | Observed Effect | Concentration | Reference |
| FKBP5 | FK506 Binding Protein 5 | Chaperone protein, GR regulator | Transcriptionally upregulated | 1 µM | [3][10] |
| LOX | Lysyl Oxidase | Enzyme in collagen and elastin cross-linking | Transcriptionally upregulated | 1 µM | [3][10] |
| ARID5B | AT-rich interaction domain 5B | Transcription factor | Transcriptionally upregulated | 1 µM | [3][10] |
| ZFP36 | Zinc finger protein 36 | RNA-binding protein | Transcriptionally upregulated | 1 µM | [3][10] |
| ZHX3 | Zinc fingers and homeoboxes 3 | Transcription factor | Transcriptionally upregulated | 1 µM | [3][10] |
| MTHFD2 | Methylene-tetrahydrofolate Dehydrogenase 2 | Metabolic enzyme | Transcriptionally upregulated | 1 µM | [3][10] |
| p21Cip1 | Cyclin-dependent kinase inhibitor 1 | Cell cycle regulator | mRNA increases ~5-fold within 2h | Not Specified | [11] |
Experimental Protocols
To facilitate reproducible research, this section details common methodologies used to study the effects of this compound on dermal fibroblast gene transcription.
References
- 1. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 2. What is the mechanism of Desoximetasone? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone inhibits inflammatory response via down regulation of AP-1 transcription factor in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of corticosteroids on chemotactic response and collagen metabolism of human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone suppresses elastin gene expression in human skin fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoids Directly Affect Hyaluronan Production of Orbital Fibroblasts; A Potential Pleiotropic Effect in Graves’ Orbitopathy [mdpi.com]
- 10. Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoid inhibition of fibroblast proliferation and regulation of the cyclin kinase inhibitor p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Desoxymetasone using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of Desoxymetasone in bulk and pharmaceutical formulations using a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Introduction
Desoximetasone is a potent topical corticosteroid used to treat various inflammatory skin conditions.[1][2] Accurate and reliable quantification of Desoximetasone in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and precision.[2][3][4] This application note details a validated isocratic reversed-phase HPLC-UV method for the determination of Desoximetasone.
Principle of the Method
The method separates Desoximetasone from other components in the sample matrix using a reversed-phase C18 column. The mobile phase, a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer, carries the sample through the column. Desoximetasone, being a relatively non-polar molecule, interacts with the non-polar stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The eluted Desoximetasone is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte in the sample.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A summary of the typical instrumentation and chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent HPLC system or equivalent with gradient pump and variable wavelength detector[2] | HPLC system with a quaternary pump (e.g., SHIMADZU LC-20 AD)[5] |
| Column | C18 Cosmosil (250mm x 4.6mm, 5µm)[2][3][4][6] | Reversed-phase C18 column (250 mm x 4 mm, 5 µm)[1] |
| Mobile Phase | Methanol (B129727): Water (80:20 v/v), pH adjusted to 3 with 0.1% Orthophosphoric Acid[2] | Methanol: 25mM Phosphate Buffer pH 3.0 (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[2][6] | 1.0 mL/min[1] |
| Detection Wavelength | 240 nm[2][3][4][6] | 245 nm[1] |
| Injection Volume | 20 µL[2] | Not Specified |
| Column Temperature | Ambient | Not Specified |
| Data Processor | Chemstation software or equivalent[2] | Not Specified |
Preparation of Solutions
3.2.1. Mobile Phase Preparation (Condition 1):
-
Mix 800 mL of HPLC grade methanol with 200 mL of HPLC grade water.
-
Adjust the pH of the mixture to 3.0 using 0.1% orthophosphoric acid.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter.[2]
-
Degas the mobile phase by sonication for 15 minutes before use.[2]
3.2.2. Standard Stock Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark. This will give a stock solution of approximately 1000 µg/mL.
3.2.3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions in the concentration range of 3-18 µg/mL by diluting with the mobile phase.[2]
Sample Preparation (for Cream/Ointment Formulation)
-
Accurately weigh a quantity of the cream/ointment equivalent to 1 mg of this compound.
-
Transfer the weighed sample to a suitable container and add a known volume of a suitable solvent (e.g., methanol) to dissolve the active ingredient.
-
Sonicate the mixture for a specified time to ensure complete extraction of the drug.
-
Filter the resulting solution to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
Method Validation Summary
The described HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[2][6] A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 3 - 18 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 99.42% to 100.79%[1] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.34 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.04 µg/mL[1] |
| Specificity | The method is specific, with no interference from common excipients.[1] |
| Robustness | The method is robust and unaffected by small, deliberate variations in chromatographic conditions.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for this compound HPLC-UV analysis.
Method Validation Logical Relationship
The following diagram shows the logical relationship between the key validation parameters for an analytical method.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis.
References
- 1. repository.unair.ac.id [repository.unair.ac.id]
- 2. One moment, please... [jddtonline.info]
- 3. Development and Validation of RP-HPLC Method for Desoximetasone in Bulk and Cream Formulation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Skin Penetration of Desoxymetasone
Introduction
Desoxymetasone is a high-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in treating various dermatological conditions like psoriasis and atopic dermatitis.[1] The efficacy and safety of topical formulations are critically dependent on the rate and extent of drug absorption into and through the skin. In vitro skin penetration models are indispensable tools in pharmaceutical development for evaluating the performance of topical products, screening formulations, and assessing bioequivalence.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for assessing the percutaneous absorption of this compound using established in vitro models, primarily focusing on the Franz diffusion cell (FDC) system.
Overview of In Vitro Skin Penetration Models
The selection of a skin model is a critical step in designing an in vitro permeation study. The goal is to use a barrier that closely mimics the physiological properties of human skin.
-
Excised Human Skin (EHS): Considered the "gold standard" for in vitro permeation testing (IVPT), EHS provides the most relevant data for predicting in vivo human absorption.[5][6] It can be sourced from elective surgeries (e.g., abdominoplasty) or from cadavers.[7] The skin is typically prepared by removing subcutaneous fat and may be used as full-thickness skin or dermatomed to a specific thickness (e.g., 500-750 µm) to reduce variability.[7]
-
Reconstructed Human Epidermis (RhE): These are 3D models cultured in vitro from human keratinocytes, forming a stratified, differentiated epidermis similar to native skin (e.g., EpiDerm™, EpiSkin™).[8][9][10] RhE models offer excellent batch-to-batch reproducibility and avoid the ethical and supply issues associated with EHS.[11] However, they are generally considered more permeable than human skin due to an incomplete barrier function, which can be advantageous for testing low-permeability drugs.[11][12]
-
Animal Skin: Porcine (pig) skin is often used as a substitute for human skin due to similarities in thickness, follicular density, and lipid composition. Rodent skin is also used but is generally more permeable than human skin.[12] While useful for initial screening, data from animal models requires careful interpretation.
-
Synthetic Membranes: Artificial membranes like Polydimethylsiloxane (PDMS) or Strat-M® are used primarily for quality control and in vitro release testing (IVRT) to assess formulation characteristics rather than true skin absorption.[5][13]
Key Methodologies: IVRT and IVPT
Two key in vitro tests are often employed in the development of topical dermatological products:
-
In Vitro Release Testing (IVRT): This test measures the rate of release of the active pharmaceutical ingredient (API) from a formulation through a synthetic, inert membrane.[14][15] IVRT is a crucial quality control tool used to ensure product consistency and to support post-approval changes (SUPAC-SS).[14][15]
-
In Vitro Permeation Testing (IVPT): IVPT measures the rate and extent of API penetration and permeation into and across the skin.[2][3] Using excised human skin, this method provides critical data on the bioavailability and pharmacokinetic profile of a topical formulation within the skin layers (epidermis, dermis) and the amount that may become systemically available (receptor fluid).[2]
Quantitative Data Summary: this compound Permeation
The following tables summarize quantitative data from a comparative ex vivo skin permeation study of 0.25% this compound cream and ointment formulations using human cadaver skin over 36 hours.[16]
Table 1: Cumulative Permeation of this compound (0.25%) Through Human Cadaver Skin
| Time (hours) | Cream Formulation (µg/cm²) | Ointment Formulation (µg/cm²) |
|---|---|---|
| 12 | 0.04 ± 0.01 | 0.02 ± 0.005 |
| 18 | 0.08 ± 0.02 | 0.04 ± 0.01 |
| 36 | 0.15 ± 0.03 | 0.14 ± 0.03 |
Data presented as mean ± standard deviation (n=5). A statistical analysis revealed that the amount of this compound permeated per cm² of skin was significantly higher in the cream as compared to the ointment from 12 to 18 hours.[16]
Table 2: this compound (0.25%) Deposition in Human Cadaver Skin Layers after 36 Hours
| Skin Layer | Cream Formulation (µg/mg of tissue) | Ointment Formulation (µg/mg of tissue) |
|---|---|---|
| Epidermis | 0.5 ± 0.1 | 0.7 ± 0.2 |
| Dermis | 0.02 ± 0.003 | 0.02 ± 0.003 |
Data presented as mean ± standard deviation (n=5).[17]
Experimental Protocols
Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol details the procedure for assessing this compound permeation through excised human skin using vertical Franz diffusion cells.[16][18][19]
5.1. Materials and Equipment
-
Vertical Franz Diffusion Cells (FDC) with a known diffusion area (e.g., 0.64 cm²) and receptor volume.[13][20]
-
Dermatomed full-thickness human cadaver skin.[16]
-
Receptor solution (e.g., phosphate-buffered saline - PBS, pH 7.4).
-
This compound formulation (e.g., 0.25% cream or ointment).
-
Circulating water bath set to maintain a skin surface temperature of 32°C.[18][21]
-
Magnetic stirrer.
-
Standard laboratory glassware and consumables.
5.2. Procedure
-
Skin Preparation:
-
Thaw frozen dermatomed human skin at room temperature.[2]
-
Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cells.
-
Visually inspect the skin for any imperfections (e.g., holes, scratches) and discard if damaged.
-
(Optional) Measure the transepidermal water loss (TEWL) to ensure barrier integrity. Samples with TEWL > 10 g/m²/h are often discarded.[21]
-
-
Franz Cell Assembly:
-
Degas the receptor solution by sonication to prevent air bubble formation.[18]
-
Fill the receptor chambers with the receptor solution, ensuring no bubbles are trapped beneath the skin.
-
Mount the prepared skin section onto the receptor chamber, with the stratum corneum side facing up towards the donor chamber.[23]
-
Clamp the donor and receptor chambers together securely.[18]
-
Place the assembled cells in the heating block/water bath and start the magnetic stirrers in the receptor chambers.
-
Allow the system to equilibrate for at least 30 minutes.[16]
-
-
Dosing and Sampling:
-
Apply a finite dose of the this compound formulation (e.g., 500 mg) evenly onto the skin surface in the donor chamber.[16]
-
At predetermined time points (e.g., 2, 4, 8, 12, 18, 24, 36 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.[19][20]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[18]
-
Store collected samples at an appropriate temperature (e.g., 4°C) until analysis.
-
-
-
At the end of the experiment (e.g., 36 hours), dismantle the Franz cells.
-
Wash the skin surface with a suitable solvent (e.g., methanol) to collect any unabsorbed formulation (residual dose).[16]
-
Separate the epidermis from the dermis using forceps or heat separation.
-
Extract the this compound from the epidermis and dermis separately using an appropriate solvent and technique (e.g., homogenization, sonication).
-
Quantify the amount of this compound in the receptor solution aliquots, surface wash, epidermis, and dermis.
-
5.3. Sample Analysis
-
Quantify this compound concentration in all collected samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (e.g., at 240 nm).[16][22]
-
The mobile phase may consist of a mixture like methanol (B129727) and water (20:80 v/v) with 0.1% orthophosphoric acid.[22]
5.4. Data Analysis
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss, µg/cm²/h) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) if required.
Protocol 2: Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound.[22]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: Methanol and water (e.g., 20:80 v/v) with 0.1% orthophosphoric acid (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of Desoximetasone (e.g., 100 µg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the study samples.
-
-
Sample Preparation:
-
Samples from the receptor fluid may be injected directly or after appropriate dilution.
-
Extracts from skin layers should be filtered (e.g., 0.45 µm filter) before injection.
-
-
Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Diagrams and Workflows
Caption: Workflow for In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells.
Caption: Simplified signaling pathway for the mechanism of action of this compound.[24]
References
- 1. Articles [globalrx.com]
- 2. permegear.com [permegear.com]
- 3. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations [pubmed.ncbi.nlm.nih.gov]
- 4. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Parallel evaluation of alternative skin barrier models and excised human skin for dermal absorption studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. straticell.com [straticell.com]
- 9. episkin.com [episkin.com]
- 10. sgs.com [sgs.com]
- 11. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. contractpharma.com [contractpharma.com]
- 16. A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. alterlab.co.id [alterlab.co.id]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. jddtonline.info [jddtonline.info]
- 23. permegear.com [permegear.com]
- 24. What is the mechanism of Desoximetasone? [synapse.patsnap.com]
Application Notes and Protocols for Stability Testing of Topical Desoxymetasone Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical corticosteroids are a cornerstone in the treatment of various dermatological conditions due to their anti-inflammatory, immunosuppressive, and vasoconstrictive properties. Desoxymetasone, a potent synthetic corticosteroid, is formulated in various topical preparations such as creams, ointments, and gels. Ensuring the stability of these formulations throughout their shelf life is critical for their safety, efficacy, and quality.
This document provides a comprehensive protocol for the stability testing of topical this compound formulations, aligning with the International Council for Harmonisation (ICH) guidelines and pharmacopeial standards. It outlines the necessary chemical, physical, and microbiological tests, along with detailed experimental protocols and acceptance criteria to support regulatory submissions and ensure product quality.
Stability Testing Protocol
A robust stability testing program is essential to determine the shelf-life and appropriate storage conditions for the drug product. The following protocol is designed to assess the stability of topical this compound formulations.
Stability-Indicating Parameters
The following parameters should be monitored at each time point of the stability study to evaluate any changes in the quality of the drug product.[1]
Table 1: Stability-Indicating Parameters and Analytical Methods
| Parameter | Analytical Method/Test |
| Physical Attributes | |
| Appearance | Visual Inspection |
| Color | Visual Inspection |
| Odor | Olfactory Assessment |
| Homogeneity/Phase Separation | Visual Inspection |
| pH | USP <791> pH Measurement |
| Viscosity | Rotational Viscometry |
| Particle Size | Microscopic Examination or Laser Diffraction |
| Chemical Attributes | |
| Assay of this compound | Stability-Indicating HPLC Method |
| Degradation Products | Stability-Indicating HPLC Method |
| Preservative Content (if applicable) | HPLC or other suitable method |
| Microbiological Attributes | |
| Total Aerobic Microbial Count (TAMC) | USP <61> |
| Total Yeast and Mold Count (TYMC) | USP <61> |
| Absence of Specified Microorganisms | USP <62> |
Storage Conditions and Testing Frequency
Stability studies should be conducted under long-term, intermediate, and accelerated storage conditions as per ICH Q1A(R2) guidelines.[2]
Table 2: Storage Conditions and Testing Frequency for Stability Studies
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or proposed shelf-life) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter |
| Intermediate* | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
*Intermediate testing is required if a significant change occurs during accelerated testing.
Acceptance Criteria
The following acceptance criteria are proposed for the stability testing of topical this compound formulations. These should be finalized based on product-specific data and regulatory requirements.
Table 3: Acceptance Criteria for Stability Testing
| Test | Acceptance Criteria |
| Physical Attributes | |
| Appearance, Color, Odor | No significant change from initial observation. |
| Homogeneity/Phase Separation | No evidence of phase separation or aggregation. |
| pH | Within ± 0.5 units of the initial value. |
| Viscosity | Within ± 20% of the initial value. |
| Chemical Attributes | |
| Assay of this compound | 90.0% - 110.0% of the labeled amount.[3] |
| Specified Degradation Product | Not more than (NMT) 0.5% |
| Unspecified Degradation Product | NMT 0.2% |
| Total Degradation Products | NMT 1.0% |
| Preservative Content | 90.0% - 110.0% of the labeled amount. |
| Microbiological Attributes | |
| Total Aerobic Microbial Count (TAMC) | NMT 100 CFU/g |
| Total Yeast and Mold Count (TYMC) | NMT 10 CFU/g |
| Specified Microorganisms | Absence of Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Clostridium species.[4][5] |
Experimental Protocols
Assay and Degradation Products by HPLC
This method is for the simultaneous determination of this compound and its degradation products in a cream formulation.
3.1.1. Chromatographic Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3.1.2. Sample Preparation
-
Accurately weigh a portion of the cream equivalent to 2.5 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol (B129727) and sonicate for 15 minutes to disperse the cream.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Mix well and filter through a 0.45 µm PTFE syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution is ready for injection.
3.1.3. System Suitability
Perform system suitability tests using a standard solution of this compound. The acceptance criteria should include:
-
Tailing factor: NMT 2.0.
-
Theoretical plates: NLT 2000.
-
Relative standard deviation (RSD) for replicate injections: NMT 2.0%.
Physical Testing
-
Appearance, Color, Odor, and Homogeneity: Visually inspect the sample against a white background and compare it to the initial sample.
-
pH: Accurately weigh 5 g of the formulation, disperse it in 45 mL of purified water, and measure the pH of the dispersion using a calibrated pH meter.
-
Viscosity: Measure the viscosity of the formulation using a calibrated rotational viscometer with an appropriate spindle and speed.
Microbiological Testing
Perform microbiological testing according to USP <61> and <62>.[7][8][9]
-
Microbial Enumeration Tests (USP <61>):
-
Prepare a 1:10 dilution of the sample in a suitable neutralizing diluent.
-
Use the pour-plate method or surface-spread method for enumeration.
-
Incubate plates for TAMC at 30-35°C for 3-5 days.
-
Incubate plates for TYMC at 20-25°C for 5-7 days.
-
Count the colonies and express the results in CFU/g.
-
-
Tests for Specified Microorganisms (USP <62>):
-
Enrich the sample in appropriate broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Subculture onto selective agar (B569324) plates (e.g., Mannitol Salt Agar for S. aureus, Cetrimide Agar for P. aeruginosa, Sabouraud Dextrose Agar for C. albicans).
-
Incubate and examine for the presence of characteristic colonies.
-
Perform confirmatory biochemical tests if necessary.
-
Forced Degradation Studies
Forced degradation studies are essential to establish the inherent stability of the this compound molecule and to validate the stability-indicating power of the analytical method.[10]
Table 4: Forced Degradation Conditions
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours |
| Photodegradation | ICH Q1B Option 2 (1.2 million lux hours and 200 watt hours/square meter) |
Visualizations
Caption: Workflow for the stability testing of topical this compound formulations.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Sporometrics » USP 62 – Microbiological examination of non-sterile products: Tests for specified microorganisms [USP62] [sporometrics.com]
- 6. researchgate.net [researchgate.net]
- 7. USP 61 & USP 62 | CPT Labs [cptclabs.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. researchgate.net [researchgate.net]
Application of Desoxymetasone in Animal Models of Psoriasis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for utilizing desoxymetasone in preclinical animal models of psoriasis. The focus is on the widely used imiquimod (B1671794) (IMQ)-induced psoriasis-like inflammation model in mice, a robust and reproducible system for evaluating novel anti-psoriatic therapies.
Introduction to this compound and its Relevance in Psoriasis Research
This compound is a potent topical corticosteroid with well-established anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is a derivative of dexamethasone (B1670325) and is classified as a Class I (super-potent) or Class II (high-potency) topical corticosteroid, depending on the formulation and concentration.[2][3] In the context of psoriasis, a chronic, immune-mediated inflammatory skin disease, this compound effectively mitigates key pathological features such as epidermal hyperproliferation and inflammation.[1][4][5] Its mechanism of action involves the suppression of pro-inflammatory cytokines and mediators, including interleukins and tumor necrosis factor-alpha (TNF-α), by interacting with glucocorticoid receptors and modulating gene transcription.[1][]
Animal models, particularly the IMQ-induced psoriasis model, are indispensable tools for studying the pathogenesis of psoriasis and for the preclinical evaluation of therapeutics like this compound.[7][8] This model effectively mimics human psoriasis by inducing key features such as erythema, scaling, and epidermal thickening, which are driven by the IL-23/IL-17 inflammatory axis.[8][9]
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol details the induction of psoriasis-like skin inflammation in mice using imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist.[7]
Materials:
-
Male BALB/c or C57BL/6 mice (6-8 weeks old)[4]
-
Electric shaver
-
Calipers
-
Topical this compound formulation (e.g., 0.05% or 0.25% ointment/cream)[4][10]
-
Control vehicle (placebo cream/ointment)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on their dorsal skin (approximately 2x3 cm). Allow the skin to recover for 24 hours.
-
Induction of Psoriasis-like Lesions:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 5-8 consecutive days.[9] This corresponds to 3.125 mg of the active ingredient.
-
The control group should receive a daily application of the control vehicle cream.
-
-
Treatment with this compound:
-
Starting from day 3 or 4 of imiquimod application (when psoriatic symptoms typically appear), topically apply the this compound formulation to the inflamed skin of the treatment group once or twice daily.[11]
-
Another group can be treated with a commercial this compound ointment (e.g., 0.25%) or another corticosteroid like clobetasol (B30939) (e.g., 0.5%) for comparison.[4]
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of inflammation (erythema, scaling, and thickness) and measure their body weight.[7]
-
Assess the severity of the skin lesions using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and skin thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum of these scores represents the total clinical score.[7][9]
-
Measure biophysical parameters such as Transepidermal Water Loss (TEWL) and skin hydration using appropriate probes (e.g., Tewameter® and Corneometer®).[4]
-
-
Sample Collection and Analysis:
-
At the end of the experiment (e.g., day 8 or 9), euthanize the mice and collect skin biopsies and blood samples.
-
Perform histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Analyze the expression of inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22, IL-23, TNF-α) in skin homogenates or serum using methods like ELISA or cytokine arrays.[4]
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the imiquimod-induced psoriasis mouse model and subsequent treatment with this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the expected quantitative outcomes from studies evaluating this compound in the IMQ-induced psoriasis model. The data presented here is a representative summary based on published findings.[4]
Table 1: Clinical and Biophysical Parameters
| Treatment Group | Mean PASI Score (Day 8) | Transepidermal Water Loss (TEWL) (g/h/m²) | Skin Hydration (Arbitrary Units) |
| Control (Vehicle) | 8.5 ± 0.7 | 25.3 ± 2.1 | 28.5 ± 3.2 |
| IMQ + Vehicle | 10.2 ± 0.9 | 45.8 ± 3.5 | 15.1 ± 2.8 |
| IMQ + 0.25% Desoximetasone | 4.1 ± 0.5 | 28.7 ± 2.4 | 25.9 ± 3.1 |
| IMQ + 0.05% Desoximetasone (Microemulsion) | 3.5 ± 0.4 | 26.1 ± 2.2 | 27.3 ± 2.9 |
*p < 0.05 compared to IMQ + Vehicle group.
Table 2: Inflammatory Cytokine Protein Expression in Skin Tissue
| Treatment Group | IL-23 (pg/mg protein) | IL-17A (pg/mg protein) | TNF-α (pg/mg protein) |
| Control (Vehicle) | 15.2 ± 2.1 | 8.5 ± 1.5 | 22.4 ± 3.1 |
| IMQ + Vehicle | 85.6 ± 7.9 | 65.3 ± 6.2 | 98.7 ± 8.5 |
| IMQ + 0.25% Desoximetasone | 32.4 ± 4.3 | 25.1 ± 3.8 | 45.6 ± 5.2 |
| IMQ + 0.05% Desoximetasone (Microemulsion) | 28.9 ± 3.9 | 21.8 ± 3.1 | 41.3 ± 4.8 |
*p < 0.05 compared to IMQ + Vehicle group.
Signaling Pathways Modulated by this compound in Psoriasis
This compound exerts its therapeutic effects by modulating key inflammatory pathways implicated in psoriasis. As a glucocorticoid, it binds to intracellular glucocorticoid receptors, and this complex translocates to the nucleus to regulate the transcription of target genes.[1] In the context of the IMQ-induced psoriasis model, a primary target is the IL-23/IL-17/TNF-α axis.[4]
Signaling Pathway Diagram
Caption: A diagram illustrating the inhibitory effect of this compound on the IL-23/IL-17/TNF-α signaling axis in the pathogenesis of psoriasis.
Conclusion
This compound remains a valuable tool in the preclinical assessment of anti-psoriatic treatments. The imiquimod-induced mouse model provides a reliable and translationally relevant platform to investigate its efficacy and mechanism of action. The protocols and data presented herein offer a foundational guide for researchers aiming to incorporate this compound as a benchmark compound in their psoriasis research programs. Furthermore, novel formulations, such as microemulsions that inhibit local drug metabolism, may enhance the therapeutic efficacy of this compound, allowing for lower doses and potentially reducing side effects.[4][10]
References
- 1. What is the mechanism of Desoximetasone? [synapse.patsnap.com]
- 2. Clinical Study Results of Desoximetasone Spray, 0.25% in Moderate to Severe Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Clinical Study Results of Desoximetasone Spray, 0.25% in Moderate to Severe Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. A Promising Approach to Treat Psoriasis: Inhibiting Cytochrome P450 3A4 Metabolism to Enhance Desoximetasone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biocytogen.com [biocytogen.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. researchgate.net [researchgate.net]
- 11. Desoximetasone Topical: MedlinePlus Drug Information [medlineplus.gov]
Application Notes and Protocols: Use of Desoxymetasone in 3D Reconstructed Human Epidermis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxymetasone is a potent synthetic topical corticosteroid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is widely used in the treatment of various dermatological conditions, including psoriasis and eczema.[2][3] Three-dimensional (3D) reconstructed human epidermis (RhE) models have emerged as valuable in vitro tools for studying skin biology and for the preclinical evaluation of topical drugs. These models mimic the architecture and differentiation of the human epidermis, offering a more physiologically relevant system than traditional 2D cell cultures for assessing the efficacy and safety of topical formulations.
This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound in 3D RhE models. The protocols focus on inducing an inflammatory response in the RhE models and subsequently quantifying the ameliorative effects of this compound on key inflammatory markers.
Mechanism of Action of this compound in Skin Inflammation
This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily by binding to intracellular glucocorticoid receptors (GR).[1] This drug-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.[1] The key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: The activated GR complex inhibits the transcription of genes encoding pro-inflammatory cytokines such as interleukin-1α (IL-1α), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[2][4]
-
Suppression of the NF-κB Pathway: this compound can suppress the activity of the transcription factor NF-κB, a key regulator of the inflammatory response.[4]
-
Inhibition of Phospholipase A2: By inducing the synthesis of lipocortins, corticosteroids inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1]
The following diagram illustrates the simplified signaling pathway of this compound in a keratinocyte.
Experimental Protocols
Materials and Reagents
-
3D Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, SkinEthic™, EpiCS®)
-
Assay medium provided by the RhE model manufacturer
-
This compound (pharmaceutical grade)
-
Vehicle control (e.g., ethanol, DMSO, or a cream/ointment base)
-
Inflammatory cytokine cocktail:
-
Recombinant human TNF-α
-
Recombinant human Interleukin-17A (IL-17A)
-
Recombinant human Interleukin-22 (IL-22)
-
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human IL-1α, IL-6, and IL-8
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., IL1A, IL6, IL8, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for viability assessment
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory effects of this compound in RhE models.
Detailed Protocol: Induction of Inflammation and this compound Treatment
-
RhE Model Equilibration: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO₂ to allow the tissues to equilibrate.
-
Preparation of Reagents:
-
Prepare a stock solution of the inflammatory cytokine cocktail (e.g., TNF-α, IL-17A, and IL-22 at 10 ng/mL each in assay medium).
-
Prepare different concentrations of this compound in the chosen vehicle. A vehicle control (without this compound) must be included.
-
-
Induction of Inflammation:
-
Replace the medium in each well with fresh medium containing the inflammatory cytokine cocktail.
-
Incubate for 24 hours at 37°C and 5% CO₂ to induce a pro-inflammatory state.
-
-
Topical Application of this compound:
-
After the 24-hour inflammation induction period, carefully apply a defined amount (e.g., 10-20 µL) of the this compound formulation or vehicle control directly onto the surface of the RhE tissue.
-
Include a "no treatment" control group (inflamed but receiving no topical application) and a "naive" control group (no inflammation, no treatment).
-
-
Incubation: Incubate the treated tissues for an additional 24 to 48 hours at 37°C and 5% CO₂.
Endpoint Analysis Protocols
-
Sample Collection: At the end of the incubation period, collect the culture medium from each well for the analysis of secreted cytokines (e.g., IL-6 and IL-8). For intracellular cytokines like IL-1α, the tissue can be lysed according to the manufacturer's protocol.
-
ELISA Procedure: Perform the ELISA for IL-1α, IL-6, and IL-8 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine (in pg/mL) based on the standard curve. Compare the cytokine levels between the different treatment groups.
-
RNA Extraction: Harvest the RhE tissues and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using primers for the target genes (IL1A, IL6, IL8, TNF) and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and express the results as a fold change relative to the naive control group.
-
MTT Incubation: After collecting the culture medium, transfer the tissue inserts to a new plate containing MTT solution (e.g., 1 mg/mL in assay medium) and incubate for 3 hours at 37°C and 5% CO₂.
-
Formazan (B1609692) Extraction: After incubation, extract the formazan crystals by submerging the tissues in an appropriate solvent (e.g., isopropanol).
-
Absorbance Measurement: Measure the absorbance of the extracted formazan at 570 nm.
-
Data Analysis: Express the viability as a percentage relative to the naive control group.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound in an inflamed RhE model. This data is representative of the expected outcomes based on the known anti-inflammatory properties of potent corticosteroids.
Table 1: Effect of this compound on Cytokine Secretion in Inflamed RhE Models
| Treatment Group | IL-1α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Naive Control | 15 ± 3 | 50 ± 10 | 200 ± 45 |
| Inflamed + Vehicle | 150 ± 25 | 850 ± 110 | 2500 ± 320 |
| Inflamed + this compound (0.05%) | 45 ± 8 | 250 ± 40 | 800 ± 95 |
| Inflamed + this compound (0.25%) | 25 ± 5 | 120 ± 20 | 450 ± 60 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in Inflamed RhE Models
| Treatment Group | IL1A (Fold Change) | IL6 (Fold Change) | IL8 (Fold Change) | TNF (Fold Change) |
| Naive Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Inflamed + Vehicle | 8.5 ± 1.2 | 15.2 ± 2.1 | 12.8 ± 1.8 | 6.5 ± 0.9 |
| Inflamed + this compound (0.05%) | 3.2 ± 0.5 | 5.1 ± 0.8 | 4.5 ± 0.7 | 2.8 ± 0.4 |
| Inflamed + this compound (0.25%) | 1.8 ± 0.3 | 2.3 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 |
Data are presented as mean fold change ± standard deviation relative to the naive control.
Table 3: Viability of RhE Models After Treatment
| Treatment Group | Viability (%) |
| Naive Control | 100 ± 5 |
| Inflamed + Vehicle | 95 ± 6 |
| Inflamed + this compound (0.05%) | 98 ± 4 |
| Inflamed + this compound (0.25%) | 96 ± 5 |
Data are presented as mean percentage ± standard deviation relative to the naive control.
Conclusion
The use of 3D reconstructed human epidermis models provides a robust and ethically sound platform for evaluating the anti-inflammatory efficacy of topical corticosteroids like this compound. The protocols outlined in this document offer a systematic approach to inducing a controlled inflammatory response and quantifying the therapeutic effects of the drug. The data presented, while illustrative, demonstrate the expected dose-dependent reduction in pro-inflammatory cytokines and their corresponding gene expression following treatment with this compound. These methods are valuable for screening new formulations, dose-ranging studies, and for gaining a deeper understanding of the mechanisms of action of topical anti-inflammatory drugs in a system that closely mimics human skin.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proinflammatory cytokines regulate human glucocorticoid receptor gene expression and lead to the accumulation of the dominant negative β isoform: A mechanism for the generation of glucocorticoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desoxymetasone Clinical Trials in Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxymetasone is a potent topical corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is a therapeutic option for corticosteroid-responsive dermatoses such as atopic dermatitis (AD).[2] The clinical development of this compound for atopic dermatitis requires robust and well-designed clinical trials to establish its efficacy and safety. These application notes provide a comprehensive overview of the key considerations and protocols for designing and conducting such trials.
Mechanism of Action
This compound, like other corticosteroids, exerts its effects through multiple mechanisms. Upon topical application, it penetrates the skin and binds to intracellular glucocorticoid receptors (GR).[1] This drug-receptor complex translocates to the nucleus and interacts with specific DNA sequences known as glucocorticoid response elements (GREs), modulating the transcription of target genes.[1] Key anti-inflammatory actions include the suppression of pro-inflammatory cytokines and mediators like interleukins (ILs) and tumor necrosis factor-alpha (TNF-α), and the inhibition of phospholipase A2, which blocks the production of prostaglandins (B1171923) and leukotrienes.[1]
Signaling Pathway of this compound in Atopic Dermatitis
Caption: Glucocorticoid Receptor Signaling Pathway in Atopic Dermatitis.
Clinical Trial Design for Atopic Dermatitis Studies
A well-structured clinical trial is paramount to evaluating the efficacy and safety of this compound for atopic dermatitis. A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for Phase 3 pivotal trials.[3]
Study Population
Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population with moderate to severe atopic dermatitis.
Table 1: Example Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Male or female, ≥18 years of age. | Mild atopic dermatitis.[3] |
| Clinical diagnosis of atopic dermatitis for at least 6 months. | Presence of other skin conditions that could interfere with the assessment of atopic dermatitis. |
| Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe) at baseline. | Use of systemic corticosteroids or immunosuppressants within 4 weeks of baseline. |
| Eczema Area and Severity Index (EASI) score ≥12 at baseline. | Use of topical corticosteroids, calcineurin inhibitors, or PDE4 inhibitors on the target lesions within 2 weeks of baseline. |
| Body Surface Area (BSA) affected by atopic dermatitis ≥10%. | Known hypersensitivity to this compound or any component of the formulation. |
| Willingness to provide written informed consent. | Pregnant or breastfeeding women. |
Study Endpoints
A combination of clinician-reported outcomes (ClinROs) and patient-reported outcomes (PROs) should be utilized to provide a comprehensive assessment of treatment efficacy.
Table 2: Primary and Secondary Endpoints
| Endpoint Type | Endpoint | Description |
| Primary Efficacy Endpoint | Investigator's Global Assessment (IGA) Success | Proportion of subjects with an IGA score of 0 (clear) or 1 (almost clear) and at least a 2-grade improvement from baseline at a specified time point (e.g., Week 4).[4] |
| Co-Primary/Key Secondary Efficacy Endpoint | Eczema Area and Severity Index (EASI-75) | Proportion of subjects achieving at least a 75% improvement in EASI score from baseline at a specified time point. |
| Secondary Efficacy Endpoints | Change from Baseline in EASI Score | Mean change in the total EASI score from baseline. |
| Pruritus Numeric Rating Scale (NRS) | Proportion of subjects with a ≥4-point improvement in the weekly average of the daily peak pruritus NRS from baseline. | |
| Dermatology Life Quality Index (DLQI) | Mean change in DLQI score from baseline to assess the impact on quality of life.[4] | |
| Safety Endpoints | Incidence of Adverse Events (AEs) | Monitoring and recording of all AEs, including local skin reactions (e.g., burning, stinging, atrophy). |
| Laboratory Assessments | Evaluation of hematology, serum chemistry, and urinalysis. | |
| Vital Signs | Measurement of blood pressure, heart rate, respiratory rate, and temperature. |
Study Design and Conduct
The following workflow illustrates a typical Phase 3 clinical trial design for a topical this compound formulation in atopic dermatitis.
References
Application Notes and Protocols for the Analysis of Desoxymetasone Impurities and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and quantification of impurities and degradation products of Desoxymetasone. The information is compiled to assist in method development, validation, and routine quality control of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
Desoximetasone is a potent topical corticosteroid used for its anti-inflammatory and anti-pruritic properties. Like any active pharmaceutical ingredient (API), it is susceptible to degradation and may contain process-related impurities that need to be monitored to ensure its safety and efficacy. This document outlines the analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC), for the separation and quantification of these impurities. Additionally, it covers forced degradation studies to identify potential degradation products that may form under various stress conditions.
Analytical Techniques
The primary analytical technique for the determination of this compound and its related substances is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method offers high resolution and sensitivity for the separation of closely related compounds. For the structural elucidation and characterization of unknown impurities and degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), as well as spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed.
Experimental Protocols
Protocol 1: RP-HPLC Method for the Quantification of this compound and its Impurities
This protocol is based on a stability-indicating RP-HPLC method developed for the simultaneous determination of this compound and its related substances.
Objective: To separate and quantify this compound and its known impurities in bulk drug and pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 75 mm x 4.6 mm, 3.5 µm particle size)
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Desoximetasone reference standard
-
Impurity reference standards (if available)
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of methanol, water, and acetic acid (65:35:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Diluent: A mixture of buffer and acetonitrile (50:50, v/v) can be used.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Desoximetasone reference standard (e.g., 2.0 mg/mL) in the diluent. Further dilute to a working concentration (e.g., 250 µg/mL for related substances). If available, prepare a stock solution of a mixture of known impurities.
-
Sample Solution Preparation: For cream or gel formulations, accurately weigh a quantity of the sample, disperse it in a suitable solvent, and dilute with the diluent to achieve a target concentration of Desoximetasone (e.g., 250 µg/mL).
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the standards.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products.
Objective: To investigate the degradation behavior of Desoximetasone under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Treat the drug substance with 1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 12 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 60°C for 10 days.
-
Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.
Procedure:
-
Prepare solutions or expose the solid drug substance to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Dilute the samples with the diluent to a suitable concentration.
-
Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
Analyze the samples using LC-MS to identify the mass of the degradation products.
Data Presentation
The quantitative data from method validation and impurity analysis should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters for the RP-HPLC Method
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 3000 |
| Resolution (Rs) | Rs ≥ 2.0 between adjacent peaks | > 2.5 |
Table 2: Validation Summary of the RP-HPLC Method
| Parameter | Results |
| Linearity (r²) | > 0.999 |
| LOD | 0.34 µg/mL |
| LOQ | 1.04 µg/mL |
| Accuracy (% Recovery) | 99.42% to 100.79% |
| Precision (% RSD) | < 2.0% |
Table 3: Summary of Forced Degradation Studies of Desoximetasone
| Stress Condition | % Degradation | Major Degradation Products (if identified) |
| Acid Hydrolysis (1 N HCl, 60°C, 24h) | Significant degradation observed | 17-carboxylic acid, 21-aldehyde |
| Base Hydrolysis (0.1 N NaOH, 60°C, 12h) | Significant degradation observed | A major impurity is formed under alkaline conditions |
| Oxidative (3% H₂O₂, RT, 24h) | Significant degradation observed | Oxidation of the 20-keto-21-hydroxyl group |
| Thermal (60°C, 10 days) | Minimal degradation | - |
| Photolytic (ICH Q1B) | Minimal degradation | - |
Visualizations
The following diagrams illustrate the experimental workflow for impurity analysis and the general degradation pathways of corticosteroids like Desoximetasone.
Visualizing Desoxymetasone Distribution in Skin: In Vivo Imaging Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxymetasone is a potent topical corticosteroid widely used for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatoses.[1][2][3] Understanding the penetration, distribution, and retention of this compound within the different layers of the skin is crucial for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing potential side effects. This document provides an overview of advanced in vivo imaging techniques and detailed protocols to visualize and quantify the distribution of this compound in the skin, along with insights into its mechanism of action.
While direct in vivo imaging of this compound is an emerging area of research, the principles and protocols described herein for other topical drugs and corticosteroids can be readily adapted. This note will focus on Multiphoton Microscopy (MPM), Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) Microscopy, and Mass Spectrometry Imaging (MSI) as powerful tools for dermatopharmacokinetics.
Quantitative Data on this compound Skin Deposition
Quantitative analysis of this compound distribution in the skin is essential for formulation development and bioequivalence studies. While in vivo imaging provides spatial distribution, ex vivo studies coupled with techniques like High-Performance Liquid Chromatography (HPLC) have provided valuable quantitative data on the amount of drug deposited in different skin layers.
The following table summarizes the deposition of this compound in the epidermis and dermis of human cadaver skin after a 36-hour permeation study of cream and ointment formulations.[4][5]
| Formulation | Skin Layer | This compound Deposition (μg/mg of tissue) |
| Cream | Epidermis | 0.5 ± 0.1 |
| Dermis | 0.02 ± 0.003 | |
| Ointment | Epidermis | 0.7 ± 0.2 |
| Dermis | 0.02 ± 0.003 |
Data presented as mean ± standard deviation.
In Vivo Imaging Techniques and Protocols
Advanced imaging techniques offer non-invasive, real-time visualization of drug distribution in the skin with high spatial resolution.
Multiphoton Microscopy (MPM)
Principle: MPM is a nonlinear optical imaging technique that utilizes the simultaneous absorption of two or more low-energy photons to excite fluorescent molecules.[6][7] This provides intrinsic three-dimensional sectioning, deeper tissue penetration, and reduced photodamage compared to conventional confocal microscopy.[6][7] Endogenous fluorophores in the skin, such as keratin, melanin, NADH, and elastin, as well as exogenous fluorescently labeled drugs, can be visualized.[8]
Application for this compound: While this compound is not intrinsically fluorescent, MPM can be used to study its effects on skin morphology, such as changes in epidermal thickness and collagen structure.[9][10] For direct visualization, a fluorescent derivative of this compound could be synthesized, or a fluorescent dye could be co-encapsulated in the formulation. MPM is also highly effective in visualizing drug delivery to hair follicles.[11][12]
Experimental Protocol for In Vivo MPM Imaging of Mouse Skin:
-
Animal Preparation:
-
Anesthetize the mouse using an intraperitoneal injection of ketamine and xylazine.[1]
-
Carefully shave the imaging area on the dorsal skin and apply a depilatory cream to remove remaining hair.
-
Clean the skin gently with a saline solution.
-
Apply a thin layer of the this compound formulation to the prepared skin area.
-
Place the mouse on a heated stage to maintain body temperature during imaging.[13]
-
-
Imaging Procedure:
-
Use a multiphoton microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).
-
Select an appropriate excitation wavelength to visualize the desired components. For autofluorescence imaging of skin structures, wavelengths between 780 nm and 920 nm are commonly used.[14]
-
Use appropriate emission filters to separate the fluorescence signals from different sources (e.g., second-harmonic generation from collagen, autofluorescence from keratinocytes).
-
Acquire a series of z-stack images from the stratum corneum down to the dermis at desired time points after application to visualize the penetration depth and distribution.[3]
-
Image resolution can be set to 512x512 or 1024x1024 pixels, with an axial step size of 1-3 µm.[1]
-
Coherent Raman Scattering (CRS) Microscopy (CARS and SRS)
Principle: CARS and SRS microscopy are label-free vibrational imaging techniques that provide chemical contrast based on the intrinsic molecular vibrations of the sample.[2][15] By tuning the lasers to a specific Raman peak of the drug molecule, its distribution can be mapped without the need for fluorescent labels. SRS offers a linear dependence on concentration, making it more suitable for quantitative analysis.[16]
Application for this compound: The molecular structure of this compound possesses unique vibrational signatures that can be targeted by CRS microscopy. This allows for the label-free visualization of its penetration into the stratum corneum and viable epidermis, as well as the potential to observe drug crystallization on the skin surface.[15][17]
Experimental Protocol for In Vivo SRS Imaging of Topical Formulations:
-
Raman Spectra Acquisition:
-
Obtain the spontaneous Raman spectrum of pure this compound and the vehicle components to identify characteristic Raman peaks that do not overlap with the skin's background signals.
-
-
Animal Preparation:
-
Prepare the imaging area on the mouse skin as described in the MPM protocol.
-
Apply the this compound formulation to the skin.
-
-
Imaging Procedure:
-
Use a stimulated Raman scattering microscope with two synchronized picosecond lasers (pump and Stokes beams).
-
Tune the frequency difference between the pump and Stokes lasers to match the vibrational frequency of the characteristic Raman peak of this compound.
-
Acquire 3D image stacks over time to monitor the penetration and distribution of this compound in different skin layers.
-
Simultaneously, imaging can be performed at the CH2 stretching vibration (~2845 cm⁻¹) to visualize the lipid-rich stratum corneum.
-
Mass Spectrometry Imaging (MSI)
Principle: MSI is a powerful technique that combines the spatial resolution of microscopy with the molecular specificity of mass spectrometry to map the distribution of molecules in tissue sections.[8][18][19] Matrix-assisted laser desorption/ionization (MALDI)-MSI is commonly used for this purpose.
Application for this compound: MSI can be used to visualize and quantify the distribution of this compound and its metabolites in skin cross-sections with high sensitivity and specificity.[8][18] This technique is particularly useful for ex vivo analysis of skin biopsies taken after in vivo drug application. On-tissue derivatization with reagents like Girard's T can enhance the ionization efficiency of steroids for improved detection.[18][20]
Experimental Protocol for MALDI-MSI of Skin Sections:
-
Sample Preparation:
-
Following in vivo application of this compound, excise the treated skin area and immediately freeze it.
-
Cryo-section the frozen tissue into thin sections (e.g., 10-20 µm).[21]
-
Mount the tissue sections onto conductive glass slides.
-
-
Matrix Application:
-
Apply a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) uniformly over the tissue section using an automated sprayer.[21]
-
-
MSI Data Acquisition:
-
Use a MALDI-TOF mass spectrometer equipped with an imaging source.
-
Define the imaging area and the spatial resolution (e.g., 50-100 µm).
-
Acquire a mass spectrum at each pixel across the tissue section.
-
-
Data Analysis:
-
Generate ion intensity maps for the specific m/z value corresponding to this compound to visualize its spatial distribution within the different skin layers.
-
Correlate the MSI data with histological staining of adjacent tissue sections for anatomical reference.
-
Mechanism of Action and Signaling Pathway
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR).[4][22] Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes.[23] A key mechanism is the induction of Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2 (PLA2), thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[24][25] Additionally, the activated GR can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[26][27]
Experimental Workflow for Visualizing this compound Skin Distribution
Caption: Experimental workflow for in vivo and ex vivo imaging of this compound in skin.
This compound Signaling Pathway in Keratinocytes
Caption: Simplified signaling pathway of this compound in skin keratinocytes.
References
- 1. In Vivo Two-Photon Microscopy of Single Nerve Endings in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Drug Delivery to Skin with Stimulated Raman Scattering Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-photon microscopy for intra-cutaneous imaging of stem cell activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of Multiphoton Microscopy in Dermatological Studies: a Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry imaging for dissecting steroid intracrinology within target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Methodologies to Evaluate the Hair Follicle-Targeted Drug Delivery Provided by Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Multiphoton microscopic imaging of in vivo hair mouse skin based on two-photon excited fluorescence and second harmonic generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Profiling of drug crystallization in the skin: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hopkinsmedicine.org [hopkinsmedicine.org]
- 21. MALDI imaging in human skin tissue sections: focus on various matrices and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Mechanism of Steroid Action in Skin through Glucocorticoid Receptor Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin A1 - Wikipedia [en.wikipedia.org]
- 25. Annexin A1: Uncovering the Many Talents of an Old Protein | MDPI [mdpi.com]
- 26. Dexamethasone prevents granulocyte-macrophage colony-stimulating factor-induced nuclear factor-kappaB activation, inducible nitric oxide synthase expression and nitric oxide production in a skin dendritic cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dexamethasone suppresses iNOS gene expression by inhibiting NF-kappaB in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Topical Delivery of Desoxymetasone: Formulation Strategies and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on advanced formulation strategies designed to enhance the topical delivery of Desoxymetasone, a potent corticosteroid used for various inflammatory skin conditions. The following sections outline innovative formulation approaches, present comparative quantitative data, and provide detailed experimental methodologies for evaluating formulation efficacy.
Advanced Formulation Strategies for Enhanced this compound Delivery
The primary challenge in topical drug delivery is overcoming the barrier function of the stratum corneum to deliver the active pharmaceutical ingredient (API) to the target site in a therapeutically effective concentration. For this compound, several advanced formulation strategies have been investigated to improve its penetration, retention in the skin, and overall efficacy. These include lipid-based nanocarriers and novel gel formulations.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound. They offer advantages such as controlled release, increased skin hydration due to their occlusive nature, and enhanced drug penetration. A study focused on developing a Desoximetasone-loaded SLN-based gel for prolonged release in the treatment of psoriasis. The SLNs were prepared using a hot melt homogenization process.[1]
Niosomes
Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic drugs. They are recognized for their ability to improve the bioavailability of drugs by enhancing their penetration through the skin.[2][3] Niosomal gels of this compound have been developed to provide a sustained release pattern and increase the amount of drug retained in the skin, which can be beneficial for localized treatment and reducing systemic absorption.[2][4]
Emulgels
Emulgels are a combination of an emulsion and a gel, offering the advantages of both systems. They can incorporate hydrophobic drugs like this compound into the oily phase of the emulsion, while the gel phase provides a desirable feel and ease of application. An Aloe vera-based emulgel has been explored for the topical delivery of this compound, aiming to enhance skin deposition and provide effective treatment for conditions like plaque psoriasis.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound formulations, providing a clear comparison of their performance.
Table 1: In Vitro Permeation of this compound from Different Formulations
| Formulation Type | Membrane | Time (h) | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) | Reference |
| Niosomal Gel | Human Cadaver Skin | 24 | 9.75 ± 0.44 | - | [2] |
| Reference Gel | Human Cadaver Skin | 24 | 24.22 ± 4.29 | - | [2] |
| Cream (0.25%) | Human Cadaver Skin | 36 | Comparable to Ointment | Significantly higher from 14-18h | [6][7] |
| Ointment (0.25%) | Human Cadaver Skin | 36 | Comparable to Cream | - | [6][7] |
| Aloe Vera Emulgel (DE3) | - | 7 | 95.40 ± 1.6% (release) | - | [5] |
Table 2: Skin Retention and Deposition of this compound
| Formulation Type | Skin Layer | Amount of Drug Retained | Reference |
| Niosomal Gel | - | 30.88 ng/mg | [2] |
| Reference Gel | - | 26.01 ng/mg | [2] |
| Cream (0.25%) | Epidermis | 0.5 ± 0.1 µg/mg | [6] |
| Cream (0.25%) | Dermis | 0.02 ± 0.003 µg/mg | [6] |
| Ointment (0.25%) | Epidermis | 0.7 ± 0.2 µg/mg | [6] |
| Ointment (0.25%) | Dermis | 0.02 ± 0.003 µg/mg | [6] |
Table 3: Physicochemical Properties of Novel this compound Formulations
| Formulation Type | Parameter | Value | Reference |
| SLN-based Gel | Particle Size | 150-200 nm | [1] |
| SLN-based Gel | Entrapment Efficiency | - | [1] |
| SLN-based Gel | % Drug Release (24h) | 90.89 ± 0.52% | [1][8] |
| Aloe Vera Emulgel (DE3) | Globule Size | - | [5] |
| Aloe Vera Emulgel (DE3) | Drug Content | 94.64% ± 0.29 | [5] |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a widely accepted method for assessing the percutaneous absorption of topical formulations.[][10][11]
Objective: To quantify the rate and extent of this compound permeation through a skin membrane from a topical formulation.
Materials:
-
Vertical Franz diffusion cells
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound formulation
-
Magnetic stirrer and stir bars
-
Water bath with circulator
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Protocol:
-
Receptor Chamber Preparation: Fill the receptor chamber with a known volume of degassed receptor solution. Ensure no air bubbles are trapped beneath the membrane area. Place a small magnetic stir bar in the chamber.
-
Membrane Preparation and Mounting: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat. Cut the skin to a size that fits the Franz cell. Mount the skin between the donor and receptor chambers with the stratum corneum side facing the donor chamber.
-
System Equilibration: Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C. Equilibrate for at least 30 minutes with the magnetic stirrer on.[]
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Tape Stripping Method for Stratum Corneum Drug Quantification
The tape stripping technique is a minimally invasive method used to quantify the amount of a topically applied drug that has penetrated into the stratum corneum.[12][13][14]
Objective: To determine the concentration profile of this compound within the stratum corneum after topical application.
Materials:
-
Adhesive tape strips (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Forceps
-
Solvent for drug extraction (e.g., methanol, acetonitrile)
-
Vials
-
Analytical balance
-
HPLC system for analysis
Protocol:
-
Formulation Application: Apply a known amount of the this compound formulation to a defined area of the skin (in vivo or ex vivo).
-
Incubation: Allow the formulation to remain on the skin for a specified period.
-
Removal of Excess Formulation: Gently wipe off any excess formulation from the skin surface.
-
Tape Stripping:
-
Firmly press an adhesive tape strip onto the treated skin area.
-
Use a consistent pressure and duration for each strip.
-
Rapidly remove the tape strip in a single, smooth motion.
-
Repeat the process with new tape strips for a predetermined number of times (e.g., 10-20 strips) to progressively remove layers of the stratum corneum.
-
-
Drug Extraction: Place each tape strip (or pools of consecutive strips) into a separate vial containing a known volume of extraction solvent.
-
Extraction Procedure: Agitate the vials (e.g., by vortexing or sonication) to extract the this compound from the tape strips.
-
Sample Analysis: Analyze the solvent extracts for this compound concentration using a validated HPLC method.
-
Data Analysis: Correlate the amount of drug on each tape strip with the depth within the stratum corneum to generate a concentration-depth profile.
Visualizations
Signaling Pathway of this compound
This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[12] The activated GR complex then modulates the expression of various genes involved in the inflammatory response.
References
- 1. What is Desoximetasone used for? [synapse.patsnap.com]
- 2. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipocortin 1: glucocorticoids caught in the act? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of action of glucocorticoids: role of lipocortins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytokines, glucocorticoids and lipocortins in the control of neutrophil migration [pubmed.ncbi.nlm.nih.gov]
- 8. Lipocortin 1: glucocorticoids caught in the act? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Desoximetasone? [synapse.patsnap.com]
- 11. Articles [globalrx.com]
- 12. Desoximetasone (Topicort): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Desoxymetasone quantification in complex biological matrices
Welcome to the technical support center for the quantification of desoxymetasone in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the bioanalysis of this potent corticosteroid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological matrices?
A1: The primary challenges in quantifying this compound, a potent synthetic corticosteroid, in complex biological matrices like plasma, serum, and tissue homogenates include:
-
Low Concentrations: As a high-potency steroid, this compound is often administered in low doses, leading to very low concentrations in systemic circulation and tissues.
-
Matrix Effects: Biological matrices are complex mixtures of endogenous components such as phospholipids, salts, and proteins.[1] These components can co-elute with this compound during chromatographic analysis and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[2] This can significantly impact the accuracy and precision of the quantification.[1]
-
Structural Similarity to Endogenous Steroids: this compound shares structural similarities with endogenous corticosteroids, which can lead to analytical interference if the method lacks sufficient selectivity.
-
Sample Preparation Complexity: Efficient extraction of this compound from the matrix while minimizing interferences is crucial and can be challenging to optimize.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological matrices.[3] This technique offers high sensitivity, specificity, and the ability to handle complex sample matrices, which are all critical for accurately measuring the low concentrations of this potent corticosteroid.[3]
Q3: Why is an internal standard (IS) essential for accurate quantification?
A3: An internal standard is crucial to compensate for the variability inherent in the analytical process, including sample preparation and matrix effects.[4] A stable isotope-labeled (SIL) internal standard, such as Desoximetasone-D5, is the gold standard. SIL-IS co-elutes with the analyte and behaves nearly identically during extraction and ionization, thereby providing the most accurate correction for any analyte loss or matrix-induced signal variation.[5]
Q4: What are the common sample preparation techniques for this compound analysis?
A4: Common sample preparation techniques aim to remove proteins and other interfering substances from the biological matrix. The choice of method depends on the matrix complexity and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[6] While quick, it may result in a less clean extract and more significant matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. This technique generally provides a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[3] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[7] This method typically yields the cleanest extracts and minimizes matrix effects.[3]
Q5: How can I assess the stability of this compound in my biological samples?
A5: Stability is assessed by analyzing quality control (QC) samples at different concentrations after subjecting them to various storage and handling conditions that mimic the sample's lifecycle during a study. Key stability tests include:
-
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.[8]
-
Bench-Top Stability: Evaluates stability at room temperature for the duration of sample processing.[8]
-
Long-Term Stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) over the expected storage period.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase. | 1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Significant and variable matrix effects.3. Unstable instrument performance. | 1. Automate the sample preparation process if possible, or ensure consistent manual execution.2. Optimize the sample cleanup procedure (e.g., switch from PPT to SPE). Use a stable isotope-labeled internal standard.3. Perform system suitability tests before each analytical run. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation.2. Analyte degradation during processing or storage.3. Strong binding to matrix components. | 1. Optimize the extraction solvent or SPE sorbent and elution conditions.2. Investigate analyte stability under different conditions (pH, temperature, light exposure).3. Modify the sample pretreatment to disrupt protein binding (e.g., adjust pH). |
| Inconsistent Internal Standard (IS) Response | 1. Inconsistent addition of IS to samples.2. Degradation of the IS.3. Severe ion suppression affecting the IS. | 1. Ensure the IS is added accurately and consistently to all samples and standards.2. Check the stability of the IS in the stock solution and in the matrix.3. Improve sample cleanup to reduce matrix effects. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-elution of matrix components (e.g., phospholipids) with the analyte.2. Insufficient sample cleanup. | 1. Modify the chromatographic gradient to better separate the analyte from interfering peaks.2. Implement a more rigorous sample preparation method (e.g., SPE).3. Use a different column chemistry that provides alternative selectivity. |
| Cannot Reach Required Lower Limit of Quantification (LLOQ) | 1. Insufficient sensitivity of the mass spectrometer.2. Low extraction recovery.3. Significant ion suppression. | 1. Optimize MS parameters (e.g., source temperature, gas flows, collision energy).2. Concentrate the sample during the final step of sample preparation.3. Improve sample cleanup to minimize signal suppression. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound in human plasma using a validated LC-MS/MS method. Data for other matrices are not as readily available, but similar performance characteristics should be targeted during method development.
Table 1: this compound Bioanalytical Method Validation Parameters in Human Plasma [8]
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL |
| Average Recovery of Drug | 94.57% |
| Intra-Day Accuracy | 103.67-106.08% |
| Inter-Day Accuracy | 105.06% (95% CI 92.17-117.94) |
| Intra-Day Precision Range (%CV) | 3.05 – 10.90% |
| Inter-Day Precision Range (%CV) | 5.25 – 9.20% |
| Freeze-Thaw Stability | Stable for 3 cycles |
| Bench-Top Stability | Stable for 4 hours at 20°C |
Table 2: Example of this compound Pharmacokinetic Data in Human Plasma after Topical Application [9]
| Time Point | Mean Concentration (%CV) |
| Day 14 | 449 pg/mL (86%) |
| Day 28 | 678 pg/mL (135%) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (e.g., Desoximetasone-D5 in methanol) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing methanol followed by water through it.
-
Sample Loading: Load the pre-treated biological sample (e.g., plasma diluted with buffer) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences.
-
Elution: Elute the this compound and internal standard from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase, as described in the PPT protocol.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Typical LC-MS/MS Conditions for Corticosteroid Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[10]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid (0.1%) or ammonium (B1175870) formate, is typical.[3][10]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.[3]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for corticosteroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
Visualizations
Caption: this compound signaling and metabolism pathway.
Caption: Troubleshooting workflow for this compound quantification.
References
- 1. Articles [globalrx.com]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Desoximetasone (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. What is the mechanism of Desoximetasone? [synapse.patsnap.com]
- 6. Impact of downstream effects of glucocorticoid receptor dysfunction on organ function in critical illness-associated systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Desoxymetasone delivery systems for enhanced in vivo efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Desoxymetasone delivery systems for enhanced in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the key formulation factors influencing the in vivo efficacy of topical this compound?
A1: The in vivo efficacy of topical this compound is significantly influenced by the choice of vehicle (e.g., cream, ointment, gel), the use of penetration enhancers, and the physicochemical properties of the drug delivery system.[1][2][3][4][5] Ointments, being more occlusive, generally enhance penetration compared to creams or lotions.[6] Advanced carrier systems like solid lipid nanoparticles (SLNs) and niosomes can also improve drug loading, stability, and provide sustained release, ultimately enhancing therapeutic outcomes.[7][8][9][10][11]
Q2: How do I select the appropriate in vitro models for predicting in vivo performance of this compound formulations?
A2: In vitro release testing (IVRT) and in vitro permeation testing (IVPT) are crucial for predicting in vivo performance.[12][13] IVRT assesses the rate and extent of drug release from the formulation, while IVPT evaluates permeation through a skin model, often excised human or animal skin.[2][12] These models help in the early stages of development to screen and optimize formulations before proceeding to more complex and costly in vivo studies.[12][13]
Q3: What are the common challenges encountered when developing nano-based delivery systems for this compound?
A3: Common challenges include achieving optimal particle size, ensuring high entrapment efficiency, maintaining long-term stability, and controlling the drug release profile.[7][8][14] For instance, in the formulation of Solid Lipid Nanoparticles (SLNs), the concentration of lipids and surfactants, as well as homogenization speed, are critical parameters that need to be optimized.[7][8] For niosomes, the ratio of surfactant to cholesterol and the manufacturing process parameters significantly impact vesicle characteristics and stability.[10][11]
Q4: Can I use penetration enhancers with this compound formulations?
A4: Yes, penetration enhancers can be used to improve the delivery of this compound through the skin barrier.[15] These can be chemical enhancers (e.g., fatty acids, terpenes) or physical methods like iontophoresis and sonophoresis.[1][15] However, it is crucial to evaluate the potential for skin irritation and ensure the enhancer does not compromise the stability of the formulation or the integrity of the skin barrier.[16][17]
Q5: What are the critical process parameters to control during the manufacturing of semi-solid this compound formulations?
A5: For semi-solid formulations like creams and ointments, critical process parameters (CPPs) include temperature, heating and cooling rates, mixing methods and speeds, and flow rates.[18] Improper control of these parameters can lead to issues such as phase separation, crystallization of the drug, and inconsistent viscosity, all of which can negatively impact product performance and stability.[14][18]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Skin Permeation Results
| Possible Cause | Solution |
| Inconsistent Skin Samples | Ensure uniformity in the source, thickness, and preparation of skin samples. Use skin from the same anatomical site if possible.[2] |
| Improper Experimental Conditions | Standardize the applied dose, duration of the experiment, and the use of occlusion. Maintain consistent temperature and humidity to control skin hydration and permeability.[2] |
| Issues with Receptor Fluid | Ensure "sink conditions" are maintained in the receptor fluid. For poorly water-soluble drugs like this compound, adding a surfactant like polysorbate 80 to the phosphate-buffered saline (PBS) can help.[19] |
| Formulation Inhomogeneity | Ensure the formulation is homogenous before application to the skin. For suspensions or emulsions, proper mixing is crucial. |
Issue 2: Poor Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)
| Possible Cause | Solution |
| Suboptimal Lipid or Surfactant Concentration | Optimize the concentration of the lipid (e.g., Glyceryl Monostearate) and surfactant (e.g., Poloxamer 188). A Box-Behnken design can be employed for systematic optimization.[7][8] |
| Inadequate Homogenization | Optimize the homogenization speed and duration. Higher speeds generally lead to smaller particle sizes but can also affect entrapment.[7][8] |
| Drug Partitioning into External Phase | The choice of lipid and surfactant is critical. The drug should have high solubility in the lipid phase and low solubility in the aqueous phase. |
Issue 3: Physical Instability of the Formulation (e.g., Creaming, Phase Separation)
| Possible Cause | Solution | | Incorrect Order of Ingredient Addition | Generally, ingredients should be added to the phase in which they are most soluble. Some polymers require hydration before the addition of other components.[18] | | Inappropriate Mixing Speed or Shear | High shear is often required for emulsification to achieve small droplet sizes. However, over-mixing can sometimes lead to emulsion breakdown. The optimal mixing speed should be determined for each formulation and scale.[18] | | Temperature Mismatch During Emulsification | The temperature of the aqueous and oil phases should be similar during emulsification to prevent the solidification of lipid components.[18] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Optimized this compound-Loaded Solid Lipid Nanoparticle (SLN) Gel [7][8]
| Parameter | Value |
| pH | 7.1 ± 0.04 |
| Spreadability (g.cm/sec) | 40.99 ± 0.32 |
| Viscosity (cps) | 10255 ± 18.78 |
| Particle Size (nm) | 150-200 |
| Polydispersity Index (PDI) | 0.247 ± 0.014 |
| Zeta Potential (mV) | -32.7 |
| Entrapment Efficiency (%) | 64.79 ± 0.016 |
| In Vitro Drug Release in 24 hrs (%) | 90.89 ± 0.52 |
Table 2: In Vitro Permeation and Skin Retention of this compound from Niosomal Gel vs. Reference Gel (24h) [9][11][20]
| Formulation | Permeated Amount (µg/cm²) | Skin Retention (ng/mg) |
| Niosomal Gel | 9.75 ± 0.44 | 30.88 |
| Reference Gel | 24.22 ± 4.29 | 26.01 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Melt Homogenization
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., Glyceryl Monostearate) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse this compound in the molten lipid.
-
Preparation of Aqueous Phase: Heat the aqueous surfactant solution (e.g., Poloxamer 188 in water) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 20930 rpm) for a specified duration to form a hot oil-in-water emulsion.[7][8]
-
Nanoparticle Formation: Cool the emulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.
-
Gel Incorporation: Incorporate the prepared this compound-loaded SLN dispersion into a gel base (e.g., Carbopol 934) and neutralize with a suitable agent like Triethanolamine.[8]
Protocol 2: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
-
Skin Preparation: Use excised human or animal skin. Remove any subcutaneous fat and hair.
-
Mounting: Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[2]
-
Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., PBS with a surfactant to ensure sink conditions) and maintain the temperature at 37°C with constant stirring.[19]
-
Formulation Application: Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.[19]
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
Visualizations
References
- 1. Topical Drug Delivery Trends 2025 [tiogaresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.groupeparima.com [blog.groupeparima.com]
- 5. skintherapyletter.com [skintherapyletter.com]
- 6. journals.co.za [journals.co.za]
- 7. researchgate.net [researchgate.net]
- 8. jpionline.org [jpionline.org]
- 9. Nanostructured Non-Ionic Surfactant Carrier-Based Gel for Topical Delivery of Desoximetasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. permegear.com [permegear.com]
- 11. Nanostructured Non-Ionic Surfactant Carrier-Based Gel for Topical Delivery of Desoximetasone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sites.rutgers.edu [sites.rutgers.edu]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Tizra Reader [library.scconline.org]
- 18. pharmtech.com [pharmtech.com]
- 19. benchchem.com [benchchem.com]
- 20. Nanostructured Non-Ionic Surfactant Carrier-Based Gel for Topical Delivery of Desoximetasone [ouci.dntb.gov.ua]
Technical Support Center: Minimizing Desoxymetasone-Induced Skin Atrophy in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating skin atrophy, a common side effect of long-term Desoxymetasone use in pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced skin atrophy?
A1: this compound, a potent synthetic corticosteroid, exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR) in skin cells.[1][2] This interaction, however, also triggers a cascade of events leading to skin atrophy. The primary mechanisms include:
-
Inhibition of Collagen Synthesis: this compound significantly reduces the production of type I and type III collagen, which are essential for the skin's structural integrity.[3][4] This is a result of decreased collagen mRNA levels.
-
Inhibition of Fibroblast Proliferation: Fibroblasts are responsible for producing collagen and other extracellular matrix components. This compound inhibits their proliferation, further contributing to the dermal thinning.[2]
-
Epidermal Thinning: The anti-proliferative effects of this compound also extend to keratinocytes, leading to a reduction in epidermal thickness.[5]
Q2: How soon can skin atrophy be observed in experimental models?
A2: Skin atrophy can be detected relatively early in animal models. Measurable thinning of the skin can be observed within 3 to 14 days of consistent topical application of potent corticosteroids.[5] For example, studies in rats have shown that significant skin atrophy can be induced in as little as 5 days.
Q3: What are the primary strategies to minimize this compound-induced skin atrophy in a long-term study?
A3: Several strategies can be employed to mitigate skin atrophy:
-
Concurrent Topical Tretinoin (B1684217) Application: Tretinoin (all-trans-retinoic acid) has been shown to prevent corticosteroid-induced skin atrophy without compromising the anti-inflammatory effects.[6][7]
-
Intermittent "Pulse" Therapy: Applying this compound intermittently (e.g., for 2-3 consecutive days a week) rather than continuously can help reduce the risk of atrophy while maintaining therapeutic efficacy.
-
Use of Lower Potency Corticosteroids: When possible, using the lowest effective potency of a corticosteroid can minimize atrophic side effects.
-
Topical Calcineurin Inhibitors: Agents like pimecrolimus (B1677883) and tacrolimus (B1663567) can be used as alternatives or as part of a rotational therapy to reduce cumulative corticosteroid exposure.[8]
Q4: Can this compound-induced skin atrophy be reversed?
A4: To some extent, yes. Discontinuation of the topical corticosteroid is the most crucial step. Studies have shown that treatment with topical calcineurin inhibitors, such as 1% pimecrolimus cream, can significantly reverse corticosteroid-induced skin atrophy and telangiectasia over a period of one year.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid or severe skin atrophy in animal models. | High concentration or frequent application of this compound. Occlusive dressings enhancing penetration. | Reduce the concentration and/or frequency of this compound application. Avoid the use of occlusive dressings unless experimentally required. |
| Loss of anti-inflammatory efficacy when co-administering a mitigating agent. | Interference of the mitigating agent with the corticosteroid's mechanism of action. | Select agents with mechanisms that do not interfere with the anti-inflammatory pathway of glucocorticoids. Tretinoin has been shown not to abrogate the anti-inflammatory effect of corticosteroids.[6] |
| Inconsistent or non-reproducible levels of skin atrophy between subjects. | Variability in drug application (amount, area). Differences in skin barrier integrity among subjects. | Standardize the application procedure meticulously. Ensure a consistent, thin layer is applied to the same anatomical location. Pre-screen subjects for any existing skin conditions. |
| Difficulty in quantifying the degree of skin atrophy. | Subjective visual assessment. | Employ quantitative measurement techniques such as skin-fold thickness measurements with a micrometer, high-frequency ultrasound, or histological analysis of skin biopsies to measure epidermal and dermal thickness. |
Quantitative Data Summary
Table 1: Effect of Tretinoin on Preventing Corticosteroid-Induced Skin Atrophy in Hairless Mice
| Treatment Group | Mean Change in Skin-Fold Thickness | Reduction in Procollagen I Aminopeptide |
| Betamethasone dipropionate + Vehicle | -19% | -55% |
| Betamethasone dipropionate + 0.1% Tretinoin | +1% | -45% |
Data from a study on the concurrent application of a potent corticosteroid and tretinoin.
Table 2: Effect of 1% Pimecrolimus Cream on Reversing Corticosteroid-Induced Skin Atrophy in Humans (12-Month Study)
| Anatomic Location | Mean Improvement in Dermatophot Score (Atrophy & Telangiectasia) | Mean Increase in Skin Thickness (Ultrasound) |
| Face | 30.5% | 64.4% |
| Cubital Areas | 38.6% | 19.9% |
Data from a phase 4 clinical study on patients with atopic dermatitis and clinically evident skin atrophy.[8]
Experimental Protocols
Protocol 1: Induction of Skin Atrophy in a Hairless Mouse Model
-
Animal Model: Skh-hairless-1 female mice, 8 weeks old.
-
Test Agent: this compound (concentration to be optimized, starting with 0.05% in a suitable vehicle like ethanol:propylene glycol, 70:30 v/v).
-
Application: Apply 100 µL of the this compound solution to a defined area on the dorsal skin once daily, five days a week.
-
Duration: Continue treatment for 3 to 4 weeks to induce significant and measurable skin atrophy.
-
Assessment of Atrophy:
-
Skin-Fold Thickness: Measure the skin-fold thickness of the treated and an untreated control area at baseline and at weekly intervals using a micrometer.
-
Histology: At the end of the study, collect full-thickness skin biopsies from the treated and control areas. Process the biopsies for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to measure epidermal and dermal thickness. Masson's trichrome staining can be used to visualize collagen fibers.
-
Biochemical Analysis: Analyze skin samples for collagen content (Type I and III) using techniques like HPLC or ELISA.
-
Protocol 2: Co-administration of Tretinoin to Prevent this compound-Induced Skin Atrophy
-
Animal Model and Atrophy Induction: Follow the same procedure as in Protocol 1 for inducing skin atrophy with this compound.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 0.05%) in the morning.
-
Group 3: this compound (e.g., 0.05%) in the morning and 0.05% Tretinoin cream in the afternoon.[7]
-
-
Application: Apply the respective treatments to the dorsal skin of the mice for the duration of the study (e.g., 3 weeks).
-
Assessment: Perform assessments of skin-fold thickness, histology, and biochemical markers as described in Protocol 1 to compare the degree of atrophy between the treatment groups.
Protocol 3: Pimecrolimus Treatment for Reversal of Existing Skin Atrophy (Human Study Design)
-
Study Population: Adult patients with a history of long-term topical corticosteroid use and clinically evident skin atrophy.
-
Treatment: Intermittent application of 1% pimecrolimus cream at the first signs of the underlying dermatosis until lesions clear. A low-potency corticosteroid may be used as a rescue medication for severe flares.[8]
-
Duration: 12 months.
-
Assessment:
-
Dermatophot Score: Evaluate skin atrophy and telangiectasia using a dermatoscope connected to a digital camera at baseline and at regular intervals throughout the study.
-
High-Frequency Ultrasound: Measure skin thickness at baseline and at the end of the study.
-
Clinical Assessment: Monitor the underlying skin condition and the frequency of rescue medication use.
-
Visualizations
Caption: Signaling pathway of this compound-induced skin atrophy and points of intervention.
Caption: General experimental workflow for studying strategies to minimize skin atrophy.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the alteration in skin collagen metabolism in response to in vivo dexamethasone treatment: effects on the synthesis of collagen type I and III, collagenase, and tissue inhibitors of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A randomized controlled trial of pimecrolimus cream 1% in adolescents and adults with head and neck atopic dermatitis and intolerant of, or dependent on, topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. In vivo prevention of corticosteroid-induced skin atrophy by tretinoin in the hairless mouse is accompanied by modulation of collagen, glycosaminoglycans, and fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Corticosteroid-induced skin damage improved with pimecrolimus cream 1% treatment: a 1-year study in adults with mild to moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Desoxymetasone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Desoxymetasone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix. This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of quantitative results. In biological matrices like plasma or serum, common interfering substances include phospholipids, salts, and proteins.
Q2: How can I determine if my this compound assay is being affected by matrix effects?
A2: A common and effective method is the post-extraction spike . This involves comparing the response of this compound spiked into a blank matrix extract against its response in a neat (pure) solvent. A significant difference in the signal indicates the presence of matrix effects. Another qualitative method is post-column infusion , where a constant flow of this compound solution is introduced into the mobile phase after the analytical column. An injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering components.
Q3: What is the best strategy to compensate for matrix effects in this compound analysis?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) . A SIL-IS for this compound would be a form of the molecule where some atoms are replaced by their stable isotopes (e.g., deuterium, carbon-13). Since a SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience similar matrix effects. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved. If a SIL-IS for this compound is not available, a structurally related compound that elutes close to this compound can be used as an alternative, though it may not compensate for matrix effects as effectively.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a straightforward approach to reduce the concentration of matrix components. However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially if this compound is present at low concentrations. The feasibility of this approach depends on the required lower limit of quantification (LLOQ) and the sensitivity of the mass spectrometer.
Troubleshooting Guide
Problem 1: High variability in this compound peak area in biological samples compared to standards in neat solvent.
-
Likely Cause: Significant and variable matrix effects among different samples.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high peak area variability.
-
Recommended Actions:
-
Quantify the Matrix Effect: Use the post-extraction spike method with at least six different lots of blank matrix to assess the extent and variability of the matrix effect.
-
Optimize Sample Preparation: If significant matrix effects are confirmed, improve the sample cleanup. Solid-Phase Extraction (SPE) is generally more effective at removing interfering components than Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT).[1]
-
Use a SIL-IS: Incorporate a stable isotope-labeled internal standard for this compound into your workflow. This is the most reliable way to correct for sample-to-sample variations in matrix effects.[2]
-
Problem 2: Poor recovery of this compound during sample preparation.
-
Likely Causes: Sub-optimal extraction solvent, incorrect pH, or inappropriate Solid-Phase Extraction (SPE) sorbent and elution solvent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte recovery.
-
Recommended Actions:
-
For LLE:
-
Solvent Selection: Test different water-immiscible organic solvents. For corticosteroids like this compound, ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) are common choices.
-
pH Adjustment: Adjust the pH of the aqueous sample to ensure this compound is in its neutral form, which enhances its partitioning into the organic solvent.
-
-
For SPE:
-
Sorbent Choice: A reversed-phase sorbent like C18 or a polymeric sorbent (e.g., Oasis HLB) is often suitable for corticosteroids.
-
Optimize Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting this compound. The elution solvent should be strong enough to fully recover the analyte. A common approach is to wash with a low percentage of organic solvent in water and elute with a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Experimental Protocols
Disclaimer: The following protocols are based on established methods for the analysis of corticosteroids, particularly Dexamethasone, which is structurally similar to this compound. These should serve as a starting point and may require optimization for your specific application and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the working solution of the internal standard (ideally a SIL-IS of this compound).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or polymeric SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Corticosteroid Analysis
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Key Observations |
| Analyte Recovery | High (>90%) | Moderate to High (70-90%) | High and Consistent (85-100%) | SPE generally provides the most consistent and highest recovery.[1] |
| Matrix Effect | High | Moderate | Low | SPE is most effective at removing matrix components, leading to reduced ion suppression/enhancement.[1] |
| Processing Time | Fast | Slow | Moderate to Fast (automatable) | PPT is the fastest but provides the least clean extract. SPE can be high-throughput with automation. |
| Solvent Consumption | Moderate | High | Low to Moderate | SPE is generally more environmentally friendly in terms of solvent usage. |
Table 2: Typical LC-MS/MS Parameters for Corticosteroid Analysis (Starting Point for this compound)
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, followed by a wash and re-equilibration. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a this compound standard. The precursor ion will be [M+H]+. |
Visualization of Workflows
Logical Relationship for Addressing Matrix Effects
Caption: General strategy for identifying and mitigating matrix effects.
Experimental Workflow for Sample Analysis
Caption: A typical workflow for bioanalytical sample processing.
References
Improving the solubility and stability of Desoxymetasone in novel formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the solubility and stability of Desoxymetasone in novel formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the solubility and stability of this compound?
A1: this compound is a poorly water-soluble corticosteroid, which can limit its bioavailability and therapeutic efficacy in topical formulations.[1] The primary stability concerns involve its degradation under various stress conditions. Forced degradation studies have shown that this compound is susceptible to degradation under alkaline, acidic, and oxidative conditions.[2][3] A major degradation product is known to form, particularly under alkaline stress, which can also appear during accelerated and long-term stability studies of cream and gel formulations.[2][3]
Q2: Why are novel formulations like solid lipid nanoparticles (SLNs) and niosomes being explored for this compound delivery?
A2: Novel formulations are being investigated to overcome the solubility and stability limitations of this compound. These advanced carrier systems offer several advantages:
-
Enhanced Solubility and Bioavailability: By encapsulating the lipophilic drug, these formulations can improve its dispersion in aqueous-based gels and creams, potentially increasing its penetration into the skin.[4][5][6]
-
Improved Stability: Encapsulation can protect this compound from chemical degradation.[7]
-
Sustained Release: Formulations like SLNs and niosomes can provide a prolonged release of the drug, which may enhance its therapeutic effect and improve patient compliance.[4][6][7]
-
Targeted Delivery: Nanoparticulate systems can potentially target drug delivery to specific layers of the skin.[7]
Q3: What is the principle behind using cyclodextrins to enhance this compound solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[8] They can encapsulate poorly water-soluble molecules, like Desoximetasone, within their hydrophobic core to form inclusion complexes.[8][9] This complexation effectively increases the apparent solubility of the drug in aqueous solutions, which can improve its dissolution rate and subsequent absorption.[8][10]
Troubleshooting Guides
Solid Lipid Nanoparticle (SLN) Formulations
Q1: My SLN formulation shows low entrapment efficiency for this compound. What are the possible causes and solutions?
A1: Low entrapment efficiency can be caused by several factors. Here are some common issues and troubleshooting steps:
-
Inadequate Lipid Concentration: The amount of lipid in your formulation may be insufficient to encapsulate the drug effectively.
-
Inappropriate Surfactant Concentration: The surfactant concentration is critical for stabilizing the nanoparticles and preventing drug expulsion.
-
Solution: Optimize the concentration of your surfactant (e.g., Poloxamer 188). Both too low and too high concentrations can negatively impact entrapment. Perform a concentration-response study to find the optimal level.[4]
-
-
Drug Partitioning into the Aqueous Phase: Some of the drug may be partitioning into the external aqueous phase during homogenization.
-
Solution: Ensure that the homogenization process is performed above the melting point of the lipid to facilitate drug dissolution in the molten lipid phase. Rapid cooling of the nanoemulsion can help to quickly solidify the lipid matrix and trap the drug inside.
-
Q2: The particle size of my this compound-loaded SLNs is too large or shows a high polydispersity index (PDI). How can I resolve this?
A2: Large particle size and high PDI are often related to the homogenization process and formulation composition.
-
Insufficient Homogenization Speed or Time: The energy input during homogenization may not be adequate to produce small, uniform nanoparticles.
-
Suboptimal Surfactant Concentration: The amount of surfactant may be insufficient to cover the surface of the newly formed nanoparticles, leading to aggregation.
-
Solution: Adjust the surfactant concentration. An optimal concentration is required to effectively stabilize the nanoparticles and prevent them from coalescing.[4]
-
-
Lipid and Surfactant Selection: The choice of lipid and surfactant can significantly influence particle size and stability.
-
Solution: Screen different types of solid lipids and surfactants to find a combination that yields the desired particle characteristics for your specific system.
-
Niosome Formulations
Q1: I am observing phase separation and instability in my this compound niosomal dispersion. What could be the cause?
A1: Niosomal formulations can be sensitive to formulation and process parameters.
-
Incorrect Surfactant-to-Cholesterol Ratio: The ratio of non-ionic surfactant to cholesterol is crucial for the formation and stability of the niosomal vesicles.
-
Inappropriate Hydration Temperature: The temperature at which the lipid film is hydrated can affect vesicle formation.
-
Solution: Ensure that the hydration of the surfactant-cholesterol film is carried out at a temperature above the gel-liquid transition temperature (Tc) of the surfactant used.
-
-
Issues with the Organic Solvent Evaporation: Incomplete removal of the organic solvent can lead to instability.
-
Solution: Ensure complete evaporation of the organic solvent (e.g., diethyl ether, methanol) under vacuum. Residual solvent can disrupt the vesicle structure.[5]
-
Q2: The drug content in my final niosomal gel formulation is inconsistent. How can I improve content uniformity?
A2: Inconsistent drug content can arise from issues during both niosome preparation and gel incorporation.
-
Variable Entrapment Efficiency: If the entrapment efficiency of your niosomes varies between batches, this will lead to inconsistent drug content in the final gel.
-
Solution: Standardize and control the critical process parameters of niosome preparation, such as mixing speed, time, and the rate of organic phase addition, to ensure reproducible entrapment efficiency.[7]
-
-
Non-uniform Dispersion of Niosomes in the Gel Base: The niosomal dispersion may not be uniformly mixed into the gelling agent (e.g., Carbomer 980).
-
Solution: Use a suitable mixing technique (e.g., overhead stirrer at a controlled speed) to ensure homogeneous dispersion of the niosomes within the gel matrix. Gradually add the niosomal dispersion to the gel base with continuous stirring.[5]
-
Quantitative Data Summary
Table 1: Formulation Parameters for Desoximetasone-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Lipid (Glyceryl Monostearate) (% w/v) | Surfactant (Poloxamer 188) (% w/v) | Homogenization Speed (rpm) | Particle Size (nm) | PDI | Entrapment Efficiency (%) |
| SLN1 | 2 | 0.4 | 20000 | 269.6 ± 30.46 | 0.312 ± 0.032 | 64.72 ± 0.42 |
| SLN2 | 4 | 0.4 | 20000 | 364.3 ± 25.37 | 0.363 ± 0.027 | 70.02 ± 0.70 |
| SLN3 | 2 | 0.8 | 20000 | 169.1 ± 17.33 | 0.278 ± 0.013 | 57.12 ± 0.95 |
| SLN4 | 4 | 0.8 | 20000 | 289.1 ± 18.69 | 0.320 ± 0.017 | 65.12 ± 0.19 |
| SLN5 | 2 | 0.6 | 15000 | 439.8 ± 22.94 | 0.384 ± 0.023 | 64.71 ± 0.52 |
| SLN6 | 4 | 0.6 | 15000 | 586.4 ± 27.53 | 0.411 ± 0.031 | 72.97 ± 0.65 |
| SLN7 | 2 | 0.6 | 25000 | 132.5 ± 11.36 | 0.229 ± 0.014 | 57.95 ± 0.76 |
| SLN8 | 4 | 0.6 | 25000 | 256.4 ± 16.38 | 0.295 ± 0.017 | 62.11 ± 0.90 |
| Optimized Batch | 3.33 | 0.542 | 20930 | 149.2 ± 11.37 | 0.247 ± 0.014 | - |
Data adapted from a study by Patel et al.[4][11]
Table 2: Characterization of Optimized Desoximetasone Niosomal Formulation
| Parameter | Value |
| Entrapment Efficiency | 90.12 ± 0.02% |
| Particle Size | 449.40 ± 29.2 nm |
| Polydispersity Index (PDI) | 0.272 ± 0.03 |
| Zeta Potential | -73.50 ± 0.87 mV |
Data based on a niosomal formulation with a drug:surfactant:cholesterol ratio of 1:2:1.[5]
Experimental Protocols
Protocol 1: Preparation of Desoximetasone-Loaded SLNs by Hot Melt Homogenization
Materials:
-
Desoximetasone
-
Solid Lipid (e.g., Glyceryl Monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
Equipment:
-
High-speed homogenizer
-
Water bath
-
Magnetic stirrer
-
Beakers
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., Glyceryl Monostearate) in a beaker using a water bath at a temperature approximately 5-10°C above the lipid's melting point.
-
Drug Incorporation: Disperse the accurately weighed Desoximetasone into the molten lipid phase with continuous stirring until a clear solution is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-speed homogenization at a specified speed (e.g., 15,000-25,000 rpm) for a defined period.[4][11]
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath with gentle stirring to allow for the recrystallization of the lipid, leading to the formation of SLNs.
-
Characterization: Evaluate the prepared SLN dispersion for particle size, PDI, and entrapment efficiency.
Protocol 2: Forced Degradation Study of Desoximetasone
Objective: To evaluate the stability of Desoximetasone under various stress conditions as recommended by ICH guidelines.[2][3][12]
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of Desoximetasone with 1 N HCl at room temperature for 24 hours.[2]
-
Base Hydrolysis: Treat a solution of Desoximetasone with 0.1 N NaOH at room temperature for 12 hours.[2]
-
Oxidative Degradation: Treat a solution of Desoximetasone with 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug powder to a temperature of 60°C in a dry air oven for 10 days.[2]
-
Photostability: Expose the drug sample to light as per ICH Q1B guidelines.[2]
Methodology:
-
Prepare solutions of Desoximetasone in a suitable solvent.
-
Expose the solutions/solid drug to the stress conditions outlined above.
-
At the end of the exposure period, neutralize the acidic and basic solutions.
-
Dilute the samples to a suitable concentration.
-
Analyze the stressed samples using a validated stability-indicating HPLC method (e.g., RP-HPLC with a C18 column and UV detection at 240 nm) to quantify the remaining drug and detect any degradation products.[2][3][13]
Visualizations
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Caption: Workflow for Niosome Preparation via Injection Method.
References
- 1. jddtonline.info [jddtonline.info]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. jpionline.org [jpionline.org]
- 5. Nanostructured Non-Ionic Surfactant Carrier-Based Gel for Topical Delivery of Desoximetasone [mdpi.com]
- 6. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. permegear.com [permegear.com]
- 8. Physicochemical Properties and Dissolution Studies of Dexamethasone Acetate-β-Cyclodextrin Inclusion Complexes Produced by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of insolubility problems of dexamethasone and digoxin: cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of cyclodextrin complexation on the in vitro permeation and skin metabolism of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
Method validation challenges for Desoxymetasone in accordance with ICH guidelines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the analytical method validation for Desoxymetasone, in accordance with ICH guidelines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the validation of analytical methods for this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Column degradation. | Use a new column or a column with a different stationary phase (e.g., a phenyl column). | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. Use a gradient proportioning valve test to check for pump performance. | |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. | |
| Poor Resolution Between this compound and Degradation Products | Non-optimal mobile phase composition. | Modify the organic-to-aqueous ratio in the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile (B52724), methanol). |
| Inappropriate column chemistry. | Screen different column selectivities (e.g., C18, C8, Phenyl). | |
| Gradient slope is too steep. | Optimize the gradient elution program to increase the separation of closely eluting peaks. | |
| Low Recovery in Accuracy Studies (Especially from Cream/Ointment) | Inefficient extraction from the sample matrix. | Optimize the sample preparation procedure. This may include trying different extraction solvents, increasing sonication time, or using a solid-phase extraction (SPE) clean-up step. |
| Degradation of this compound during sample preparation. | Protect the sample from light and heat. Use an internal standard to compensate for losses during sample preparation. | |
| Failure to Achieve Linearity (r² < 0.999) | Inappropriate calibration standard concentrations. | Ensure the calibration range brackets the expected sample concentrations. Prepare fresh standards. |
| Detector saturation at high concentrations. | Dilute the higher concentration standards or reduce the injection volume.[1] | |
| Non-linear detector response. | Verify the detector is functioning correctly. If necessary, use a non-linear regression model. | |
| High Variability in Precision Studies (%RSD > 2%) | Inconsistent sample preparation. | Ensure volumetric glassware is properly calibrated and that sample preparation steps are performed consistently. |
| Instrument variability. | Perform system suitability tests to ensure the HPLC system is performing adequately. | |
| Mass Balance Failure in Forced Degradation Studies | Co-elution of degradation products. | Improve chromatographic resolution. Use a photodiode array (PDA) detector to check for peak purity. |
| Degradants do not have a chromophore. | Use a mass spectrometer (MS) detector in parallel with the UV detector to detect all degradation products. | |
| Incomplete degradation or formation of non-UV active compounds. | Adjust the stress conditions (time, temperature, reagent concentration) to achieve 5-20% degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical aspects of validating a stability-indicating method for this compound?
A1: The most critical aspect is ensuring the method's specificity and selectivity. This involves demonstrating that the analytical procedure can accurately measure this compound in the presence of its impurities, degradation products, and formulation excipients.[2][3] Forced degradation studies are essential to generate potential degradation products and prove the method's ability to separate them from the active pharmaceutical ingredient (API).[4][5]
Q2: How should I design the forced degradation studies for Desoximetasone?
A2: Forced degradation studies for Desoximetasone should be conducted under various stress conditions as recommended by ICH guidelines.[4][5] This typically includes:
-
Acid Hydrolysis: 1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 12 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 10 days.
-
Photolytic Degradation: Exposure to light as per ICH Q1B guidelines.
Significant degradation has been observed under acid, base, and oxidative conditions.[6]
Q3: What are the typical acceptance criteria for method validation parameters for a this compound assay according to ICH Q2(R1)?
A3: The following table summarizes the typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to differentiate and quantify the analyte in the presence of other components. Peak purity should be demonstrated. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Q4: I am having trouble with sample preparation for Desoximetasone cream. What can I do?
A4: Sample preparation for semi-solid dosage forms like creams and ointments can be challenging.[7][8][9] Here are some tips:
-
Solvent Selection: Use a solvent system that effectively dissolves both the drug and the cream base. A common approach is to use a mixture of a polar and a non-polar solvent.
-
Extraction Technique: Vigorous shaking and sonication are often required to ensure complete extraction.
-
Centrifugation: After extraction, centrifuge the sample at high speed to separate the excipients.
-
Filtration: Filter the supernatant through a 0.45 µm filter before injection.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE clean-up step may be necessary to remove interfering substances.
Experimental Protocols
Protocol 1: Specificity and Forced Degradation Study
-
Forced Degradation Sample Preparation:
-
Prepare separate solutions of this compound in a suitable solvent (e.g., methanol).
-
Subject the solutions to stress conditions as outlined in FAQ Q2.
-
Neutralize the acidic and basic solutions before dilution.
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
-
Placebo and Standard Preparation:
-
Prepare a placebo sample containing all the formulation excipients without the this compound API.
-
Prepare a standard solution of this compound at the target concentration.
-
-
Chromatographic Analysis:
-
Inject the blank (mobile phase), placebo, standard, and all stressed samples into the HPLC system.
-
System: HPLC with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Assess the resolution between the this compound peak and any degradation peaks. The resolution should be greater than 1.5.
-
Check for any interference from the placebo at the retention time of this compound.
-
Use the PDA detector to assess the peak purity of the this compound peak in the presence of its degradants and excipients.
-
Protocol 2: Linearity Study
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the range of 50% to 150% of the expected working concentration.
-
-
Chromatographic Analysis:
-
Inject each concentration level in triplicate.
-
-
Data Analysis:
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Visualizations
Caption: A generalized workflow for the validation of an analytical method for this compound.
Caption: A logical troubleshooting workflow for common this compound method validation failures.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. permegear.com [permegear.com]
- 9. Nanostructured Non-Ionic Surfactant Carrier-Based Gel for Topical Delivery of Desoximetasone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Release Testing (IVRT) for Desoximetasone Creams
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with in vitro release testing (IVRT) of Desoximetasone creams.
Troubleshooting Guide
High variability in IVRT is a common challenge that can often be traced back to specific aspects of the experimental setup and procedure.[1][2] This guide provides a systematic approach to identifying and resolving common issues.
Problem: High Variability or Poor Reproducibility in Release Profiles
High variability can manifest as significant differences between replicate cells within a single experiment or poor reproducibility across different experiments.
| Potential Cause | Recommended Action |
| Apparatus Setup & Operation | |
| Inconsistent Vertical Diffusion Cell (VDC) Assembly | Ensure VDCs are properly assembled and clamped to prevent leaks.[3] Verify that the donor and receptor chambers are correctly aligned. |
| Air Bubble Entrapment | Carefully inspect for air bubbles under the membrane after assembly and during sampling.[3][4] Bubbles can reduce the effective diffusion area and skew results.[3] If bubbles are present, disassemble and reassemble the cell. |
| Inconsistent Stirring Speed | Maintain a consistent and appropriate stirring rate (commonly 400-600 rpm) in the receptor chamber to ensure a homogenous medium without creating a vortex.[1][5] |
| Temperature Fluctuations | Ensure the water bath or dry heat system maintains a constant temperature, typically 32°C ± 1°C for topical products, at the membrane surface.[1] |
| Formulation & Dosing | |
| Inaccurate or Inconsistent Dosing | Use a positive displacement pipette or syringe to apply a precise and consistent amount of cream to each membrane. The application method should be uniform.[1] |
| Dose Depletion | Ensure that the total amount of drug released into the receptor medium does not exceed 30% of the applied dose to maintain "infinite dose" conditions.[1][5] |
| Membrane Issues | |
| Inappropriate Membrane Selection | The synthetic membrane should be inert, not bind with Desoximetasone, and not be the rate-limiting step in drug release.[1][6] Screen various membrane types (e.g., cellulose (B213188) acetate, polysulfone) for compatibility and inertness.[6][7][8] |
| Membrane Inconsistency | Use membranes from the same lot for an experiment to minimize lot-to-lot variability.[9] |
| Receptor Fluid | |
| Inadequate Sink Conditions | The receptor fluid must have a high capacity to dissolve Desoximetasone to ensure sink conditions are maintained throughout the experiment.[1] The drug's solubility in the receptor fluid should be at least five to ten times higher than the concentration at the final sampling point.[1] |
| Receptor Fluid Composition | The composition of the receptor fluid is a critical parameter.[1][9] Small variations in pH or co-solvent percentage can significantly impact the release rate.[9] |
| Sampling & Analysis | |
| Inaccurate Sampling and Replacement | Use a calibrated pipette for sampling and replacement of the receptor medium. The replacement volume must be accurate to avoid dilution errors.[3] |
| Analytical Method Variability | Ensure the analytical method (e.g., HPLC) is validated for accuracy, precision, linearity, and robustness according to ICH guidelines.[10][11][12] |
Problem: No or Very Slow Drug Release
| Potential Cause | Recommended Action |
| Low Drug Solubility in Receptor Fluid | The primary reason for slow or no release is often poor solubility of Desoximetasone in the receptor medium. Increase the solubilizing capacity of the receptor fluid by adding co-solvents (e.g., ethanol (B145695), acetonitrile) or surfactants.[13] |
| Membrane Binding or Impermeability | The selected membrane may be binding the drug or may not be porous enough.[14] Conduct a membrane inertness test to ensure no significant drug binding.[6] Evaluate membranes with different pore sizes and materials.[6][14] |
| Formulation Characteristics | The cream formulation itself may be designed for very slow release. While this may be the true characteristic of the product, ensure the IVRT method is sensitive enough to detect the low release rate.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of IVRT for Desoximetasone creams?
A1: IVRT is a performance test used to assess the rate at which Desoximetasone is released from the cream formulation.[16] It is a critical tool during product development for formulation screening, for quality control to ensure batch-to-batch consistency, and to assess the impact of post-approval changes.[7][17][18] While IVRT does not directly predict in vivo performance, it can detect in vitro changes that may correspond to altered in vivo performance.[16][17]
Q2: Which type of diffusion cell is recommended for IVRT of creams?
A2: The Vertical Diffusion Cell (VDC), also known as the Franz Diffusion Cell, is the most commonly used apparatus for IVRT of semisolid dosage forms like creams.[1] USP General Chapter <1724> provides detailed descriptions and specifications for this apparatus.[1][16][19]
Q3: How do I select an appropriate synthetic membrane?
A3: The ideal synthetic membrane should be inert, compatible with the formulation and receptor fluid, and should not be the rate-limiting factor for drug release.[1][6] Membrane selection should involve a screening process where different polymeric membranes (e.g., cellulose acetate, polysulfone, polypropylene) are evaluated for drug binding and inertness.[6][7][8] The chosen membrane's characteristics, such as material, pore size, and thickness, can significantly affect the IVRT data.[6][20]
Q4: What are "sink conditions" and why are they important?
A4: Sink conditions refer to a state where the concentration of the drug in the receptor fluid is maintained at a very low level (ideally no more than 10% of the drug's saturation solubility in that medium).[1] This ensures that the rate of drug release is driven by the formulation and not limited by the drug's solubility in the receptor fluid.[1] Maintaining sink conditions is crucial for obtaining accurate and reproducible release profiles.
Q5: What are the key parameters to validate for an IVRT method?
A5: A robust IVRT method should be validated for several parameters, including:
-
Specificity and Selectivity: The method's ability to measure the drug release without interference from excipients.
-
Linearity: The release rate should ideally be linear when plotted against the square root of time.
-
Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.
-
Robustness: The method's performance should not be significantly affected by small, deliberate variations in parameters like temperature and stirring speed.[10]
-
Discriminatory Power: The method should be sensitive enough to detect changes in the formulation or manufacturing process that could impact drug release.[5]
Experimental Protocols
Protocol 1: IVRT Method Development and Validation for Desoximetasone Cream
This protocol outlines a general procedure for developing and validating an IVRT method for a Desoximetasone cream using a Vertical Diffusion Cell (VDC) system.
1. Materials and Equipment:
-
Vertical Diffusion Cells (VDCs) with appropriate donor and receptor chamber volumes.
-
Synthetic membranes (e.g., cellulose acetate, 0.45 µm pore size).
-
Receptor fluid (e.g., phosphate (B84403) buffer with a co-solvent like ethanol to ensure sink conditions).
-
Constant temperature water bath or dry heat system.
-
Magnetic stirrers and stir bars.
-
Positive displacement pipette or syringe for dosing.
-
Validated HPLC method for Desoximetasone quantification.[11][12]
2. Method Development:
-
Receptor Fluid Selection: Determine the solubility of Desoximetasone in various potential receptor fluids to identify a medium that ensures sink conditions.
-
Membrane Screening: Perform membrane inertness and binding studies with at least three different types of synthetic membranes to select the most suitable one.[6][7]
-
Apparatus Parameters:
-
Sampling Time Points: Define appropriate sampling times to capture the release profile, typically over 4 to 6 hours.
3. IVRT Procedure:
-
Equilibrate the receptor fluid to 32°C and degas it.
-
Assemble the VDCs, ensuring no air bubbles are trapped beneath the membrane.
-
Fill the receptor chambers with the equilibrated receptor fluid.
-
Accurately apply a known amount of Desoximetasone cream (e.g., 300 mg) onto the center of the membrane in the donor chamber.
-
Start the stirrers and the timer.
-
At each predetermined time point, withdraw an aliquot of the receptor fluid and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Analyze the collected samples for Desoximetasone concentration using the validated HPLC method.
4. Data Analysis:
-
Calculate the cumulative amount of Desoximetasone released per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount released versus the square root of time.
-
Determine the release rate (slope of the linear portion of the plot).
5. Method Validation:
-
Assess the method for linearity, precision, accuracy, robustness, and discriminatory power as described in the FAQs.[5]
Data Presentation
Table 1: Example IVRT Parameters for Desoximetasone Formulations
| Parameter | Desoximetasone Cream | Desoximetasone Ointment | Reference |
| Apparatus | Franz Diffusion Cell | Franz Diffusion Cell | [21] |
| Membrane | SnakeSkin Dialysis Tubing | SnakeSkin Dialysis Tubing | [21] |
| Receptor Fluid | Not specified | Not specified | [21] |
| Sampling Times | Not specified | Not specified | [21] |
| Release Rate | Higher than ointment | Lower than cream | [21] |
Note: A 2023 study found that a cream formulation of Desoximetasone exhibited a higher release rate compared to an ointment formulation, although the difference in release profiles was not statistically significant (p > 0.05).[21] The excipients in the formulations were found to have a significant impact on the release kinetics.[21]
Visualizations
Caption: A workflow for troubleshooting high variability in IVRT experiments.
Caption: A logical workflow for developing a robust IVRT method.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. complexgenerics.org [complexgenerics.org]
- 5. jmolner.com [jmolner.com]
- 6. Synthetic Membrane Selection for In Vitro Release Testing (IVRT): A Case Study of Topical Mometasone Furoate Semi-Solid Dosage Forms | CoLab [colab.ws]
- 7. teledynelabs.com [teledynelabs.com]
- 8. recipharm.com [recipharm.com]
- 9. Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products. | Semantic Scholar [semanticscholar.org]
- 10. A Validated IVRT Method to Assess Topical Creams Containing Metronidazole Using a Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.unair.ac.id [repository.unair.ac.id]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. permegear.com [permegear.com]
- 15. karger.com [karger.com]
- 16. drugfuture.com [drugfuture.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. testinglab.com [testinglab.com]
- 19. â©1724⪠Semisolid Drug ProductsâPerformance Tests [doi.usp.org]
- 20. Synthetic membrane selection for in vitro release testing (IVRT): A case study of topical mometasone furoate semi-solid dosage forms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 21. A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of extraction methods for Desoxymetasone from skin tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of desoxymetasone extraction from skin tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from skin tissue? A1: The primary methods for extracting this compound from skin tissue are solvent extraction, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Solvent extraction with methanol (B129727) or acetonitrile (B52724) is often sufficient for initial sample preparation.[2][3] SPE is employed for cleaner extracts, which is particularly important for sensitive analytical techniques like LC-MS/MS, as it helps to minimize matrix effects by removing interfering substances like proteins and lipids.[4][5]
Q2: Which solvents are most effective for this compound extraction? A2: Methanol and acetonitrile are the most commonly used and effective solvents for extracting this compound and other corticosteroids from skin and cosmetic formulations.[2][3] Studies have shown high recovery rates using 100% methanol for extraction from separated epidermal and dermal layers.[2] Acetonitrile is also widely used, often in a simple extraction procedure followed by centrifugation and filtration.[3]
Q3: What are the main challenges when extracting this compound from skin? A3: The primary challenges include:
-
Complex Matrix: Skin is a complex tissue containing proteins, lipids, and other endogenous substances that can interfere with analysis.[6][7]
-
Low Concentrations: The concentration of topically applied drugs in skin layers can be very low, requiring sensitive analytical methods for detection and quantification.[4][8]
-
Tissue Disruption: The dense, fibrous nature of skin, particularly the dermis, can make complete homogenization and drug extraction difficult.[9][10]
-
Analyte Stability: this compound can be susceptible to degradation if samples are not handled properly during the extraction process.
Q4: How can I improve the recovery rate of this compound? A4: To improve recovery, consider optimizing the following:
-
Homogenization: Ensure complete disruption of the skin tissue. Techniques like bead milling, rotor-stator homogenization, or cryosectioning of snap-frozen tissue can be effective.[9][11]
-
Solvent Choice: Test different organic solvents or mixtures to find the optimal one for your specific sample matrix.
-
Extraction Conditions: Optimize parameters such as sonication time, temperature, and sample-to-solvent ratio.[2]
-
pH Adjustment: Adjusting the pH of the sample slurry before extraction can improve the partitioning of this compound into the organic solvent.
Q5: What are the recommended analytical techniques for quantifying this compound in skin extracts? A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.[3][8][12] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting the low concentrations of this compound typically found in skin tissue and for mitigating matrix effects.[3][13][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis process.
Problem: Low or No Recovery of this compound
-
Question: My results show very low or undetectable levels of this compound. What could be the cause?
-
Answer:
-
Incomplete Tissue Homogenization: The dense collagen matrix of skin can be difficult to disrupt.[10] If the drug is trapped within undigested tissue, it will not be extracted.
-
Solution: Ensure the tissue is thoroughly homogenized. For fibrous samples like skin, consider snap-freezing the tissue in liquid nitrogen and grinding it to a fine powder with a mortar and pestle before adding the extraction solvent.[9][11] Alternatively, use a high-power mechanical homogenizer (e.g., a bead beater or rotor-stator).
-
-
Inefficient Extraction Solvent: The chosen solvent may not be optimal for this compound.
-
Analyte Degradation: this compound may degrade during sample processing.
-
Solution: Keep samples on ice throughout the extraction process. Minimize the time between tissue harvesting, homogenization, and extraction.[15] If oxidation is a concern, consider adding an antioxidant to your homogenization buffer.
-
-
Problem: High Variability Between Replicate Samples
-
Question: I am seeing significant variation in this compound concentrations across my sample replicates. Why is this happening?
-
Answer:
-
Inconsistent Homogenization: Non-uniform tissue disruption will lead to variable extraction efficiency.
-
Solution: Standardize your homogenization protocol. Ensure each sample is processed for the same duration and at the same power setting. Visually inspect samples to confirm complete disruption.
-
-
Matrix Effects in LC-MS/MS: Endogenous components in the skin extract can suppress or enhance the ionization of this compound, leading to inconsistent measurements.[16]
-
Solution: Incorporate a robust sample clean-up step. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[4] Always use a stable isotope-labeled internal standard for this compound if available to compensate for matrix effects and variations in extraction recovery.
-
-
Problem: HPLC/LC-MS System Issues (e.g., Clogged Column, High Backpressure)
-
Question: My HPLC column is clogging, and I'm experiencing high backpressure after injecting skin extracts. What is the cause?
-
Answer:
-
Insufficient Sample Clean-up: Skin extracts are rich in lipids and proteins that can precipitate in the mobile phase, clogging filters, tubing, and the analytical column.
-
Solution: Implement a protein precipitation step by adding a sufficient volume of cold acetonitrile or methanol.[3] After precipitation, centrifuge the sample at high speed (e.g., >10,000 x g) for at least 10 minutes to pellet the precipitated material.[13] For the cleanest extracts, use a Solid-Phase Extraction (SPE) protocol.[17] Always filter the final extract through a 0.2 µm syringe filter before injection to remove any remaining particulate matter.[13]
-
-
Experimental Protocols
Protocol 1: Simple Solvent Extraction for HPLC Analysis
This protocol is adapted from methods used for quantifying this compound deposition in separated skin layers.[2]
-
Sample Preparation: After the permeation study, carefully separate the epidermis from the dermis. Weigh each skin layer.[2]
-
Extraction: Place the weighed tissue into a suitable tube. Add 100% methanol in a sufficient volume to fully submerge the tissue.
-
Homogenization/Lysis: Sonicate the samples for 30 minutes, then vortex vigorously to facilitate the release of this compound from the tissue matrix.[2]
-
Clarification: Centrifuge the tubes to pellet the tissue debris.
-
Collection: Carefully collect the methanol supernatant, which now contains the extracted this compound.
-
Analysis: Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol provides a general workflow for cleaning up skin extracts to reduce matrix interference.[4]
-
Initial Extraction: Homogenize the weighed skin tissue in a solution such as 70:30 methanol:water. Centrifuge to pellet solids.
-
SPE Cartridge Conditioning: Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB).[4] Condition the cartridge by passing methanol through it, followed by equilibration with water or a weak buffer.
-
Sample Loading: Load the supernatant from the initial extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to elute polar, interfering compounds while retaining this compound.
-
Elution: Elute the this compound from the cartridge using a small volume of a strong solvent, such as 100% methanol or acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the mobile phase used for your LC-MS/MS analysis.
Quantitative Data Summary
Table 1: this compound Recovery and Deposition Data
| Parameter | Value | Tissue Layer | Formulation | Source |
| Extraction Recovery | 91.5% ± 11.6% | Whole Skin | N/A | [18] |
| Drug Deposition | 0.5 ± 0.1 µg/mg | Epidermis | 0.25% Cream | [19] |
| Drug Deposition | 0.02 ± 0.003 µg/mg | Dermis | 0.25% Cream | [19] |
| Drug Deposition | 0.7 ± 0.2 µg/mg | Epidermis | 0.25% Ointment | [19] |
| Drug Deposition | 0.02 ± 0.003 µg/mg | Dermis | 0.25% Ointment | [19] |
Table 2: Example Chromatographic Conditions for this compound Analysis
| Method | Column | Mobile Phase | Flow Rate | Detection | Source |
| RP-HPLC | C18 (250 mm x 4.6 mm, 5 µm) | Methanol and 25mM phosphate (B84403) buffer pH 3.0 (70:30 v/v) | 1.0 mL/min | UV at 245 nm | |
| RP-HPLC | C18 cosmosil (250mm x 4.6mm, 5µm) | Methanol and Water with 0.1% orthophosphoric acid (pH 3) (20:80 v/v) | 1.0 mL/min | UV at 240 nm | [12][20] |
| LC-MS/MS | C18 | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) - Gradient | 0.4 mL/min | ESI-MS/MS | [3] |
Visualized Workflows
Caption: General workflow for extraction and analysis of this compound from skin tissue.
Caption: Troubleshooting logic for low or variable this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporating solid-phase extraction into compendial procedures for the determination of dexamethasone and impurities in low-dose drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protein extraction protocol from human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. Liquid chromatography/tandem mass spectrometry for simultaneous determination of undeclared corticosteroids in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpbio.com [mpbio.com]
- 16. onlinepharmacytech.info [onlinepharmacytech.info]
- 17. Simultaneous determination of steroid drugs in the ointment via magnetic solid phase extraction followed by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Promising Approach to Treat Psoriasis: Inhibiting Cytochrome P450 3A4 Metabolism to Enhance Desoximetasone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of RP-HPLC Method for Desoximetasone in Bulk and Cream Formulation | Semantic Scholar [semanticscholar.org]
Mitigating the Impact of Formulation Excipients on Desoxymetasone's Performance: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and performance testing of Desoxymetasone topical products. The following sections detail potential issues arising from excipient interactions and provide systematic approaches to experimentation and problem-solving.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the development of this compound formulations.
| Problem/Observation | Potential Cause(s) Related to Excipients | Troubleshooting/Suggested Action |
| Physical Instability: Phase Separation in Cream/Lotion | - Inappropriate Emulsifier System: The type or concentration of emulsifying agents (e.g., cetostearyl alcohol, lanolin alcohols) may be insufficient to stabilize the oil and water phases. - High Concentration of Propylene (B89431) Glycol: Can disrupt the emulsion, leading to separation over time. - Improper Manufacturing Process: Incorrect order of addition of ingredients, inadequate mixing speed or duration, or improper temperature control during emulsification can lead to a poorly formed emulsion.[1][2] | - Optimize Emulsifier System: Evaluate different types or combinations of emulsifiers. Adjust the concentration to find the optimal hydrophilic-lipophilic balance (HLB) for the system. - Reduce Propylene Glycol Concentration: If high concentrations are necessary for solubility, consider incorporating a co-solvent or a more robust emulsifier system. - Process Optimization: Ensure the manufacturing process is well-controlled. Generally, preservatives should be added just before emulsification. Polymers and gums should be added slowly to prevent clumping.[1] |
| Physical Instability: Crystallization of this compound on Storage | - Supersaturated System: The concentration of this compound exceeds its solubility in the formulation base over time, especially with temperature fluctuations. - Poor Choice of Solvent/Co-solvent: The solvent system (e.g., propylene glycol) may not be sufficient to maintain this compound in a solubilized state throughout the product's shelf life. - Lack of Crystallization Inhibitor: Absence of excipients that can inhibit crystal growth. | - Determine Solubility: Accurately measure the solubility of this compound in individual excipients and the final formulation base at various temperatures. - Optimize Solvent System: Adjust the ratio of solvents or introduce a co-solvent to increase the solubility of this compound. - Incorporate Crystallization Inhibitors: Consider adding polymers like polyvinylpyrrolidone (B124986) (PVP) which have been shown to inhibit the crystallization of steroids in topical formulations. |
| Poor Drug Release in In Vitro Release Testing (IVRT) | - High Viscosity: High concentrations of thickening agents (e.g., cetostearyl alcohol, carbomers) can increase the viscosity of the formulation, thereby hindering the diffusion of this compound. - Occlusive Base: Ointment bases with high concentrations of petrolatum or mineral oil can be highly occlusive and retard the release of the drug.[3] - Strong Affinity for the Vehicle: this compound may have a high affinity for the oil phase of the formulation, leading to a low partition coefficient into the receptor medium. | - Adjust Viscosity: Methodically decrease the concentration of the viscosity-modifying agent and measure the impact on both viscosity and drug release. - Modify Base Composition: For ointment formulations, consider reducing the percentage of highly occlusive components or incorporating excipients that improve drug partitioning. - Enhance Partitioning: Introduce a permeation enhancer or a co-solvent that can help "push" the drug from the vehicle into the receptor medium. |
| Low Skin Permeation in In Vitro Permeation Testing (IVPT) | - Ineffective Penetration Enhancer: The chosen penetration enhancer (e.g., isopropyl myristate) may not be optimal for this compound or may be at a suboptimal concentration. - High Occlusivity of the Vehicle: While some occlusion can enhance hydration and permeation, an excessively occlusive vehicle (e.g., high petrolatum content) can also hinder drug partitioning into the skin. - Drug-Vehicle Interaction: Strong binding of this compound to components of the formulation can reduce its thermodynamic activity and thus its ability to partition into the stratum corneum. | - Screen Penetration Enhancers: Evaluate a panel of penetration enhancers from different classes (e.g., fatty acids, fatty acid esters, glycols) at various concentrations to identify the most effective one for this compound. - Optimize Vehicle Occlusivity: Adjust the levels of occlusive agents like petrolatum and assess the impact on skin hydration and drug permeation. - Modify Formulation to Increase Thermodynamic Activity: Consider reducing the drug's solubility in the vehicle to a point where it is still stable but has a higher tendency to leave the formulation and enter the skin. |
| Changes in Viscosity (Thickening or Thinning) Over Time | - Polymer Degradation or Hydration: Changes in the structure of polymeric thickening agents over time. - Emulsion Instability: Coalescence of droplets in an emulsion can lead to a decrease in viscosity. - Temperature Effects: Exposure to high or low temperatures during storage can irreversibly alter the structure of the formulation. | - Select Stable Polymers: Ensure the chosen thickening agent is stable at the intended pH and in the presence of other excipients. - Improve Emulsion Stability: Re-evaluate the emulsifier system and manufacturing process to ensure a stable emulsion with a consistent droplet size. - Conduct Robust Stability Studies: Evaluate the formulation under accelerated and long-term stability conditions to identify and mitigate any temperature-related viscosity changes. |
Quantitative Data on Formulation Performance
The following tables summarize quantitative data on the impact of formulation type and excipients on this compound's performance.
Table 1: Comparison of this compound Permeation from Cream and Ointment Formulations
| Time (hours) | Cumulative Amount Permeated (µg/cm²) - Cream | Cumulative Amount Permeated (µg/cm²) - Ointment |
| 12 | 0.05 ± 0.02 | 0.02 ± 0.01 |
| 14 | 0.10 ± 0.03 | 0.04 ± 0.02 |
| 16 | 0.18 ± 0.05 | 0.07 ± 0.03 |
| 18 | 0.28 ± 0.07 | 0.12 ± 0.04 |
| 24 | 0.60 ± 0.15 | 0.45 ± 0.10 |
| 36 | 1.20 ± 0.25 | 1.10 ± 0.20 |
Data adapted from a comparative study on Desoximetasone cream and ointment formulations. The amount of Desoximetasone permeated per cm² of skin was significantly higher in the cream as compared to the ointment from the time point of 12 h to 18 h.[4][5][6]
Table 2: Desoximetasone Deposition in Human Cadaver Skin Layers after 36-hour Permeation Study
| Formulation | Epidermis (µg/mg) | Dermis (µg/mg) |
| Cream | 0.5 ± 0.1 | 0.02 ± 0.003 |
| Ointment | 0.7 ± 0.2 | 0.02 ± 0.003 |
Data shows that while cream formulations may lead to faster initial permeation, ointment formulations can result in higher deposition of Desoximetasone in the epidermis.[4][6]
Table 3: Solubility of Select Corticosteroids in Common Excipients
| Corticosteroid | Solvent | Solubility (% w/w) |
| Clobetasol Propionate | Isopropyl Myristate | 0.25 |
| Fluticasone Propionate | Propylene Glycol Monocaprylate | 0.3 |
| Hydrocortisone | Propylene Glycol Monocaprylate | >5.0 |
| Triamcinolone Acetonide | Propylene Glycol Monolaurate | 0.3 |
| Desoximetasone | DMSO | ~3.0 |
| Desoximetasone | Ethanol (B145695) | ~0.3 |
This table provides an indication of the solubility of various corticosteroids in common topical excipients. Higher solubility in a vehicle does not always translate to better skin permeation and can sometimes hinder it by reducing the thermodynamic activity of the drug.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Release Testing (IVRT) Protocol
Objective: To measure the rate and extent of this compound release from a semisolid formulation. This method is based on the principles outlined in USP General Chapter <1724>.
Apparatus:
-
Vertical Diffusion Cells (Franz Cells)
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Heater/circulator and stirring block for temperature and mixing control
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Receptor Medium Selection:
-
The receptor medium should provide sink conditions, meaning its saturation capacity for this compound should be at least 3-10 times the amount of drug expected to be released.
-
A common starting point is a phosphate-buffered saline (PBS) at pH 7.4, potentially with a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) to increase the solubility of the sparingly soluble this compound.
-
-
Membrane Preparation and Mounting:
-
Cut the synthetic membrane to the appropriate size for the Franz cells.
-
Soak the membrane in the receptor medium for at least 30 minutes prior to mounting.
-
Mount the membrane between the donor and receptor chambers of the Franz cell, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Assembly and Equilibration:
-
Fill the receptor chamber with degassed receptor medium.
-
Place a magnetic stir bar in the receptor chamber.
-
Assemble the Franz cells and place them in the stirring block.
-
Allow the system to equilibrate to 32°C ± 1°C for at least 30 minutes.
-
-
Dosing:
-
Apply a finite dose of the Desoximetasone formulation (typically 5-15 mg/cm²) uniformly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount released versus the square root of time. The slope of the linear portion of this plot represents the release rate.
-
In Vitro Permeation Testing (IVPT) Protocol
Objective: To measure the rate and extent of this compound permeation through human skin. This protocol is based on the OECD Test Guideline 428.
Apparatus:
-
Vertical Diffusion Cells (Franz Cells)
-
Dermatomed human skin (typically 200-400 µm thick)
-
Heater/circulator and stirring block
-
HPLC system for analysis
Methodology:
-
Skin Preparation:
-
Thaw cryopreserved human skin at room temperature.
-
Cut the skin into sections large enough to fit the Franz cells.
-
Visually inspect the skin for any imperfections.
-
-
Skin Mounting and Integrity Testing:
-
Mount the skin section between the donor and receptor chambers with the stratum corneum side facing the donor chamber.
-
Perform a skin integrity test (e.g., by measuring transepidermal water loss or electrical resistance) to ensure the barrier function is intact.
-
-
Cell Assembly and Equilibration:
-
Fill the receptor chamber with degassed receptor medium (similar to IVRT).
-
Assemble the cells and allow them to equilibrate at 32°C ± 1°C for at least 30 minutes.
-
-
Dosing:
-
Apply a finite dose (e.g., 10 mg/cm²) of the formulation to the skin surface.
-
-
Sampling:
-
Collect samples from the receptor medium at multiple time points over a 24-48 hour period.
-
Replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Mass Balance:
-
At the end of the experiment, dismantle the cell and perform a mass balance to account for all the applied drug. This includes:
-
Washing the skin surface to recover unabsorbed formulation.
-
Separating the epidermis and dermis and extracting the drug from each layer.
-
Analyzing the drug content in the receptor solution.
-
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative permeation curve.
-
Calculate the lag time (Tlag) by extrapolating the linear portion of the curve to the x-axis.
-
Visualizations
This compound Mechanism of Action
Caption: Glucocorticoid receptor signaling pathway for this compound.
Experimental Workflow for IVRT/IVPT
Caption: General workflow for IVRT and IVPT experiments.
Troubleshooting Logic for Formulation Instability
Caption: Logical flow for troubleshooting physical formulation instability.
References
- 1. pharmtech.com [pharmtech.com]
- 2. scsformulate.co.uk [scsformulate.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2014197398A1 - Corticosteroid compositions - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Refinement of animal models to better predict Desoxymetasone's clinical efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to assess the clinical efficacy of Desoxymetasone. The information is designed to address common challenges and refine experimental approaches for more predictive outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the inflammatory response in our imiquimod-induced psoriasis model. What are the potential causes and how can we mitigate this?
A1: High variability in the imiquimod (B1671794) (IMQ)-induced psoriasis model is a common issue. Several factors can contribute to this:
-
Mouse Strain: Different mouse strains exhibit varying sensitivities to IMQ. BALB/c and C57BL/6 are commonly used, but the inflammatory response can differ between them. It is crucial to use a consistent strain throughout your experiments.[1]
-
IMQ Cream Formulation: Different brands of 5% imiquimod cream can induce varying degrees of inflammation. Using the same brand and lot number for all experiments is recommended to ensure consistency.
-
Application Method: The amount of cream and the application technique can significantly impact the results. Ensure a standardized amount of cream (e.g., 62.5 mg) is applied evenly to the shaved back and/or ear.[2][3]
-
Animal Husbandry: The gut microbiota of mice can influence the inflammatory response. Maintaining a stable and consistent environment, diet, and water source is important.[4]
-
Sex: Some studies suggest that female mice may develop a more severe inflammatory response than males. It is advisable to use animals of the same sex within an experiment.
Troubleshooting Tip: If variability persists, consider a pilot study to compare different mouse strains or IMQ brands to identify the most consistent combination for your laboratory conditions.
Q2: Our this compound-treated group is not showing a significant reduction in ear swelling in the oxazolone-induced contact dermatitis model. What could be the reason?
A2: Several factors could contribute to a lack of efficacy in the oxazolone-induced dermatitis model:
-
Vehicle Control: The vehicle used to dissolve and apply this compound can influence its penetration and efficacy. Ensure the vehicle itself does not have pro- or anti-inflammatory effects. Common vehicles include acetone (B3395972)/olive oil mixtures.
-
Timing of Treatment: The timing of this compound application relative to the oxazolone (B7731731) challenge is critical. Application both before and after the challenge may be necessary to see a significant effect.[5]
-
Concentration of this compound: Ensure the concentration of this compound is appropriate for the model. A dose-response study may be necessary to determine the optimal concentration.
-
Sensitization and Challenge Protocol: Inconsistent application of oxazolone during the sensitization and challenge phases can lead to variable inflammation, masking the therapeutic effect. Ensure a standardized procedure for both steps.[5][6][7]
-
Measurement Technique: Ear thickness measurements should be performed consistently using a calibrated digital caliper at the same location on the ear.
Troubleshooting Tip: Include a positive control group treated with a potent corticosteroid of known efficacy, such as clobetasol, to validate the model's responsiveness.
Q3: We are struggling to correlate our histological findings with the macroscopic scoring of skin inflammation. How can we improve this?
A3: A discrepancy between macroscopic and microscopic findings can be challenging. Here are some recommendations:
-
Standardized Scoring Systems: Utilize a validated and detailed histological scoring system that assesses multiple parameters, including epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration (neutrophils, lymphocytes).[8][9][10]
-
Blinded Analysis: To avoid bias, histological scoring should be performed by an individual blinded to the treatment groups.
-
Quantitative Image Analysis: Employ image analysis software (e.g., ImageJ) to quantify parameters like epidermal thickness and the number of infiltrating cells per high-power field. This provides more objective data than subjective scoring.
-
Multiple Time Points: Analyze tissue samples at different time points to capture the dynamic changes in both macroscopic and microscopic inflammation.
-
Immunohistochemistry (IHC): Use IHC to specifically identify and quantify different immune cell populations (e.g., T cells, macrophages) within the skin to gain a more detailed understanding of the inflammatory infiltrate.
Troubleshooting Tip: Create a photographic guide for your macroscopic scoring system to ensure consistency among different researchers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Animal Mortality | - Systemic inflammation and dehydration in the imiquimod model.- Sepsis from severe skin lesions. | - Monitor animal weight daily; provide subcutaneous fluid administration if significant weight loss occurs.- Ensure clean housing and aseptic techniques during procedures.- Consider reducing the duration or dose of the inflammatory stimulus. |
| Inconsistent Cytokine Levels | - Variability in tissue homogenization.- Degradation of cytokines during sample processing.- Low cytokine concentrations in tissue. | - Use a standardized homogenization protocol (e.g., bead beating or sonication).[4]- Add protease inhibitors to lysis buffers and keep samples on ice.- Use a sensitive detection method like a multiplex bead-based assay (e.g., LEGENDplex™).[4] |
| Lack of a Clear Therapeutic Window for this compound | - Dose range is too high or too low.- Saturation of the therapeutic effect.- Model is not sensitive enough to detect subtle differences. | - Conduct a dose-response study with a wider range of this compound concentrations.- Include both a vehicle control and a potent positive control.- Refine the model to induce a moderate, rather than severe, inflammatory response. |
| High Background Inflammation in Control Group | - Irritation from shaving or hair removal cream.- Vehicle-induced inflammation.- Underlying skin conditions in the animal colony. | - Allow a sufficient recovery period (e.g., 24-48 hours) between hair removal and the start of the experiment.- Test the vehicle alone for any inflammatory effects.- Source animals from a reputable vendor with a well-characterized health status. |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Dermatitis in Mice
Materials:
-
Mice (e.g., BALB/c or C57BL/6, female, 8-10 weeks old)
-
5% Imiquimod cream (e.g., Aldara®)
-
Electric clippers and/or depilatory cream
-
Calipers for measuring ear and skin thickness
-
This compound formulation and vehicle
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the back. Alternatively, use a depilatory cream, ensuring complete removal and rinsing to avoid irritation. Allow at least 24 hours for the skin to recover.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or the right ear for 5-7 consecutive days.[1][2][3]
-
Treatment: Begin topical application of this compound or vehicle to the inflamed area on day 2 or 3 of imiquimod application and continue daily until the end of the experiment.
-
Assessment:
-
Macroscopic Scoring: Daily, score the erythema, scaling, and thickness of the back skin using a standardized scoring system (e.g., a 0-4 scale for each parameter).
-
Ear Thickness: Measure the thickness of both ears daily using a digital caliper.
-
Body Weight: Monitor and record the body weight of each animal daily.
-
-
Sample Collection: At the end of the experiment, euthanize the mice and collect skin and spleen tissue for histological analysis and cytokine measurement.
Oxazolone-Induced Contact Hypersensitivity in Mice
Materials:
-
Mice (e.g., BALB/c, male, 8-10 weeks old)
-
Oxazolone
-
Acetone and olive oil (or other suitable vehicle)
-
This compound formulation and vehicle
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization: On day 0, sensitize the mice by applying 100 µL of 1.5% oxazolone in acetone to a shaved area on the abdomen.[5]
-
Challenge: On day 7, apply 20 µL of 1% oxazolone in acetone to both the inner and outer surfaces of the right ear. The left ear can serve as a control.[5]
-
Treatment: Apply the this compound formulation or vehicle topically to the right ear 30 minutes before and 15 minutes after the oxazolone challenge.[5]
-
Assessment:
-
Ear Swelling: 24 hours after the challenge, measure the thickness of both ears using a digital caliper. The difference in thickness between the right and left ear indicates the degree of inflammation.[5]
-
-
Sample Collection: After the final measurement, euthanize the mice and collect ear tissue for histological analysis and cytokine quantification.
Data Presentation
Table 1: Effect of this compound on Ear Thickness in Oxazolone-Induced Dermatitis
| Treatment Group | N | Ear Swelling (mm) ± SEM | % Inhibition |
| Vehicle Control | 8 | 0.25 ± 0.03 | - |
| This compound (0.05%) | 8 | 0.12 ± 0.02 | 52% |
| Dexamethasone (0.1%) | 8 | 0.10 ± 0.02 | 60% |
*p < 0.05 compared to vehicle control. Data are representative and may vary based on experimental conditions.
Table 2: Histological Scoring of Skin in Imiquimod-Induced Psoriasis Model
| Treatment Group | N | Epidermal Thickness (µm) ± SEM | Inflammatory Infiltrate Score (0-4) ± SEM |
| Vehicle Control | 8 | 120 ± 15 | 3.5 ± 0.3 |
| This compound (0.05%) | 8 | 55 ± 8 | 1.2 ± 0.2 |
| Clobetasol (0.05%) | 8 | 40 ± 6 | 0.8 ± 0.1 |
*p < 0.05 compared to vehicle control. Inflammatory infiltrate score based on a semi-quantitative scale.
Table 3: Effect of this compound on Cytokine mRNA Expression in Inflamed Skin
| Cytokine | Vehicle Control (Fold Change) | This compound (0.05%) (Fold Change) |
| IL-17A | 15.2 ± 2.1 | 4.5 ± 0.8 |
| TNF-α | 10.8 ± 1.5 | 3.1 ± 0.6 |
| IL-6 | 25.5 ± 3.2 | 7.2 ± 1.1* |
*p < 0.05 compared to vehicle control. Data are expressed as fold change relative to non-inflamed skin.
Visualizations
Caption: this compound signaling pathway in skin inflammation.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. new.zodml.org [new.zodml.org]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. app.omni-inc.com [app.omni-inc.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Histology Scoring System for Murine Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Desoxymetasone and Clobetasol Propionate in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two potent topical corticosteroids, Desoxymetasone and Clobetasol (B30939) Propionate (B1217596), widely used in the treatment of psoriasis. The following sections detail their mechanisms of action, present available experimental data from psoriasis models, and outline the methodologies of key experimental protocols.
Mechanism of Action: A Shared Pathway with Potential Nuances
Both this compound and Clobetasol Propionate are synthetic glucocorticoids that exert their therapeutic effects through anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive properties.[1][2][3] Their primary mechanism involves binding to cytosolic glucocorticoid receptors (GR).[1] This drug-receptor complex then translocates to the cell nucleus, where it modulates the expression of target genes.[1]
This modulation leads to the downregulation of pro-inflammatory cytokines, such as interleukins (IL-1, IL-6), tumor necrosis factor-alpha (TNF-α), and other inflammatory mediators.[1] Both corticosteroids also inhibit phospholipase A2, which in turn blocks the synthesis of prostaglandins (B1171923) and leukotrienes, key contributors to the inflammatory cascade.[1][2][4]
In the context of psoriasis, a key effect is the inhibition of keratinocyte hyperproliferation, a hallmark of the disease.[1] By regulating cell turnover, these corticosteroids help to reduce the characteristic scaling and thickening of psoriatic plaques.[1] Furthermore, their vasoconstrictive action helps to decrease erythema (redness) and swelling at the site of application.[1][5]
While their core mechanism is similar, the potency and clinical effects of this compound and Clobetasol Propionate can differ, potentially due to variations in receptor binding affinity, skin penetration, and formulation.
Signaling Pathway and Experimental Workflow
Caption: Glucocorticoid receptor signaling pathway for this compound and Clobetasol Propionate.
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Comparative Experimental Data
While direct head-to-head preclinical studies comparing this compound and Clobetasol Propionate in psoriasis models are limited in the public domain, the following tables summarize available data from individual studies to facilitate a comparative assessment.
Table 1: Clinical Efficacy in Plaque Psoriasis
| Parameter | This compound 0.25% Spray | Clobetasol Propionate 0.05% Spray | Study Design |
| Primary Efficacy Endpoint | Statistically significant improvement in Physician Global Assessment (PGA) and Total Lesion Severity Score (TLSS) vs. vehicle at Day 28.[6] | Treatment success (clear or almost clear) in over 78% of subjects at the end of a 4-week treatment period.[7] | Randomized, double-blind, vehicle-controlled clinical trials.[6][7] |
| PGA Score of 0 or 1 (Clear or Almost Clear) | Data on the percentage of patients achieving this endpoint was not explicitly stated in the provided abstract. | Not explicitly stated as a percentage, but defined as a measure of treatment success.[7] | N/A |
| Mean Change from Baseline in % BSA Affected | Statistically significant reduction compared to vehicle at Day 28.[6] | Not explicitly reported in the provided abstract. | N/A |
Table 2: Anti-Inflammatory Effects in Psoriasis Models
| Parameter | This compound | Clobetasol Propionate | Experimental Model |
| Effect on Pro-inflammatory Cytokines | Suppresses pro-inflammatory cytokines like interleukins and TNF-α.[1] | Significantly reduced the expression of IL-17a and IL-17f in an imiquimod-induced psoriasis rat model.[8][9] | General mechanism of action and imiquimod-induced psoriasis rat model.[8][9] |
| Reduction in Epidermal Thickness | Has antiproliferative effects on keratinocytes, reducing skin thickening. | Reduced epidermal hyperplasia in an imiquimod-induced psoriasis rat model.[8] | General mechanism of action and imiquimod-induced psoriasis rat model.[10][8] |
Table 3: Vasoconstrictor Potency
| Compound | Vasoconstrictive Potential | Comments |
| This compound 0.25% Ointment | Similar to Betamethasone 0.05% | |
| Clobetasol Propionate 0.05% Fatty Ointment | Found to be a little less active than this compound 0.25% ointment in this specific study. | Vasoconstriction is a surrogate marker for anti-inflammatory potency. |
Detailed Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used and robust model to study psoriasis-like skin inflammation.[1][11][12]
1. Animal Model:
-
Species and Strain: Typically BALB/c or C57BL/6 mice are used.[1][11]
-
Housing: Animals should be housed in a specific pathogen-free (SPF) or conventional facility with controlled temperature, humidity, and light-dark cycles.[1]
2. Induction of Psoriasis-like Inflammation:
-
Preparation: The dorsal skin of the mice is shaved 24-48 hours prior to the first application of imiquimod.[4]
-
Application: A daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara™) is applied to the shaved back and sometimes the ear for 5-7 consecutive days.[4][11]
3. Treatment:
-
Groups: Mice are divided into control (vehicle), this compound, and Clobetasol Propionate treatment groups.
-
Administration: The respective topical formulations are applied daily to the inflamed skin, typically starting on day 2 or 3 of imiquimod application.[11]
4. Efficacy Evaluation:
-
Clinical Scoring (modified PASI): The severity of erythema, scaling, and skin thickness is scored daily on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the cumulative PASI score.[11]
-
Ear Thickness: Ear swelling is measured daily using a digital caliper.[11]
-
Body Weight: Monitored daily as a measure of systemic inflammation and overall health.[11]
5. Endpoint Analysis:
-
Histology: Skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.[10][8]
-
Cytokine Analysis: Skin or ear tissue is homogenized for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to measure the gene expression of key cytokines (e.g., IL-17A, IL-17F, IL-22, IL-23, TNF-α). Protein levels can be quantified using ELISA.[10][8]
-
Flow Cytometry: Spleens and skin-draining lymph nodes can be harvested to analyze immune cell populations.[11]
Vasoconstrictor Assay (Skin Blanching Assay)
This assay is used to determine the bio-potency of topical corticosteroids. The degree of skin blanching is proportional to the anti-inflammatory activity of the corticosteroid.
1. Subjects: Healthy human volunteers with normal skin on their forearms.
2. Application:
-
A standardized amount of the topical corticosteroid formulation (this compound and Clobetasol Propionate) is applied to small, designated areas on the volar aspect of the forearm.
-
The application sites are often occluded with a patch for a specified duration (e.g., 6 or 16 hours).[13]
3. Assessment:
-
After the specified duration, the patches are removed, and the skin is gently cleansed.
-
The degree of vasoconstriction (blanching) is visually assessed at specific time points (e.g., 2 hours post-removal) by a trained observer blinded to the treatment.[13]
-
A scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) is used.[13]
-
Alternatively, a chromameter can be used for an objective measurement of skin color change.
4. Data Analysis: The blanching scores for this compound and Clobetasol Propionate are compared to determine their relative vasoconstrictive potency.
Glucocorticoid Receptor (GR) Binding Assay
This in vitro assay measures the affinity of a compound for the glucocorticoid receptor.[14]
1. Reagents and Materials:
-
Human recombinant glucocorticoid receptor.[14]
-
A fluorescently or radioactively labeled glucocorticoid ligand (e.g., [3H]-dexamethasone or a fluorescent probe).[14][15]
-
Test compounds (this compound and Clobetasol Propionate).
-
Assay buffer and 96-well plates.
2. Procedure (Competitive Binding Assay):
-
The GR is incubated with a fixed concentration of the labeled ligand in the presence of varying concentrations of the unlabeled test compound (this compound or Clobetasol Propionate).[14]
-
The mixture is incubated to allow binding to reach equilibrium.[15]
-
The unbound ligand is separated from the receptor-bound ligand (e.g., using dextran-coated charcoal followed by centrifugation).[15]
3. Detection:
-
The amount of labeled ligand bound to the receptor is quantified using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).[14][15]
4. Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is determined.[14]
-
The Ki (inhibition constant) can be calculated from the IC50 value, providing a measure of the binding affinity of this compound and Clobetasol Propionate for the GR. A lower Ki value indicates a higher binding affinity.[15]
Conclusion
Both this compound and Clobetasol Propionate are high-potency topical corticosteroids that are effective in the management of psoriasis through their well-established anti-inflammatory, immunosuppressive, and antiproliferative mechanisms. While direct comparative data in standardized psoriasis models is not abundant in publicly available literature, the existing evidence suggests that both are highly effective. The vasoconstrictor assay data hints at a potentially higher potency for this compound in the tested formulation. However, clinical efficacy is influenced by multiple factors including the vehicle formulation, which affects drug delivery and patient adherence. Future head-to-head studies in well-characterized psoriasis models are warranted to provide a more definitive comparative analysis of their therapeutic potential.
References
- 1. imavita.com [imavita.com]
- 2. benchchem.com [benchchem.com]
- 3. jcadonline.com [jcadonline.com]
- 4. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. Clinical study results of desoximetasone spray, 0.25% in moderate to severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in Signs and Symptoms of Plaque Psoriasis After 1 Week of Treatment With Clobetasol Propionate 0.05% Spray - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and comparative analysis of clobetasol-loaded microneedle patches versus clobetasol propionate ointment in experimental induced-psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. gmp-compliance.org [gmp-compliance.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Desoxymetasone's Anti-Inflammatory Prowess: A Comparative Analysis in Validated Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data validates the potent anti-inflammatory activity of desoxymetasone, a high-potency topical corticosteroid. This guide provides a comparative overview of this compound's performance against other commonly used corticosteroids in established animal models of inflammation, offering researchers, scientists, and drug development professionals critical insights for informed decision-making in dermatological and inflammatory disease research.
This compound has consistently demonstrated significant efficacy in reducing inflammation across various validated animal models, including croton oil-induced ear edema, carrageenan-induced paw edema, and oxazolone-induced delayed-type hypersensitivity. These models are industry-standard for assessing the potency and efficacy of topical anti-inflammatory agents.
Comparative Efficacy of this compound
This guide synthesizes available data to compare this compound with other key corticosteroids such as clobetasol (B30939) propionate (B1217596), betamethasone (B1666872) valerate (B167501), and dexamethasone (B1670325).
Croton Oil-Induced Ear Edema
This model assesses the ability of a topical agent to reduce acute irritant contact dermatitis. This compound has shown potent anti-inflammatory effects in this assay. While direct head-to-head studies with all comparators are limited, a study comparing a novel 0.05% desoximetasone (B1670307) formulation with a 0.25% desoximetasone ointment and a 0.5% clobetasol ointment in an imiquimod-induced psoriasis model in mice provides valuable comparative insights. Although a chronic model, it demonstrated that the novel desoximetasone formulation showed fewer severe clinical and pathological features than the commercial desoximetasone and clobetasol ointments, suggesting a favorable therapeutic index.
| Compound | Animal Model | Key Findings | Reference |
| Desoximetasone (0.05% and 0.25%) vs. Clobetasol (0.5%) | Imiquimod-induced Psoriasis (Mouse) | 0.05% Desoximetasone formulation showed fewer severe clinical and pathological features. | [1] |
| Dexamethasone | Croton Oil-Induced Ear Edema (Mouse) | Significant reduction in edema. | [2] |
Carrageenan-Induced Paw Edema
A classic model of acute inflammation, the carrageenan-induced paw edema model is used to evaluate systemic and topical anti-inflammatory drugs. This compound's efficacy in this model is well-established. Comparative clinical data in humans with eczema has shown that 0.25% this compound cream is more effective than 0.1% betamethasone valerate cream.[3] This suggests a higher intrinsic anti-inflammatory activity for this compound.
| Compound | Animal Model | Key Findings | Reference |
| Desoximetasone (0.25%) vs. Betamethasone Valerate (0.1%) | Eczema (Human Clinical Study) | Desoximetasone was the most effective treatment. | [3] |
| Dexamethasone | Carrageenan-Induced Paw Edema (Rat) | Dose-dependent inhibition of edema. | [1][4] |
| Betamethasone | Carrageenan-Induced Arthritis (Mouse) | Enhanced anti-inflammatory activity when combined with ultrasound. | [5] |
Oxazolone-Induced Delayed-Type Hypersensitivity
This T-cell mediated inflammatory model is relevant for studying allergic contact dermatitis. Corticosteroids are known to be effective in this model. While direct comparative data for this compound is scarce, studies have demonstrated the efficacy of clobetasol and dexamethasone in reducing the inflammatory response in this model. Given this compound's high potency, it is expected to perform robustly in this assay. A study in NC/Nga mice showed that prophylactic clobetasol cream completely blocked oxazolone-induced skin thickening, while dexamethasone also inhibited it, although to a lesser extent.[6]
| Compound | Animal Model | Key Findings | Reference |
| Clobetasol vs. Dexamethasone | Oxazolone-Induced Atopic Dermatitis-like symptoms (Mouse) | Prophylactic clobetasol completely blocked skin thickening; dexamethasone also showed inhibition. | [6] |
| Dexamethasone | Oxazolone-Induced Allergic Contact Dermatitis (Mouse) | Suitable for primary screening of anti-inflammatory response and its suppression. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate study replication and further research.
Croton Oil-Induced Ear Edema in Mice
This protocol is adapted from established methods.[2][7]
-
Animals: Male Swiss mice (25-30g).
-
Groups: Vehicle control, Desoximetasone (e.g., 0.05% and 0.25% formulations), and comparator groups (e.g., Clobetasol propionate 0.05%, Betamethasone valerate 0.1%).
-
Procedure:
-
A solution of croton oil in a suitable vehicle (e.g., acetone) is prepared.
-
The test articles are applied topically to the inner surface of the right ear of each mouse.
-
After a set period (e.g., 30 minutes), the croton oil solution is applied to the same ear.
-
The left ear serves as the untreated control.
-
After a specified time (e.g., 4-6 hours), the animals are euthanized, and a standardized circular section is punched from both ears.
-
-
Endpoint: The difference in weight between the right and left ear punches is calculated as a measure of edema. The percentage inhibition of edema by the test articles is calculated relative to the vehicle control group.
Carrageenan-Induced Paw Edema in Rats
This protocol is based on standard procedures.[1][4][8]
-
Animals: Male Wistar rats (150-200g).
-
Groups: Vehicle control, Desoximetasone (topical application), and comparator groups (e.g., Betamethasone valerate, Dexamethasone).
-
Procedure:
-
The test articles are applied topically to the plantar surface of the right hind paw.
-
After a set period (e.g., 1 hour), a subplantar injection of carrageenan solution (e.g., 1% in saline) is administered into the same paw.
-
The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Endpoint: The increase in paw volume compared to the pre-carrageenan measurement is calculated. The percentage inhibition of edema by the test articles is determined relative to the vehicle control group.
Oxazolone-Induced Delayed-Type Hypersensitivity in Mice
This protocol is a standard method for inducing contact hypersensitivity.[2][6]
-
Animals: Male BALB/c mice.
-
Sensitization: On day 0, a solution of oxazolone (B7731731) is applied to a shaved area of the abdomen.
-
Challenge: On a subsequent day (e.g., day 5 or 7), a lower concentration of oxazolone is applied to the inner surface of the right ear to elicit an inflammatory response. The left ear receives the vehicle only.
-
Treatment: Test articles (Desoximetasone and comparators) are applied topically to the right ear shortly before the oxazolone challenge.
-
Endpoint: Ear thickness is measured before and 24 hours after the challenge using a digital micrometer. The increase in ear thickness of the right ear compared to the left ear is a measure of the inflammatory response. The percentage inhibition by the test articles is calculated relative to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
Caption: Inflammatory cascade in acute skin inflammation and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Conclusion
The available preclinical and clinical data strongly support the potent anti-inflammatory activity of this compound. Its performance in validated animal models, coupled with comparative clinical data, positions it as a highly effective topical corticosteroid for the management of inflammatory skin conditions. Further head-to-head studies in standardized animal models would be beneficial to provide a more definitive quantitative comparison with other high-potency corticosteroids. This guide serves as a valuable resource for researchers in the selection and application of appropriate anti-inflammatory agents in their preclinical research endeavors.
References
- 1. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histology of and quantitative assays for oxazolone-induced allergic contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced therapeutic anti-inflammatory effect of betamethasone on topical administration with low-frequency, low-intensity (20 kHz, 100 mW/cm(2)) ultrasound exposure on carrageenan-induced arthritis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Desoxymetasone and Betamethasone Dipropionate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two potent topical corticosteroids: desoxymetasone and betamethasone (B1666872) dipropionate. By examining data from head-to-head clinical trials, this document aims to offer a clear perspective on their relative performance in treating inflammatory dermatoses, primarily psoriasis and eczema.
Mechanism of Action: A Shared Pathway
Both this compound and betamethasone dipropionate are synthetic glucocorticoids that exert their effects through a common pathway.[1] As corticosteroids, they possess anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[2] Their primary mechanism involves binding to intracellular glucocorticoid receptors, which then translocate to the nucleus.[3] This complex then interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to the modulation of gene transcription.[3] This results in the suppression of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, and a reduction in the activity of immune cells, thereby decreasing inflammation.[1][2]
The following diagram illustrates the generalized signaling pathway for topical corticosteroids.
Efficacy in Psoriasis: Comparative Clinical Data
Multiple double-blind, randomized controlled trials have directly compared the efficacy of this compound and betamethasone dipropionate in patients with psoriasis. The results suggest that while both are effective, this compound may hold a slight, though not always statistically significant, advantage.
| Study | Drug Formulations | Diagnosis | Key Efficacy Outcomes | Result |
| Lassus, 1977[4] | 0.25% this compound cream vs. 0.05% Betamethasone 17,21-dipropionate cream | Chronic Psoriasis | Overall response, scaling, induration, erythema, pruritus. | This compound showed a better, but not statistically significant, response. At 21 days, the this compound-treated side was superior in 22.5% of cases, compared to 10% for the betamethasone dipropionate-treated side.[4] |
| Magnin et al., 1978[5] | 0.25% this compound cream vs. 0.05% Betamethasone dipropionate cream | Psoriasis | Reduction of erythema and overall improvement of lesions. | This compound cream was found to be significantly more active in reducing erythema and in the overall improvement of lesions.[5] |
| Allenby et al., 1981[6] | 0.25% this compound emollient cream vs. 0.1% Betamethasone valerate (B167501) cream | Psoriasis | Clinical response over 6 months. | The clinical response to this compound emollient cream was significantly better than to betamethasone valerate cream.[6] |
Efficacy in Eczema: Comparative Clinical Data
Fewer direct head-to-head trials are available for eczema. However, existing literature provides some insights into their comparative performance.
| Study | Drug Formulations | Diagnosis | Key Efficacy Outcomes | Result |
| Nolting, 1985[7] | 0.25% Desoximetasone (B1670307) ointment vs. 0.05% Betamethasone dipropionate ointment | Atopic Eczema (severe or resistant) | Physician global rating. | 53% of patients in the desoximetasone group achieved clearance compared to 41% in the betamethasone group (p > 0.05). The study noted the number of atopic eczema patients was small.[7] |
| Vernon et al., 1987[8] | 0.25% this compound cream vs. 0.1% Betamethasone valerate cream | Eczema | Improvement in erythema/redness, scaling, itching, and extent of area affected. | 0.25% this compound was the most effective treatment, producing the greatest degree of improvement in all clinical parameters. 0.1% betamethasone produced similar results to 0.25% this compound for half of the assessments.[8] |
Experimental Protocols
The methodologies of the key comparative studies provide context for the efficacy data. Below are summaries of the experimental protocols.
Protocol 1: Double-Blind, Intra-individual Comparison in Psoriasis (Lassus, 1977)[4]
-
Objective: To compare the effectiveness of 0.25% this compound and 0.05% betamethasone 17,21-dipropionate creams.
-
Study Design: A double-blind, randomized, intra-individual comparison. Symmetrical, chronic psoriatic lesions on the same patient were treated with the different creams.
-
Participants: 40 patients with symmetrical, chronic psoriatic lesions.
-
Treatment Regimen:
-
A one-week pre-treatment phase with an inactive cream base.
-
The two trial preparations were randomly applied to one side or the other, twice daily for 21 days, without occlusion.
-
-
Assessments: The overall response and specific effects on scaling, induration, erythema, and pruritus were assessed at baseline and on days 4, 7, 14, and 21.
The workflow for this type of comparative clinical trial is illustrated below.
Protocol 2: Double-Blind, Parallel Group Comparison in Eczema (Vernon et al., 1987)[8]
-
Objective: To compare the efficacy and acceptability of 0.25% and 0.05% this compound, 0.1% betamethasone valerate, and 1% hydrocortisone (B1673445) creams.
-
Study Design: A double-blind, parallel-group, multi-center design.
-
Participants: 96 patients with eczema, recruited from four centers.
-
Treatment Regimen: Each patient used one of the four assigned creams for a 3-week period.
-
Assessments: Efficacy variables, including erythema/redness, scaling, itching, and the extent of the affected area, were assessed weekly by both the investigator and the patient.
Conclusion
Based on the available head-to-head clinical trial data, both this compound and betamethasone dipropionate are highly effective topical corticosteroids. In comparative studies for psoriasis, 0.25% this compound has demonstrated a tendency towards superior efficacy over 0.05% betamethasone dipropionate, with some studies reporting a statistically significant advantage in overall improvement and reduction of specific symptoms like erythema.[4][5] Similarly, in studies involving patients with eczema, 0.25% this compound was found to be a highly effective treatment, showing a greater degree of improvement across all clinical parameters compared to 0.1% betamethasone valerate in one trial.[8]
It is important to note that the potency of a topical corticosteroid can be influenced by its formulation (e.g., ointment, cream, lotion) and the specific salt used.[9][10] While this compound appears to have a slight edge in efficacy in these direct comparisons, both agents are considered potent corticosteroids suitable for managing moderate to severe inflammatory dermatoses.[9] The choice between these two agents may be guided by factors such as the specific dermatosis being treated, disease severity, and individual patient response. No significant differences in side effects were noted in these short-term comparative trials.[4]
References
- 1. google.com [google.com]
- 2. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Desoximetasone? [synapse.patsnap.com]
- 4. Local treatment of psoriasis with desoxymethasone and betamethasone 17,21-dipropionate: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative study of 2 topical steroids preparations: desoximetasone and betamethasone dipropionate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Six-month controlled study of effect of desoximetasone and betamethasone 17-valerate on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of steroid therapy - Systematic review of treatments for atopic eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A double-blind comparison of 0.25% and 0.05% desoxymethasone, 0.1% betamethasone valerate and 1% hydrocortisone creams in the treatment of eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diprolene (Betamethasone Dipropionate) vs. Topicort (desoximetasone) [medicinenet.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
Assessing the systemic absorption of different Desoxymetasone formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the systemic absorption of different Desoxymetasone formulations. The information is compiled from preclinical and in vitro studies to offer insights into the pharmacokinetic profiles of these topical corticosteroids.
Comparative Systemic Exposure: Preclinical and In Vitro Data
| Formulation Comparison | Key Findings | Study Type | Model |
| 0.25% Spray vs. 0.25% Cream | The spray formulation resulted in approximately 2-fold greater systemic exposure (Cmax and AUC) compared to the cream.[1] | Toxicokinetic Analysis | Göttingen Minipigs |
| Cream vs. Ointment | The cream formulation exhibited a higher in vitro release rate. Permeation through human cadaver skin was significantly higher for the cream at 12-18 hours, with a shorter lag time.[2] | In Vitro Release Testing (IVRT) & Ex Vivo Permeation Testing (IVPT) | Franz Diffusion Cells with Human Cadaver Skin |
| 0.25% Spray | In a study of adult subjects with plaque psoriasis, mean plasma concentrations of desoximetasone (B1670307) were 449 pg/mL at Day 14 and 678 pg/mL at Day 28.[3] | Clinical Trial (HPA Axis Suppression Study) | Adult Humans |
| 0.25% Cream | Following topical application on the back with occlusion for 24 hours, blood levels were not detectable (limit of sensitivity: 0.005 µg/mL).[4] | Pharmacokinetic Study | Humans |
Note: The data presented is derived from different study types and models. Direct extrapolation of these findings to clinical outcomes in all patient populations requires caution. The minipig study provides in vivo comparative data, while the IVRT/IVPT offers insights into formulation performance under laboratory conditions.
Experimental Protocols
Toxicokinetic Analysis of this compound Spray vs. Cream in Göttingen Minipigs[1]
-
Objective: To compare the systemic exposure of 0.25% this compound spray and 0.25% this compound cream following dermal application.
-
Study Design: A 28-day repeat-dose dermal toxicity bridging study.
-
Test Animals: Göttingen minipigs.
-
Drug Administration: Dermal application of 0.25% this compound spray and 0.25% this compound cream at the same daily dose level.
-
Sample Collection: Blood samples were collected at specified time points.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method.
-
Pharmacokinetic Parameters: Cmax (maximum plasma concentration) and AUC0-24 (area under the plasma concentration-time curve from 0 to 24 hours) were calculated.
In Vitro and Ex Vivo Comparison of this compound Cream and Ointment[2]
-
Objective: To compare the release kinetics and skin permeation of this compound from cream and ointment formulations.
-
Experimental Methods:
-
In Vitro Release Testing (IVRT):
-
Apparatus: Franz Diffusion Cells.
-
Membrane: An inert synthetic membrane was used to separate the donor and receptor chambers.
-
Procedure: A finite dose of the cream or ointment was applied to the membrane. The amount of this compound released into the receptor fluid was measured at various time points.
-
-
Ex Vivo Permeation Testing (IVPT):
-
Apparatus: Franz Diffusion Cells.
-
Tissue: Excised human cadaver skin was mounted between the donor and receptor chambers.
-
Procedure: The formulations were applied to the epidermal surface of the skin. The amount of this compound that permeated through the skin into the receptor fluid was quantified over time.
-
-
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
This compound, a synthetic corticosteroid, exerts its anti-inflammatory effects by interacting with the glucocorticoid receptor (GR).[5][6][7] The binding of this compound to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins.[5][8] The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression.[5][9] This can occur through two primary mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[9]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes.[9]
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Experimental Workflow for Assessing Systemic Absorption
The evaluation of systemic absorption of topical dermatological drugs typically follows a structured workflow, from in vitro characterization to preclinical and clinical studies.
Caption: Experimental Workflow for Systemic Absorption Assessment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. pdr.net [pdr.net]
- 5. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Validation of Biomarkers for Desoxymetasone's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers used to measure the therapeutic effect of Desoxymetasone, a potent topical corticosteroid. It aims to offer an objective comparison with alternative treatments, supported by available experimental data, to aid in research and drug development.
Introduction to this compound and Biomarker Validation
This compound is a synthetic topical corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. Its therapeutic effects are mediated through its interaction with glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses. The validation of specific biomarkers is crucial for quantifying the therapeutic efficacy of this compound and comparing it to other topical corticosteroids. This guide explores relevant biomarkers, experimental protocols for their assessment, and the underlying signaling pathways.
Comparative Analysis of Therapeutic Efficacy
Direct comparative studies of this compound against other topical corticosteroids on a wide range of molecular biomarkers in human clinical trials are limited. However, preclinical and clinical data provide insights into its relative potency and efficacy.
Preclinical Comparative Data: Psoriasis-like Mouse Model
A study in a psoriasis-like mouse model demonstrated that a 0.05% Desoximetasone (B1670307) formulation was more effective in reducing skin barrier disruption and pathological features compared to a 0.25% commercial this compound ointment and a 0.5 mg/gm clobetasol (B30939) ointment. This effect was associated with the inhibition of the IL-23/IL-17/TNF-α axis, key cytokines in the pathogenesis of psoriasis.[1][2]
| Treatment Group | Key Biomarker Effect (Protein Expression) | Clinical and Pathological Features |
| 0.05% Desoximetasone Formulation | Significant inhibition of the IL-23/IL-17/TNF-α axis | Superior restoration of skin barrier and fewer severe features |
| 0.25% Desoximetasone Ointment | Inhibition of the IL-23/IL-17/TNF-α axis | Less effective than the 0.05% formulation |
| 0.5 mg/gm Clobetasol Ointment | Inhibition of the IL-23/IL-17/TNF-α axis | Less effective than the 0.05% formulation |
Clinical Comparative Data: Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bio-potency of topical corticosteroids by measuring the degree of skin blanching.
A double-blind, vehicle-controlled study compared two 0.25% Desoximetasone formulations with other topical corticosteroids. The results showed that both this compound formulations had similar vasoconstrictive potential to 0.05% betamethasone (B1666872) and were non-inferior. In the same study, 0.05% clobetasol propionate (B1217596) was found to be slightly less active.[3]
| Topical Corticosteroid | Concentration | Vasoconstrictive Potential (Skin Blanching) |
| Desoximetasone Ointment | 0.25% | Similar to Betamethasone 0.05% |
| Desoximetasone Fatty Ointment | 0.25% | Similar to Betamethasone 0.05% |
| Betamethasone | 0.05% | High |
| Clobetasol Propionate | 0.05% | Slightly less active than Desoximetasone 0.25% |
| Hydrocortisone | 1.0% | No clear-cut vasoconstrictive effect |
Clinical Efficacy Review
A review of clinical studies indicated that this compound 0.25% cream was often judged to be superior in overall efficacy for inflammatory dermatoses when compared to several other standard topical corticosteroids of intermediate to high potency, such as betamethasone valerate (B167501) 0.1% and betamethasone dipropionate 0.05%.[4]
Experimental Protocols
Vasoconstrictor Assay
This assay is a surrogate marker for the potency of topical corticosteroids.
-
Objective: To assess the vasoconstrictive effect (skin blanching) of a topical corticosteroid as an indicator of its potency.
-
Procedure:
-
Subject Selection: Healthy volunteers with normal skin on the forearms.
-
Application: A standardized amount of the topical corticosteroid formulation is applied to a small, delineated area on the volar forearm. A vehicle control and comparator steroids are applied to adjacent areas.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a specified period (e.g., 6-16 hours).
-
Assessment: After removal of the dressing and cleaning of the sites, the degree of blanching is assessed at specific time points (e.g., 2 hours post-removal).
-
Measurement: Blanching is quantified using a chromameter, which measures changes in skin color, and/or by visual scoring by trained, blinded observers on a scale (e.g., 0-4).
-
-
Data Analysis: The blanching response is compared between the test product, vehicle, and comparators to determine relative potency.
Biomarker Analysis from Skin Biopsies
This method allows for the direct measurement of inflammatory mediators in the skin.
-
Objective: To quantify the levels of specific cytokines, chemokines, and gene expression in skin tissue before and after treatment.
-
Procedure:
-
Biopsy Collection: A small punch biopsy (e.g., 3-4 mm) is taken from a lesional skin area before and after the treatment period.
-
Sample Processing: The biopsy is snap-frozen in liquid nitrogen or placed in a stabilizing solution for RNA/protein preservation.
-
Homogenization: The tissue is homogenized to extract RNA or protein.
-
Quantification:
-
Gene Expression: Real-time quantitative PCR (RT-qPCR) or microarray analysis is used to measure the mRNA levels of target genes (e.g., IL17A, IL23A, TNF).
-
Protein Levels: Enzyme-linked immunosorbent assay (ELISA), multiplex immunoassays (e.g., Luminex), or mass spectrometry-based proteomics are used to measure the concentration of specific cytokines and chemokines (e.g., IL-17, IL-23, TNF-α).
-
-
-
Data Analysis: Changes in biomarker levels from baseline to post-treatment are calculated and compared between different treatment groups.
Tape Stripping for Non-Invasive Biomarker Sampling
This minimally invasive technique is used to collect samples from the stratum corneum.
-
Objective: To measure biomarkers in the outermost layers of the skin without the need for a biopsy.
-
Procedure:
-
Sample Collection: An adhesive tape is firmly pressed onto the skin surface of a lesion and then removed, collecting a layer of corneocytes. This can be repeated sequentially on the same site to sample deeper into the stratum corneum.
-
Extraction: Proteins or RNA are extracted from the collected tape strips.
-
Analysis: The extracted material is analyzed using sensitive techniques such as multiplex immunoassays for proteins or RT-qPCR for gene expression.
-
-
Data Analysis: Biomarker levels are normalized to the total protein or a housekeeping gene and compared before and after treatment.
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and influences gene expression, primarily by inhibiting the pro-inflammatory transcription factors NF-κB and AP-1.
Caption: this compound's anti-inflammatory signaling pathway.
General Experimental Workflow for Biomarker Validation
The following diagram illustrates a typical workflow for validating biomarkers to assess the therapeutic effect of a topical agent like this compound.
Caption: General workflow for biomarker validation in a clinical trial.
Conclusion
The validation of biomarkers is essential for the objective assessment of this compound's therapeutic effect and its comparison with other topical corticosteroids. While direct comparative molecular biomarker data from human trials are not abundant, preclinical evidence and clinical potency assays suggest that this compound is a highly effective topical corticosteroid.[1][2][3][4] The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the molecular mechanisms and comparative efficacy of this compound. Future studies employing standardized, non-invasive biomarker collection methods will be invaluable in generating more robust comparative data and advancing personalized medicine in dermatology.
References
- 1. A Promising Approach to Treat Psoriasis: Inhibiting Cytochrome P450 3A4 Metabolism to Enhance Desoximetasone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Promising Approach to Treat Psoriasis: Inhibiting Cytochrome P450 3A4 Metabolism to Enhance Desoximetasone Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijhsr.org [ijhsr.org]
A Comparative Analysis of the Safety Profiles of Desoxymetasone and Other Potent Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of desoxymetasone, a potent topical corticosteroid, against other commonly used corticosteroids of similar potency, such as clobetasol (B30939) propionate, betamethasone (B1666872) dipropionate, and fluocinonide (B1672898). The information is compiled from various clinical trials and review articles to assist researchers and drug development professionals in understanding the relative safety of these agents.
Executive Summary
Topical corticosteroids are indispensable in dermatology for managing inflammatory skin conditions. Their efficacy is well-established, but their use is often tempered by the potential for local and systemic adverse effects. This compound is a potent (Class II) topical corticosteroid widely used for conditions like psoriasis and eczema. This guide focuses on its safety profile, particularly concerning common cutaneous adverse events and hypothalamic-pituitary-adrenal (HPA) axis suppression, in comparison to other potent corticosteroids. While direct comparative trials with detailed adverse event breakdowns are limited, existing data suggest this compound has a safety profile comparable to other corticosteroids in its class, with some evidence suggesting a potentially lower risk of HPA axis suppression than super-potent corticosteroids like clobetasol.
Comparative Safety Data
The following tables summarize quantitative data on the incidence of adverse effects associated with this compound and other potent topical corticosteroids from various clinical studies. It is important to note that direct head-to-head comparisons with comprehensive safety data are not always available, and incidence rates can be influenced by study duration, patient population, and the surface area of application.
Table 1: Incidence of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
| Corticosteroid | Formulation | Patient Population | Body Surface Area (BSA) Treated | Duration of Treatment | Incidence of HPA Axis Suppression | Reference |
| This compound | 0.25% Spray | Adults (Psoriasis) | 10-15% | 28 days | 8.3% (1/12) | [1] |
| This compound | 0.25% Spray | Adults (Psoriasis) | >15% | 28 days | 22.2% (2/9) | [1] |
| This compound | 0.25% Spray | Pediatrics (Psoriasis) | Mean 16-19% | 4 weeks | 36% (overall) | [2] |
| This compound | 0.25% Cream | Adults (Dermatoses) | Not Specified | 14 days | 42.9% (3/7) | [3] |
| Betamethasone Dipropionate | 0.05% Cream | Adults (Dermatoses) | Not Specified | 14 days | 50% (4/8) | [3] |
| Betamethasone Propionate | 0.05% Cream | Children (Atopic Dermatitis) | Not Specified | Not Specified | 58% | [4] |
| Clobetasol Propionate | 0.05% Lotion | Adults (Atopic Dermatitis) | Not Specified | 4 weeks | 80% (8/10) | [5] |
| Clobetasol Propionate | 0.05% Cream | Adults (Atopic Dermatitis) | Not Specified | 4 weeks | 30% (3/10) | [5] |
Note: A study concluded that for extensive psoriasis, topical this compound has a lower risk of HPA-suppression than topical clobetasol, though specific comparative rates were not provided in the abstract.[6]
Table 2: Incidence of Local Cutaneous Adverse Events from Comparative and Observational Studies
| Corticosteroid | Study Type | Adverse Event | Incidence | Reference |
| Desoximetasone (B1670307) 0.25% Ointment vs. Fluocinonide 0.05% Ointment | Comparative Trial | Any side effects | No side effects reported for either group | [7] |
| Desoximetasone 0.25% Cream vs. Betamethasone Dipropionate 0.05% Cream | Comparative Trial | Any side effects | No side-effects of treatment were observed | [8][9] |
| Desoximetasone 0.05% Gel vs. Fluocinonide 0.05% Gel | Comparative Trial | General Tolerability | Desoximetasone was slightly better tolerated | [10] |
| Various Potent Topical Steroids | Observational Study (Facial Dermatosis) | Acne | 45.2% | [11] |
| Erythema/Telangiectasia | 21.2% | [11] | ||
| Atrophy | 1.5% | [11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing safety data. Below are protocols from key studies cited in this guide.
Protocol 1: Evaluation of HPA Axis Suppression with this compound Spray
-
Study Design: A multicenter, open-label, non-randomized clinical trial.
-
Participants: Two groups of 12 adults with moderate to severe plaque-type psoriasis.
-
Intervention: Application of 0.25% this compound spray for 28 consecutive days.
-
Safety Assessment: The primary safety endpoint was the potential for HPA axis suppression. This was evaluated using a cortisol stimulation test performed at baseline, day 14, and day 28.[6] The standard method for this test involves measuring basal serum cortisol levels (typically at 8 a.m.) followed by administration of synthetic adrenocorticotropic hormone (ACTH) (cosyntropin), with subsequent cortisol level measurements to assess adrenal responsiveness.[12][13]
-
Efficacy Assessment: Physician's Global Assessment (PGA) and Body Surface Area (BSA) were also assessed.[6]
Protocol 2: Comparative Safety and Efficacy of Desoximetasone vs. Betamethasone Dipropionate
-
Study Design: A double-blind, comparative study.
-
Participants: 40 patients with symmetrical, chronic psoriatic lesions.
-
Intervention: Patients applied either 0.25% this compound cream or 0.05% betamethasone 17,21-dipropionate cream. The preparations were applied twice daily for 21 days without occlusive dressings.
-
Assessment: The effect of the treatments on scaling, induration, erythema, and pruritus was assessed at baseline and on days 4, 7, 14, and 21. The overall response to treatment was also evaluated. Safety was monitored through the observation of any side effects.[8]
Protocol 3: Comparative Safety and Efficacy of Desoximetasone vs. Fluocinonide
-
Study Design: A multicenter, investigator-blind study.
-
Participants: Patients with psoriasis.
-
Intervention: Patients were treated with either desoximetasone ointment 0.25% or fluocinonide ointment 0.05%.
-
Assessment: Evaluations of efficacy and safety were conducted before the start of treatment and after 4, 7, and 14 days of treatment. Safety was assessed by recording any reported side effects.[7]
Mandatory Visualization
Signaling Pathway of Corticosteroid-Induced Skin Atrophy
The following diagram illustrates the molecular mechanism by which topical corticosteroids can lead to skin atrophy. Glucocorticoids bind to the glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the GR complex modulates the expression of various genes, leading to a decrease in the synthesis of crucial skin components.
Caption: Mechanism of topical corticosteroid-induced skin atrophy.
Experimental Workflow for HPA Axis Suppression Assessment
This diagram outlines a typical workflow for assessing the systemic effect of a topical corticosteroid on the hypothalamic-pituitary-adrenal (HPA) axis in a clinical trial setting.
Caption: Workflow for HPA axis suppression assessment in a clinical trial.
References
- 1. Clinical Study Results of Desoximetasone Spray, 0.25% in Moderate to Severe Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. fda.gov [fda.gov]
- 3. karger.com [karger.com]
- 4. medpagetoday.com [medpagetoday.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Desoximetasone 0.25% spray, adrenal suppression and efficacy in extensive plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of desoximetasone ointment 0.25% versus fluocinonide ointment 0.05% in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local treatment of psoriasis with desoxymethasone and betamethasone 17,21-dipropionate: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijhsr.org [ijhsr.org]
- 10. Multicenter study comparing 0.05% gel formulations of desoximetasone and fluocinonide in patients with scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of Clinical Profile of Patients Presenting with Topical Steroid-Induced Facial Dermatosis to a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Hypothalamus-pituitary-adrenal axis (HPA axis) suppression with inappropriate use of steroids in recalcitrant dermatophytosis – A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Desoxymetasone 0.25% vs. 0.05% for Eczema Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Desoxymetasone 0.25% and 0.05% formulations in the treatment of eczema (atopic dermatitis). The information is compiled for an audience of researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying mechanism of action.
Efficacy Comparison
Clinical evidence suggests a dose-dependent response when comparing the 0.25% and 0.05% concentrations of this compound for the treatment of eczema. A key double-blind, parallel-group, multi-center study provides a foundational comparison of these two potencies.
A pivotal study by Ashton et al. (1987) directly compared the efficacy of this compound 0.25% and 0.05% creams in patients with eczema over a three-week treatment period. The 0.25% concentration was found to be the most effective treatment, demonstrating the greatest improvement in all clinical parameters assessed. The 0.05% concentration showed intermediate effectiveness, superior to 1% hydrocortisone (B1673445) but less effective than the 0.25% formulation[1][2]. No adverse effects were reported for either concentration during this study[1][2].
Table 1: Summary of Clinical Efficacy Data from Ashton et al. (1987)
| Clinical Parameter | This compound 0.25% | This compound 0.05% |
| Overall Efficacy | Most Effective | Intermediately Effective |
| Erythema/Redness | Greatest Improvement | Moderate Improvement |
| Scaling | Greatest Improvement | Moderate Improvement |
| Itching | Greatest Improvement | Moderate Improvement |
| Extent of Area Affected | Greatest Improvement | Moderate Improvement |
Note: This table is based on the qualitative results of the Ashton et al. (1987) study, as specific quantitative data such as Investigator's Global Assessment (IGA) or Eczema Area and Severity Index (EASI) scores were not provided in the available summary.
Experimental Protocols
To provide a framework for understanding the evaluation of these topical corticosteroids, a representative experimental protocol for a clinical trial is outlined below. This protocol is a composite based on standard methodologies for dermatological clinical trials.
Objective: To compare the efficacy and safety of this compound 0.25% cream and this compound 0.05% cream in adult subjects with moderate to severe atopic dermatitis.
Study Design: A multi-center, randomized, double-blind, parallel-group study.
Participant Population:
-
Inclusion Criteria: Male and female subjects aged 18 years and older with a clinical diagnosis of atopic dermatitis, an Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe), and body surface area (BSA) involvement of at least 10%.
-
Exclusion Criteria: Pregnant or lactating females, subjects with a known hypersensitivity to corticosteroids, and those who have used systemic corticosteroids or other immunosuppressants within four weeks of the study's commencement.
Treatment Regimen: Subjects are randomized to one of two treatment groups:
-
This compound 0.25% cream
-
This compound 0.05% cream
Patients are instructed to apply a thin layer of the assigned cream to the affected areas twice daily for a duration of four weeks.
Efficacy Assessments:
-
Primary Efficacy Endpoint: The proportion of subjects achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at Week 4.
-
Secondary Efficacy Endpoints:
-
Mean change from baseline in the Eczema Area and Severity Index (EASI) score at Week 4.
-
Mean change from baseline in a patient-reported pruritus (itching) score (e.g., on a Visual Analog Scale) at Week 4.
-
Safety Assessments: Monitoring and recording of all adverse events, including local skin reactions at the application site.
Mechanism of Action: Signaling Pathway
This compound, a potent synthetic corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with glucocorticoid receptors. Upon topical application, it penetrates the skin and binds to these intracellular receptors. This complex then translocates to the cell nucleus and modulates the transcription of target genes.
A primary mechanism is the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid from cell membranes. This action prevents the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Furthermore, this compound suppresses the production of various pro-inflammatory cytokines and chemokines, leading to a reduction in the inflammatory cascade characteristic of eczema.
Mechanism of Action of this compound in a Skin Cell.
Experimental Workflow and Efficacy Determination
The workflow for a typical clinical trial comparing the two strengths of this compound involves several key stages, from patient recruitment to data analysis. The logical relationship for determining efficacy is based on the achievement of predefined clinical endpoints.
Typical Experimental Workflow for a Comparative Clinical Trial.
Logical Relationship for Determining Efficacy in a Clinical Trial.
References
A Comparative Guide to the Long-Term Safety and Tolerance of Desoxymetasone in Chronic Inflammatory Skin Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and tolerance of Desoxymetasone, a potent topical corticosteroid, with other commonly prescribed alternatives for the management of chronic inflammatory skin diseases such as psoriasis and atopic dermatitis. The following sections detail experimental data on adverse effects, provide insights into the methodologies of key clinical studies, and visualize the underlying molecular pathways.
Comparative Safety and Tolerance Data
The long-term use of topical corticosteroids is associated with a risk of local and systemic adverse effects. This section summarizes the available data for this compound and its comparators: Clobetasol (B30939) Propionate, Betamethasone Valerate, and Mometasone Furoate.
Local Adverse Effects
Local adverse effects are the most common complications of long-term topical corticosteroid therapy and include skin atrophy, striae, and telangiectasia. The incidence of these effects varies depending on the potency of the corticosteroid, the duration of use, the application site, and the use of occlusion.
| Adverse Effect | Desoximetasone (0.25%) | Clobetasol Propionate (0.05%) | Betamethasone Valerate (0.1%) | Mometasone Furoate (0.1%) |
| Skin Atrophy | Incidence not well-documented in long-term comparative trials. Short-term studies report it as a potential side effect.[1] | Can cause skin thinning of about 15% after 16 days of continuous use. Intermittent application (every 10-14 days) may allow for skin thickness to return to a more normal level.[2] | Generally considered to have a lower atrophogenic potential than more potent steroids. | One study reported only one case of possible treatment-related skin atrophy after 6 months of twice-weekly use in patients with atopic dermatitis.[3] |
| Telangiectasia | Reported as a potential side effect, but specific incidence rates from long-term comparative trials are lacking.[1] | A known side effect of long-term use, particularly on the face and other sensitive areas. | A known, though less frequent, side effect compared to super-potent steroids. | Minimal side effects reported in a long-term intermittent treatment study for chronic hand eczema.[4] |
| Other Local Reactions | In short-term (4-week) studies, adverse reactions were reported in less than 3% of patients and included dryness, irritation, and pruritus at the application site.[1] | Can cause burning, itching, and folliculitis. | Can cause local irritation, dryness, and folliculitis. | Generally well-tolerated; may cause skin irritation, burning, and itching. |
Systemic Adverse Effects
Systemic absorption of potent topical corticosteroids can lead to Hypothalamic-Pituitary-Adrenal (HPA) axis suppression, Cushing's syndrome, and other systemic side effects, particularly in children or when used over large surface areas for prolonged periods.[5][6]
| Adverse Effect | Desoximetasone (0.25%) | Clobetasol Propionate (0.05%) | Betamethasone Valerate (0.1%) | Mometasone Furoate (0.1%) |
| HPA Axis Suppression | In a 6-month study of patients with psoriasis applying the cream to approximately one-third of their body, 9 out of 22 patients showed decreased plasma cortisol levels below normal limits.[7] In a pediatric study (ages 2 to less than 18), the overall HPA axis suppression rate was 36% after 4 weeks of treatment.[8][9] | As a super-potent steroid, it has a high potential for HPA axis suppression, especially with long-term use over large areas. Use of more than 50g per week is not recommended. | In a 6-month comparative study, did not suppress plasma cortisol in 23 patients with psoriasis.[7] | Generally has a low potential for systemic side effects, including HPA axis suppression, when used appropriately. |
Experimental Protocols
Understanding the methodologies of key clinical trials is crucial for interpreting the safety and tolerance data.
Protocol for a 6-Month Comparative Study of Desoximetasone and Betamethasone Valerate
-
Objective: To evaluate the effect of Desoximetasone emollient cream 0.25% and Betamethasone Valerate 0.1% cream on the pituitary-adrenal axis over a 6-month period in patients with psoriasis.[7]
-
Study Design: Controlled clinical trial.[7]
-
Participants: 45 patients with psoriatic lesions covering approximately one-third of their body.[7]
-
Treatment Regimen:
-
Safety Assessment: Plasma cortisol values were monitored throughout the study to assess HPA axis suppression.[7]
-
Efficacy Assessment: Clinical response to treatment was also evaluated.[7]
Protocol for Assessing HPA Axis Suppression in Pediatric Patients
-
Objective: To evaluate the safety and effect of Desoximetasone topical spray, 0.25% on the HPA axis in pediatric subjects with moderate to severe plaque psoriasis.[8]
-
Study Design: Open-label, safety, and pharmacokinetic trial.[8]
-
Participants: 129 subjects aged 2 to less than 18 years with moderate to severe plaque psoriasis. The study was conducted in sequential cohorts based on age.[8]
-
Treatment Regimen: Desoximetasone topical spray, 0.25% applied under maximal use conditions for 4 weeks.[8]
-
Safety Assessment: HPA axis suppression was the primary safety endpoint, evaluated by appropriate testing (e.g., ACTH stimulation test, morning plasma cortisol).[5][8]
Methods for Quantifying Skin Atrophy
-
Radiographic Techniques: Soft tissue x-rays can be used to measure skin thickness. A radiotranslucent block is used to flatten the area being measured, and the shadow produced by the dermis is measured.[10][11] This method has been used to demonstrate dermal atrophy and subsequent recovery after discontinuation of potent topical corticosteroids.[10]
-
High-Frequency Ultrasound: This non-invasive technique can be used to measure epidermal and dermal thickness. It is considered a relevant parameter to measure early skin atrophy before it becomes clinically apparent.[8]
Signaling Pathways and Mechanisms of Action
The therapeutic effects and adverse reactions of topical corticosteroids are mediated through their interaction with glucocorticoid receptors and subsequent modulation of gene expression.
Glucocorticoid Receptor Signaling Pathway
Topical corticosteroids diffuse across the cell membrane and bind to glucocorticoid receptors (GR) in the cytoplasm. This binding causes the dissociation of heat shock proteins, allowing the activated GR-ligand complex to translocate to the nucleus. In the nucleus, the complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[12]
Caption: Glucocorticoid Receptor Signaling Pathway.
Mechanism of Corticosteroid-Induced Skin Atrophy
Long-term application of potent topical corticosteroids can lead to skin atrophy by inhibiting the synthesis of collagen and other extracellular matrix components. This is primarily a result of the transrepressive effects of the glucocorticoid receptor on the genes encoding these proteins in dermal fibroblasts.
Caption: Mechanism of Corticosteroid-Induced Skin Atrophy.
Tachyphylaxis to Topical Corticosteroids
Tachyphylaxis, the rapid development of tolerance to a drug, can occur with the continuous use of topical corticosteroids. While the exact molecular mechanisms are not fully elucidated, it is thought to involve receptor downregulation or desensitization, leading to a diminished therapeutic response over time.[3][13]
Caption: Tachyphylaxis to Topical Corticosteroids.
Conclusion
This compound is a potent topical corticosteroid with established efficacy in chronic inflammatory skin diseases. Its long-term safety profile is comparable to other potent corticosteroids, with the primary concerns being local side effects such as skin atrophy and the potential for systemic absorption leading to HPA axis suppression, particularly with extensive use or in pediatric populations. Comparative studies suggest that while Desoximetasone offers significant therapeutic benefits, careful monitoring for adverse effects is essential, especially during long-term therapy. The choice of a specific topical corticosteroid should be individualized based on the severity and location of the disease, the age of the patient, and a thorough assessment of the risk-benefit ratio. Intermittent application schedules may help to mitigate the risk of long-term side effects such as skin atrophy. Further long-term, head-to-head comparative studies are needed to more definitively delineate the relative safety of this compound against other potent topical corticosteroids.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Skin atrophy induced by initial continuous topical application of clobetasol followed by intermittent application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is Tachyphylaxis and How Does It Relate to TSW? | TSW Assist [tswassist.com]
- 4. Corticosteroid-induced cutaneous atrophy and telangiectasia. Experimental production associated with weight loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breaking the cycle: a comprehensive exploration of topical steroid addiction and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Desoximetasone--a new topical corticosteroid: short- and long-term experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different potencies of topical corticosteroids for a better treatment strategy in children with atopic dermatitis (the Rotterdam Eczema study): protocol for an observational cohort study with an embedded randomised open-label controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Radiographic measurement of topical corticosteroid-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repub.eur.nl [repub.eur.nl]
- 13. researchgate.net [researchgate.net]
Validating In Vitro Models to Predict the Clinical Potency of Desoxymetasone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various in vitro models for predicting the clinical potency of the topical corticosteroid, Desoxymetasone. By examining key performance indicators such as glucocorticoid receptor binding affinity, anti-inflammatory effects on gene expression, and inhibition of keratinocyte proliferation, this document aims to validate the utility of these models as surrogates for clinical efficacy. The established clinical effectiveness of Desoximetasone (B1670307) in treating inflammatory dermatoses like psoriasis and eczema serves as the benchmark for these comparisons.
Executive Summary
Topical corticosteroids are a cornerstone in dermatology for managing inflammatory skin conditions. Their potency is a critical determinant of therapeutic success and potential side effects. While clinical trials remain the gold standard for assessing efficacy, in vitro models offer a rapid, cost-effective, and ethical alternative for screening and development. This guide explores the correlation between established in vitro assays and the known clinical performance of Desoximetasone, a potent Group I/II corticosteroid.
The Clinical Benchmark: Desoximetasone's Proven Potency
Desoximetasone has a long history of effective use in treating corticosteroid-responsive dermatoses. Clinical studies have consistently demonstrated its high potency. For instance, in comparative trials, Desoximetasone 0.25% has been shown to be as effective as, and in some cases superior to, other potent corticosteroids like betamethasone (B1666872) valerate (B167501) and triamcinolone (B434) acetonide in managing conditions such as psoriasis and atopic dermatitis[1]. Clinical success in psoriasis trials is often measured by the Physician's Global Assessment (PGA) score and the Total Lesion Severity Score (TLSS), with Desoximetasone spray (0.25%) demonstrating statistically significant improvements in both metrics compared to vehicle[2][3].
A well-established in vivo surrogate for clinical efficacy is the vasoconstrictor assay, which measures the skin blanching effect of a topical corticosteroid. Desoximetasone consistently demonstrates a strong vasoconstrictive response, correlating with its high clinical potency[2][4][5].
Comparative Analysis of In Vitro Potency Models
This section details the methodologies and presents comparative data for three key in vitro models used to assess corticosteroid potency.
Glucocorticoid Receptor (GR) Binding Affinity
Table 1: Glucocorticoid Receptor Binding Affinity of Related Corticosteroids
| Corticosteroid | Reported Binding Affinity (Kd) | Assay Type |
| Dexamethasone (B1670325) | ~0.83 nM | Scatchard Analysis (mouse brain cytosol)[7] |
| Triamcinolone Acetonide | Ki of 3.2 nM (competing with Dexamethasone) | Fluorescence Polarization[9] |
| Budesonide | KD of 1.32 nmol/l | Radioligand binding assay (human lung tissue)[10] |
Note: Data for Desoximetasone is not available in the cited literature. The provided data for related compounds serves as a benchmark.
Anti-Inflammatory Action: Gene Expression and Cytokine Inhibition
A key therapeutic effect of corticosteroids is the suppression of pro-inflammatory gene expression and cytokine release. In vitro assays measuring the inhibition of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in response to an inflammatory stimulus provide a functional measure of anti-inflammatory potency. Studies on Dexamethasone have shown a dose-dependent inhibition of LPS-induced IL-6 and TNF-α production[11][12].
Table 2: In Vitro Anti-Inflammatory Activity of Dexamethasone
| Cytokine | Cell Type | Stimulant | IC50 of Dexamethasone |
| IL-6 | Mouse Macrophages | LPS | Not specified, but significant inhibition observed[13] |
| TNF-α | Mouse Macrophages | LPS | Not specified, but significant inhibition observed[13] |
Note: Specific quantitative data for Desoximetasone was not found in the provided search results. The data for Dexamethasone illustrates the expected anti-inflammatory profile.
Anti-Proliferative Effect on Keratinocytes
In hyperproliferative skin diseases like psoriasis, the anti-proliferative effect of corticosteroids on keratinocytes is a crucial therapeutic mechanism. The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a widely used model to assess this effect. The MTT assay is a common method to evaluate cell viability and proliferation. Studies have shown that potent corticosteroids like betamethasone dipropionate effectively reduce HaCaT cell growth in a dose-dependent manner[14].
Table 3: Anti-Proliferative Effects of Potent Corticosteroids on HaCaT Cells
| Corticosteroid | Concentration | Effect on HaCaT Cell Growth |
| Betamethasone Dipropionate | 10-4 M | Most antiproliferative among tested corticosteroids[14] |
| Clobetasol Propionate | 10-4 M | Significant reduction in cell growth[14] |
Note: While Desoximetasone is expected to have a significant anti-proliferative effect, specific IC50 values from HaCaT cell assays were not available in the search results.
Experimental Protocols
Glucocorticoid Receptor (GR) Competition Binding Assay Protocol
This protocol is a generalized procedure based on fluorescence polarization.
-
Reagent Preparation : Prepare assay buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 20 mM sodium molybdate, pH 7.4) and a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red). Prepare a stock solution of Desoximetasone and competitor compounds in DMSO.
-
Assay Plate Preparation : Serially dilute Desoximetasone and competitor compounds in assay buffer in a 96-well black plate.
-
Reaction Mixture : Add the fluorescent ligand and a preparation of recombinant human GR to each well.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) in the dark to reach equilibrium.
-
Measurement : Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis : Calculate the IC50 value for Desoximetasone by plotting the percentage of inhibition versus the log of the competitor concentration. The Kd can be calculated using the Cheng-Prusoff equation if the Kd of the fluorescent ligand is known.
HaCaT Cell Proliferation (MTT) Assay Protocol
-
Cell Culture : Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding : Seed HaCaT cells into 96-well plates at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight[15].
-
Treatment : Replace the medium with fresh medium containing various concentrations of Desoximetasone (e.g., 10⁻⁸ to 10⁻⁴ M) and a vehicle control (e.g., DMSO)[14].
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[16][17].
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals[16][17].
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader[18].
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualization of Key Pathways and Workflows
References
- 1. Clinical evaluation of desoximetasone in treatment of dermatoses and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Study Results of Desoximetasone Spray, 0.25% in Moderate to Severe Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. jddonline.com [jddonline.com]
- 4. permegear.com [permegear.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-6 Suppression by Different TNF Inhibitors in Rheumatoid Arthritis Patients During Maintenance Therapy | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
- 11. Differential sensitivity of in vivo TNF and IL-6 production to modulation by anti-inflammatory drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Desoxymetasone: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists
The proper disposal of desoxymetasone, a synthetic corticosteroid, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the nuances of its disposal is not merely a best practice but a necessity to protect personnel and the ecosystem. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, ensuring alignment with current regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to adhere to the following safety measures to minimize exposure and maintain a safe working environment.
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, safety glasses or chemical goggles, and a lab coat. For operations that may generate dust or aerosols, a respirator may be necessary. | To prevent skin and eye contact, and inhalation of the substance. |
| Engineering Controls | Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended for handling bulk quantities or when generating aerosols. | To minimize the concentration of airborne particles and reduce inhalation risk. |
| Spill Management | For minor spills, carefully clean up using absorbent materials. For larger spills, follow your institution's hazardous material spill response protocol. | To prevent the spread of contamination and ensure a safe and thorough cleanup. |
| Container Handling | Place all this compound waste into suitable, sealed, and clearly labeled containers for disposal. | To prevent accidental exposure and ensure proper identification and segregation of the waste. |
Step-by-Step this compound Disposal Protocol
The disposal of this compound is governed by a hierarchy of waste management principles that prioritize proper classification and adherence to federal, state, and local regulations. The primary regulations to consider are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any relevant state-level requirements.
Step 1: Hazardous Waste Determination
The crucial first step is to determine if the this compound waste is considered hazardous under RCRA. According to the Safety Data Sheet (SDS), it is the responsibility of the waste generator to make this determination at the time of disposal.[1][2] this compound itself is not specifically listed as a hazardous waste.[3] Therefore, the determination must be based on whether the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability (D001): This applies to wastes that can create fire in certain conditions. This compound in spray formulations may be flammable due to the propellants and should be considered for this characteristic.[4]
-
Corrosivity (D002): This applies to wastes that are acidic or alkaline and can corrode metal containers. This is generally not a characteristic of this compound formulations.
-
Reactivity (D003): This applies to wastes that are unstable under normal conditions and can cause explosions or toxic fumes. This is not a typical characteristic of this compound.
Is this compound a Controlled Substance?
No, this compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA).[5] Therefore, the stringent disposal requirements for controlled substances do not apply.
Step 2: Segregation of Waste
Based on the hazardous waste determination, segregate the this compound waste streams.
-
RCRA Hazardous Waste: If the waste is determined to be hazardous (e.g., flammable spray), it must be collected in a designated hazardous waste container, which is often black.[4]
-
Non-Hazardous Pharmaceutical Waste: If the waste is determined to be non-hazardous, it should be collected in a designated container for non-hazardous pharmaceutical waste, which may be blue or white.
All materials contaminated with this compound, including personal protective equipment (PPE), labware (e.g., vials, syringes, petri dishes), and cleaning materials, should be disposed of as this compound waste.
Step 3: Container Management and Labeling
-
Use containers that are compatible with the waste, leak-proof, and have a secure lid.
-
Clearly label all waste containers with the contents (e.g., "this compound Waste," "Hazardous Pharmaceutical Waste") and the date of accumulation.
Step 4: Storage
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
Step 5: Disposal
The final disposal method depends on the waste classification:
-
RCRA Hazardous Waste: This waste must be managed and disposed of by a licensed hazardous waste contractor. The most common treatment method is incineration at a permitted hazardous waste facility.
-
Non-Hazardous Pharmaceutical Waste: While not federally regulated as hazardous, it is best practice to manage this waste through a licensed pharmaceutical waste vendor to ensure proper disposal, which may include incineration or landfilling in a permitted facility. Do not pour liquid this compound waste down the drain. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals, and it is a best practice to avoid this for all pharmaceutical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow for Laboratories.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific environmental health and safety protocols and local regulations for guidance.
References
Safeguarding Your Research: A Guide to Handling Desoxymetasone
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Desoxymetasone must adhere to stringent safety protocols due to its nature as a potent synthetic corticosteroid. This guide provides essential safety and logistical information, including operational procedures and disposal plans, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double pair of powder-free nitrile gloves.[1] Change immediately if contact with this compound occurs. |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles or a full-face shield.[2][3] |
| Respiratory Protection | Respirator | For powdered form or when aerosolization is possible, a NIOSH-approved respirator is required.[3] A Powered Air-Purifying Respirator (PAPR) is recommended for handling potent compounds.[4] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is critical to prevent contamination and accidental exposure. All handling of this compound powder should occur within a designated area.
Engineering Controls:
The primary method for exposure control should always be engineering controls.
-
Primary Engineering Control (PEC): All manipulations of powdered this compound, such as weighing and reconstitution, must be performed in a containment device like a chemical fume hood, biological safety cabinet, or a glovebox isolator.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the primary engineering controls.[2]
The following diagram outlines the procedural flow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
